molecular formula C5H4N2 B2953838 4-Ethynyl-1H-pyrazole CAS No. 57121-49-0

4-Ethynyl-1H-pyrazole

Cat. No.: B2953838
CAS No.: 57121-49-0
M. Wt: 92.101
InChI Key: UXZQDYUBSQMFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1H-pyrazole (CAS 57121-49-0) is a high-value, heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C5H4N2, and it has a molecular weight of 92.09-92.10 g/mol . The compound is characterized by a pyrazole ring, a privileged scaffold in drug discovery, substituted at the 4-position with an ethynyl (acetylene) group. The pyrazole core is a key structural component in numerous pharmacologically active agents, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant . This demonstrates the scaffold's relevance in developing therapeutics for a wide range of conditions, including inflammation, central nervous system disorders, cancer, and infectious diseases . The presence of the ethynyl group provides a versatile handle for further chemical modification via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and click chemistry, enabling the construction of more complex molecular architectures . This makes this compound an invaluable intermediate for creating conjugated systems, ligands for catalysis, and novel compounds for high-throughput screening. Researchers utilize this compound to develop new chemical entities, particularly exploring its potential as a cannabinoid CB1 receptor antagonist, an area of research for treating obesity and metabolic disorders . For optimal stability, this reagent should be stored in a dry, sealed place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2/c1-2-5-3-6-7-4-5/h1,3-4H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZQDYUBSQMFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 4-Ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethynyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of a robust and widely adopted methodology for the , a versatile building block in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold in numerous pharmaceuticals, and the introduction of a 4-ethynyl group provides a reactive handle for diverse chemical transformations, including cycloadditions ("click chemistry") and cross-coupling reactions. This document details an efficient three-step synthetic pathway commencing with the iodination of pyrazole, followed by a Sonogashira cross-coupling with a protected acetylene synthon, and culminating in a final deprotection step. We provide detailed, field-proven experimental protocols, explain the causality behind methodological choices, and present a full characterization of the target compound using modern spectroscopic techniques.

Introduction: The Strategic Importance of this compound

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated significant therapeutic potential, acting as anti-inflammatory, anticancer, and antiviral agents.[4][5] The strategic functionalization of the pyrazole ring is paramount to modulating its pharmacological profile.

The introduction of an ethynyl moiety (–C≡CH) at the C4 position, as in this compound, imbues the scaffold with exceptional synthetic versatility.[6] This terminal alkyne is not merely a structural component but a highly reactive functional group that serves several key roles:

  • A "Click" Chemistry Handle: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient construction of complex triazole-linked conjugates.

  • A Versatile Cross-Coupling Partner: The terminal alkyne can undergo further Sonogashira couplings, Glaser couplings, and other transformations to extend the molecular framework.[7][8]

  • A Bioisostere: The small, rigid, and linear nature of the ethynyl group allows it to act as a bioisostere for other functional groups, potentially enhancing binding affinity to biological targets or improving physicochemical properties.[6]

This guide presents a logical and efficient pathway to this high-value intermediate, designed for reproducibility and scalability in a research setting.

A Validated Synthetic Pathway

The synthesis of this compound is most reliably achieved through a three-step sequence that prioritizes high yields and regiochemical control. This pathway involves the initial preparation of a halogenated pyrazole intermediate, which then undergoes a palladium/copper-catalyzed cross-coupling reaction, followed by the removal of a protecting group.

Caption: A validated three-step workflow for the synthesis of this compound.

Rationale Behind the Synthetic Strategy
  • Step 1: Synthesis of 4-Iodo-1H-pyrazole. Direct ethynylation of the pyrazole C-H bond is challenging and often lacks regioselectivity. Therefore, the initial installation of a halogen at the C4 position is a critical prerequisite for a controlled cross-coupling reaction. Iodine is the halogen of choice due to the high reactivity of the resultant C-I bond in subsequent palladium-catalyzed reactions.[4][9] The C4 position is electronically favored for electrophilic substitution on the pyrazole ring.[4]

  • Step 2: Sonogashira Cross-Coupling. The Sonogashira reaction is a powerful and reliable method for forming C(sp²)-C(sp) bonds.[8][10] To prevent unwanted side reactions, such as homocoupling of the terminal alkyne, a protected acetylene source is employed. Trimethylsilylacetylene (TMSA) is an ideal reagent as it is a liquid, easy to handle, and the trimethylsilyl (TMS) protecting group is robust enough to withstand the coupling conditions yet labile enough for easy removal.[11][12]

  • Step 3: TMS Deprotection. The final step involves the selective cleavage of the silicon-carbon bond to unmask the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions that do not compromise the integrity of the pyrazole ring.[13][14]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-1H-pyrazole

This protocol is adapted from established green iodination procedures.[4][15]

  • Materials:

    • 1H-Pyrazole (1.0 eq)

    • Iodine (I₂) (0.5 eq)

    • 30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

    • Deionized Water (H₂O)

    • Ethyl acetate

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (1.0 eq) and deionized water.

    • To the resulting suspension, add iodine (0.5 eq) at room temperature.

    • Add 30% hydrogen peroxide (0.6 eq) dropwise to the stirring mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine) and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Iodo-1H-pyrazole.

    • The product can be purified further by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrazole

This protocol utilizes a standard Sonogashira cross-coupling reaction.[7][8]

  • Materials:

    • 4-Iodo-1H-pyrazole (1.0 eq)

    • Trimethylsilylacetylene (TMSA) (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (Et₃N) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Iodo-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous solvent (DMF or THF) via syringe, followed by triethylamine (3.0 eq).

    • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

    • Stir the reaction at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish) for 4-12 hours. Monitor progress by TLC.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Dilute the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure 4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Protocol 3: Synthesis of this compound

This protocol describes a mild, base-catalyzed TMS deprotection.[13][14]

  • Materials:

    • 4-((Trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Deionized Water

  • Procedure:

    • Dissolve 4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol in a round-bottom flask.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Partition the residue between water and dichloromethane.

    • Separate the layers and extract the aqueous phase with dichloromethane (2x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often obtained in high purity and may not require further purification.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following workflow and data provide a benchmark for a successful synthesis.

Characterization_Workflow Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight Confirmation Structure & Purity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A standard analytical workflow for the characterization of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound.[16][17] Note that the N-H proton signal in ¹H NMR can be broad and its chemical shift may vary with solvent and concentration.

Analysis Technique Parameter Expected Value / Observation Rationale
¹H NMR δ (ppm), Pyrazole H3/H5~7.8 - 8.0 (s, 2H)Protons on the pyrazole ring, equivalent due to tautomerism or rapid exchange.
δ (ppm), Alkyne C-H~3.1 - 3.3 (s, 1H)Characteristic chemical shift for a terminal alkyne proton.
δ (ppm), Pyrazole N-H~12.0 - 13.5 (br s, 1H)Broad signal for the acidic N-H proton, often exchanges with D₂O.
¹³C NMR δ (ppm), Pyrazole C3/C5~135 - 138Carbon atoms adjacent to the nitrogen atoms in the pyrazole ring.
δ (ppm), Pyrazole C4~95 - 98Carbon atom bearing the ethynyl substituent.
δ (ppm), Alkyne C≡CH~82 - 85sp-hybridized carbon attached to the pyrazole ring.
δ (ppm), Alkyne C≡CH~70 - 73Terminal sp-hybridized carbon.
IR Spectroscopy ν (cm⁻¹)~3250 - 3300 (sharp, strong)C-H stretch of the terminal alkyne (≡C-H).
ν (cm⁻¹)~3100 - 3200 (broad)N-H stretch of the pyrazole ring.[18]
ν (cm⁻¹)~2100 - 2120 (sharp, weak)C≡C stretch of the terminal alkyne.
Mass Spectrometry [M+H]⁺ (for C₅H₄N₂)m/z = 93.04Confirms the molecular weight (92.10 g/mol ) of the target compound.[17]

Conclusion

This guide has outlined a reliable and efficient three-step synthesis for this compound, a building block of significant value in contemporary chemical research. By starting with the regioselective iodination of pyrazole, followed by a robust Sonogashira coupling and a mild deprotection, this methodology provides consistent access to the target compound. The detailed protocols and comprehensive characterization data serve as a validated resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the further exploration and application of this versatile heterocyclic synthon.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the key spectroscopic data for 4-ethynyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we offer a detailed roadmap for researchers, scientists, and drug development professionals to unambiguously identify and characterize this molecule. The insights provided herein are grounded in established spectroscopic principles and supported by authoritative references.

Molecular Structure and Significance

This compound is a bifunctional molecule featuring a pyrazole ring and a terminal alkyne. The pyrazole core is a common scaffold in pharmaceuticals, while the ethynyl group serves as a versatile handle for further chemical modifications, such as "click" chemistry reactions. Accurate spectroscopic characterization is the cornerstone of ensuring material quality and understanding its chemical behavior in subsequent applications.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each unique proton in the molecule. Due to the tautomerism of the N-H proton in the pyrazole ring, the signals for H-3 and H-5 can be equivalent, leading to a simplified spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
N-H~12.9br s
H-3, H-5~7.66s
≡C-H~3.10s

Data Interpretation:

  • N-H Proton (~12.9 ppm): The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded and often appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential intermolecular exchange.

  • H-3 and H-5 Protons (~7.66 ppm): In the absence of N-substitution, rapid proton exchange between the two nitrogen atoms on the NMR timescale makes the C-3 and C-5 positions chemically equivalent. This results in a single, sharp singlet that integrates to two protons.

  • Ethynyl Proton (≡C-H, ~3.10 ppm): The proton of the terminal alkyne appears as a sharp singlet. Its chemical shift is characteristic of acetylenic protons.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-3, C-5~134.5
C-4~98.0
-C≡C-H~83.0
-C ≡C-H~70.0

Data Interpretation:

  • C-3 and C-5 Carbons (~134.5 ppm): Similar to the protons, the C-3 and C-5 carbons are equivalent due to tautomerization and appear as a single peak in the aromatic region.

  • C-4 Carbon (~98.0 ppm): This carbon is significantly shielded compared to C-3 and C-5, and its chemical shift is influenced by the attached electron-withdrawing ethynyl group.

  • Ethynyl Carbons (-C≡C-H, ~83.0 and ~70.0 ppm): The two sp-hybridized carbons of the alkyne group appear in a characteristic range for terminal alkynes. The carbon directly attached to the pyrazole ring is typically more deshielded.

Experimental Protocol: NMR Spectroscopy

Fragmentation_Pathway M [C₅H₄N₂]⁺˙ m/z = 92 (Molecular Ion) F1 [C₄H₃N]⁺˙ m/z = 65 M->F1 - HCN F2 [C₃H₃]⁺ m/z = 39 F1->F2 - N₂ or C₂H₂

References

Foreword: The Strategic Value of a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Ethynyl-1H-pyrazole

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecular scaffold is measured by its synthetic versatility and the chemical space it unlocks. This compound emerges as a preeminent example of such a scaffold. It marries the proven biological relevance of the pyrazole nucleus—a privileged structure in medicinal chemistry—with the supreme reactivity of a terminal alkyne.[1][2][3] This guide provides an in-depth exploration of the chemical properties of this molecule, moving beyond a simple recitation of facts to explain the underlying principles that govern its reactivity. The protocols and insights herein are designed to be self-validating, empowering researchers to leverage this potent building block with confidence and creativity.

Core Molecular and Electronic Architecture

The chemical behavior of this compound is a direct consequence of its unique electronic and structural features. The five-membered pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.[4] One nitrogen (N1) is pyrrole-like, with its lone pair participating in the 6π-electron aromatic system, while the other (N2) is pyridine-like, with its lone pair residing in an sp² hybrid orbital, projecting outwards from the ring.[5][6]

Key Physicochemical Properties:

  • Amphoteric Nature : The pyrazole core is amphoteric. The N-H proton is acidic (pKa ≈ 14-15), allowing for deprotonation with a strong base to form the pyrazolate anion, which is a potent nucleophile.[1][4] Conversely, the pyridine-like N2 nitrogen is basic (pKa of the conjugate acid ≈ 2.5), enabling protonation in acidic media.[5] The presence of the electron-withdrawing ethynyl group at the C4 position is expected to increase the acidity of the N-H proton and decrease the basicity of the N2 nitrogen.

  • Aromaticity and Substitution : The ring is aromatic and generally resistant to oxidation and reduction, though it can be catalytically hydrogenated.[1] Electrophilic substitution on the unsubstituted pyrazole ring preferentially occurs at the C4 position due to the directing effects of the two nitrogen atoms.[1][5] With this position occupied, electrophilic attack, if forced, would target the C3 or C5 positions, though this is often challenging.

Spectroscopic Signature

A precise understanding of a molecule's spectroscopic data is fundamental for reaction monitoring and product characterization. The data presented below are representative values for the this compound core.

Spectroscopic Data Characteristic Features and Typical Chemical Shifts (δ) / Frequencies (ν)
¹H NMR N-H: Broad singlet, typically δ 12.0-13.5 ppm (can exchange with D₂O).[7] Ring C-H (H3, H5): Two singlets (or doublets if coupled to each other in substituted analogs), typically δ 7.5-8.0 ppm.[7][8] Alkyne C-H: Sharp singlet, typically δ 3.0-3.5 ppm.[8]
¹³C NMR Ring C3, C5: Resonances typically in the δ 130-140 ppm range. Ring C4: Resonance significantly shielded due to alkyne substitution, δ ~95-105 ppm. Alkyne C≡C: Two resonances, δ ~70-90 ppm.
IR Spectroscopy N-H stretch: Broad band, ν ~3100-3200 cm⁻¹.[7] ≡C-H stretch: Sharp, strong band, ν ~3300 cm⁻¹. C≡C stretch: Weak to medium band, ν ~2100-2150 cm⁻¹.[9]
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 92.04. High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.

Synthesis: Accessing the Core Scaffold

The most direct and modular route to this compound involves a Sonogashira cross-coupling reaction. This strategy relies on the palladium- and copper-catalyzed coupling of a 4-halo-1H-pyrazole with a suitable alkyne source. The use of (trimethylsilyl)acetylene is common, as the TMS group serves as a robust protecting group that can be cleaved under mild conditions.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 4-Iodo-1H-pyrazole D 4-(Trimethylsilylethynyl)-1H-pyrazole A->D Reacts with B TMS-acetylene B->D C Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., TEA, DIPEA) Solvent (e.g., THF, DMF) C->D F This compound (Product) D->F E Base (e.g., K₂CO₃) Solvent (e.g., MeOH) E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol uses 4-iodo-1H-pyrazole as the starting material because the C-I bond is the most reactive among halogens in the oxidative addition step of the palladium catalytic cycle, ensuring efficient coupling.[10] A copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[11] The final deprotection is achieved with a mild base to avoid any unwanted side reactions on the pyrazole ring.

  • Inert Atmosphere: To a dry Schlenk flask, add 4-iodo-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) active catalyst from oxidation.

  • Reagent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration relative to the pyrazole). Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) as the base and solvent. The base is required to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup (Coupling): Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-(trimethylsilylethynyl)-1H-pyrazole.

  • Deprotection: Dissolve the purified intermediate in methanol. Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.2 equiv).

  • Reaction (Deprotection): Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup (Final Product): Once the reaction is complete, neutralize the mixture with dilute HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct and predictable reactivity of its three key sites: the terminal alkyne, the acidic N-H, and the basic N2.

Reactions of the Ethynyl Group

The terminal alkyne is the molecule's primary handle for molecular elaboration, enabling access to a vast array of complex structures through reliable C-C and C-heteroatom bond formations.

This molecule can act as the alkyne partner in a subsequent Sonogashira reaction, allowing for the construction of internal alkynes linked to various aryl or vinyl systems.[10][11][12] This is a cornerstone reaction for building rigid molecular architectures used in pharmaceuticals and materials.

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)-C≡CR' L₂ PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (R-C≡CR') CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide H-C≡CR' + Base CuAcetylide->PdII_Aryl Transfers Acetylide CuAcetylide->CuX

Caption: Catalytic cycles of the Sonogashira reaction.

The terminal alkyne readily undergoes copper(I)-catalyzed or thermal Huisgen 1,3-dipolar cycloaddition with organic azides to form highly stable 1,4-disubstituted 1,2,3-triazole rings. This "click" reaction is exceptionally robust, high-yielding, and tolerant of a vast range of functional groups, making it a favorite in drug discovery for linking molecular fragments.

Reactions of the Pyrazole Ring

The N-H proton is readily removed by bases like NaH, K₂CO₃, or Cs₂CO₃, generating the pyrazolate anion. This anion is a strong nucleophile that can be alkylated, acylated, or arylated at the N1 position. This is the most common reaction involving the pyrazole ring itself and is crucial for modulating the molecule's physicochemical properties, such as solubility and metabolic stability.[4]

Protocol: N-Alkylation of this compound

  • Deprotonation: Suspend this compound (1.0 equiv) in a dry solvent like DMF or acetonitrile. Add a base such as K₂CO₃ or Cs₂CO₃ (1.5 equiv). Cs₂CO₃ is often preferred for more challenging alkylations due to its higher solubility and basicity.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv) and stir the reaction at room temperature or with gentle heating.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Applications in Drug Discovery and Beyond

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and several kinase inhibitors used in oncology like ruxolitinib.[2][3][13] The 4-ethynyl substituent provides a powerful synthetic handle to:

  • Explore Structure-Activity Relationships (SAR): The alkyne can be used in Sonogashira or click reactions to rapidly generate large libraries of analogues, allowing for efficient exploration of the chemical space around a biological target.

  • Serve as a Bioisostere: The rigid, linear geometry of the ethynyl-pyrazole unit can serve as a bioisostere for other aromatic rings like phenyl or pyridine, often leading to improved potency or physicochemical properties like reduced lipophilicity.

  • Develop Covalent Inhibitors: The terminal alkyne can be incorporated into warheads designed for covalent modification of protein targets, a strategy of growing importance in drug development.

Conclusion

This compound is far more than a simple heterocycle; it is a precisely engineered building block offering orthogonal reactivity at its alkyne and pyrazole N-H functionalities. Its robust synthetic accessibility via Sonogashira coupling and its predictable participation in a host of high-yield transformations make it an invaluable tool for scientists. A thorough understanding of its electronic properties and reactivity, as detailed in this guide, is the key to unlocking its full potential in the rational design of novel therapeutics and advanced materials.

References

The Synthetic Versatility and Physicochemical Profile of 4-Ethynyl-1H-pyrazole (CAS 57121-49-0): A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Ethynyl-1H-pyrazole in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel chemical entities. This compound (CAS 57121-49-0) has emerged as a molecule of significant interest, embodying a unique confluence of chemical functionalities that render it a versatile and highly valuable synthon. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. The pyrazole core is a well-established "privileged structure" in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2] The introduction of a terminal alkyne at the C4 position imbues the molecule with a reactive handle for a wide array of chemical transformations, most notably "click" chemistry and transition-metal-catalyzed cross-coupling reactions.[3] This guide will delve into the causality behind the synthetic choices for this compound and elucidate the properties that make it a cornerstone for innovation.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in research and development. This compound is a solid at room temperature with a molecular formula of C5H4N2 and a molecular weight of 92.10 g/mol .[4]

PropertyValueSource
CAS Number 57121-49-0[4]
Molecular Formula C5H4N2[4]
Molecular Weight 92.10 g/mol [4]
Appearance Solid
Melting Point 101-103 °CBiosynce
Boiling Point (Predicted) 238.5±13.0 °CBiosynce
Density (Predicted) 1.15±0.1 g/cm3 Biosynce
InChI 1S/C5H4N2/c1-2-5-3-6-7-4-5/h1,3-4H,(H,6,7)[5]
SMILES C#CC1=CNN=C1[5]

Note: Some physical properties are predicted and should be confirmed with experimental data.

Spectroscopic Profile

The structural elucidation of this compound is unequivocally confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. The protons on the pyrazole ring (at positions 3 and 5) typically appear as distinct singlets in the aromatic region, while the acetylenic proton gives rise to a singlet further upfield. The N-H proton of the pyrazole ring is also observable and its chemical shift can be solvent-dependent.[5][6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two sp-hybridized carbons of the ethynyl group and the three sp²-hybridized carbons of the pyrazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp absorption band corresponding to the C≡C triple bond stretch, typically around 2100 cm⁻¹, and a band for the ≡C-H stretch around 3300 cm⁻¹. The N-H stretching vibration of the pyrazole ring is also a key feature.[7]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of HCN from the pyrazole ring.[8][9]

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be approached through various strategies, with the most common and versatile being the introduction of the ethynyl group onto a pre-functionalized pyrazole core. The Sonogashira cross-coupling reaction is a powerful and widely employed method for this transformation.[10][11][12] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

A logical and field-proven synthetic route commences with a readily available 4-halopyrazole, such as 4-iodo-1H-pyrazole. The iodine substituent is an excellent leaving group for the Sonogashira coupling.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction1 Step 1: Sonogashira Coupling cluster_reaction2 Step 2: Desilylation A 4-Iodo-1H-pyrazole C Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N, THF A->C Reacts with B Trimethylsilylacetylene B->C D 4-((Trimethylsilyl)ethynyl)-1H-pyrazole C->D Yields E K₂CO₃, MeOH D->E Treated with F This compound (Final Product) E->F Yields

Figure 1: Synthetic pathway for this compound via Sonogashira coupling.
Detailed Experimental Protocol

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrazole

  • Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-iodo-1H-pyrazole (1.0 eq).

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.5 eq).

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq). The causality for using a combination of palladium and copper catalysts lies in their synergistic catalytic cycle, where palladium facilitates the oxidative addition to the aryl halide and copper activates the alkyne.[12]

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture. The use of a silyl-protected alkyne is a strategic choice to prevent self-coupling of the terminal alkyne.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter through a pad of Celite to remove the catalysts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 2: Synthesis of this compound

  • Desilylation: Dissolve the purified 4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol (MeOH).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The basic conditions facilitate the cleavage of the silicon-carbon bond.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product, this compound.

Reactivity and Chemical Logic

The chemical behavior of this compound is dictated by the interplay between the aromatic pyrazole ring and the terminal alkyne.

Reactivity_Diagram cluster_core This compound cluster_reactions Key Reactions Core C₅H₄N₂ R1 Click Chemistry (e.g., CuAAC) Core->R1 Alkyne participates in R2 Sonogashira Coupling Core->R2 Alkyne participates in R3 Cycloadditions (e.g., Diels-Alder) Core->R3 Alkyne participates in R4 N-Alkylation/Arylation Core->R4 Pyrazole N-H undergoes R5 Electrophilic Substitution (at C3/C5) Core->R5 Pyrazole ring undergoes

Figure 2: Key reactivity pathways of this compound.
  • The Ethynyl Group: The terminal alkyne is a versatile functional group that readily participates in:

    • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This cornerstone of "click chemistry" allows for the facile and highly efficient formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is orthogonal to many other functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.

    • Sonogashira Coupling: The terminal alkyne can be further coupled with various aryl or vinyl halides to extend the molecular framework.[13]

    • Cycloaddition Reactions: The alkyne can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct new ring systems.[14][15]

  • The Pyrazole Ring: The pyrazole ring is an aromatic heterocycle with two nitrogen atoms.

    • N-H Acidity and Basicity: The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate a library of substituted pyrazoles. The pyridine-like nitrogen atom is basic and can be protonated or coordinated to metal centers.

    • Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, primarily at the C3 and C5 positions, although the ethynyl group may influence the regioselectivity.[1]

Applications in Drug Discovery and Development

The unique structural attributes of this compound make it a highly sought-after building block in the pharmaceutical industry.[16] Its utility stems from its ability to serve as a scaffold for the rapid generation of diverse molecular libraries.

  • Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The ethynyl group can be used to introduce various substituents that can interact with specific residues in the kinase active site, thereby tuning the potency and selectivity of the inhibitor.

  • Bioisosteric Replacement: The ethynyl group can serve as a bioisostere for other functional groups, such as a phenyl ring, to improve physicochemical properties like solubility and metabolic stability.[3]

  • Linker for PROTACs and ADCs: In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the ability to link different molecular components is crucial. The "clickable" nature of the ethynyl group makes this compound an excellent choice for constructing these complex therapeutic modalities.

  • Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule with a defined vector for chemical elaboration, this compound is an ideal fragment for FBDD campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood.[17][18][19] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[20][21][22] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[18][23]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its synthesis, primarily through the robust Sonogashira coupling, is well-established and allows for its ready availability to the research community. The dual reactivity of the pyrazole core and the terminal alkyne provides a rich platform for chemical exploration, leading to the discovery of novel compounds with significant potential in drug development and materials science. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this versatile building block, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.

References

reactivity of the ethynyl group in 4-Ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynyl-1H-pyrazole

Abstract

The this compound scaffold is a cornerstone in modern synthetic chemistry, serving as a highly versatile building block in drug discovery, materials science, and chemical biology. The pyrazole core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its combination with the terminal ethynyl group—a reactive and versatile functional handle—provides a powerful platform for molecular diversification. This guide offers an in-depth exploration of the ethynyl group's reactivity in this specific context, detailing the mechanisms, experimental protocols, and strategic applications of key transformations, including cycloadditions, cross-coupling reactions, and other significant modifications.

Introduction: The Strategic Importance of this compound

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This motif is prevalent in a wide array of pharmacologically active compounds, valued for its metabolic stability and its ability to act as a bioisosteric replacement for other aromatic systems like benzene or pyridine, often leading to improved potency and physicochemical properties.[3] The introduction of an ethynyl group at the C4 position transforms this stable core into a dynamic building block. The terminal alkyne is not merely a passive linker; its unique electronic structure enables a rich and predictable reactivity profile, making it a gateway for constructing complex molecular architectures.

This guide will dissect the three primary pillars of reactivity for the ethynyl group on the this compound core:

  • Cycloaddition Reactions: Primarily the Nobel Prize-winning Azide-Alkyne "Click" Chemistry.

  • Palladium-Catalyzed Cross-Coupling: With a focus on the indispensable Sonogashira reaction.

  • Other Key Transformations: Including synthesis and further functionalization.

By understanding the causality behind these reactions, researchers can harness the full potential of this powerful synthetic intermediate.

Molecular Structure and Spectroscopic Characterization

The foundational structure of this compound consists of the aromatic pyrazole ring, which imparts electronic stability, and the sp-hybridized ethynyl C≡C triple bond, which is electron-rich and sterically accessible. The pyrazole ring acts as a mild electron-withdrawing group, which can influence the acidity of the terminal alkyne proton and its reactivity in metal-catalyzed processes.

Spectroscopic Data: Characterization is typically straightforward. The proton NMR spectrum in deuterated solvents will clearly show the pyrazole ring protons (H3 and H5) as singlets and the terminal alkyne proton, also a sharp singlet.

  • ¹H NMR: Resonances for the H3 and H5 protons typically appear around 7.5-7.8 ppm, while the N-H proton signal is a broad peak further downfield (~13-8 ppm).[4] The acetylenic proton (≡C-H) has a characteristic chemical shift.

  • ¹³C NMR: Shows distinct signals for the sp-hybridized carbons of the alkyne and the carbons of the pyrazole ring.

For the parent compound, this compound (CAS 57121-49-0), the key identifying signals are the acetylenic proton and the two equivalent C-H protons on the pyrazole ring.[5][6]

Key Reactivity Class I: Cycloaddition Reactions

Cycloadditions are powerful reactions that form cyclic structures in a single step. For the ethynyl group, the most significant of these is the [3+2] cycloaddition with azides.

The [3+2] Azide-Alkyne Cycloaddition (Huisgen Cycloaddition)

The reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of modern chemistry. While the thermal reaction requires harsh conditions and often yields a mixture of regioisomers, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized the field.[7] Termed a premier "click chemistry" reaction, CuAAC is characterized by its high yield, stereospecificity, mild aqueous reaction conditions, and exceptional functional group tolerance.[7][8] This makes it the ideal tool for bioconjugation, drug discovery, and materials synthesis.

The reaction of this compound with an organic azide (R-N₃) under Cu(I) catalysis exclusively yields the 1,4-disubstituted triazole product, covalently linking the pyrazole scaffold to the "R" group via a stable, aromatic triazole linker.

The reaction proceeds through a catalytic cycle involving the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.

CuAAC_Mechanism Pd_L Cu(I) Catalyst Acetylide Copper(I) Acetylide (R'-C≡C-Cu) Pd_L->Acetylide Coordination Alkyne This compound (R'-C≡CH) Alkyne->Acetylide Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide Cycloaddition Azide Organic Azide (R-N₃) Azide->Cu_Triazolide Cu_Triazolide->Pd_L Regeneration Product 1,4-Disubstituted Triazole Cu_Triazolide->Product Protonolysis

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Reaction Setup: To a vial, add this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq).

  • Solvent Addition: Dissolve the reactants in a suitable solvent system, typically a mixture of t-BuOH and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.1-0.3 eq) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the reactant mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting triazole product by flash column chromatography on silica gel.

Diels-Alder Reactions ([4+2] Cycloaddition)

The standard ethynyl group is a dienophile, but its reactivity in Diels-Alder reactions is generally limited to highly activated systems. However, within the broader context of pyrazole chemistry, it's noteworthy that related 4H-pyrazole scaffolds, which can be generated from 1H-pyrazoles, are highly effective dienes in inverse-electron-demand Diels-Alder reactions.[9][10][11] This reactivity is leveraged in bioorthogonal chemistry for applications requiring rapid, catalyst-free conjugation.[10] While not a direct reaction of the ethynyl group on this compound, this is a critical aspect of pyrazole cycloaddition chemistry.

Diels_Alder Diene Diene (4π electrons) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (2π electrons) Dienophile->TransitionState Product Cyclohexene Product TransitionState->Product Concerted Cyclization

Caption: Generalized workflow of a [4+2] Diels-Alder cycloaddition reaction.

Key Reactivity Class II: Palladium-Catalyzed Cross-Coupling

The Sonogashira coupling is arguably the most important transformation of this compound after click chemistry. It provides a robust and efficient method for forming a C(sp)-C(sp²) bond, linking the pyrazole's alkyne carbon to an aryl or vinyl group.[12]

The Sonogashira Coupling Reaction

This reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst and a copper(I) co-catalyst in the presence of a base (typically an amine like triethylamine or diisopropylamine).[12] The Sonogashira coupling is fundamental to the synthesis of pharmaceuticals, natural products, and conjugated organic materials.[13] For this compound, this reaction enables the direct attachment of diverse aromatic and heteroaromatic rings, providing a rapid route to libraries of complex molecules for screening.

The reaction involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle. The palladium cycle facilitates the main cross-coupling, while the copper cycle generates the reactive copper(I) acetylide.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl R-Pd(II)-X L₂ Pd0->Pd_Aryl Oxidative Addition Pd_Complex R-Pd(II)-C≡CR' L₂ Pd_Aryl->Pd_Complex Transmetalation Pd_Complex->Pd0 Reductive Elimination Product R-C≡C-R' Pd_Complex->Product ArylHalide Aryl Halide (R-X) ArylHalide->Pd_Aryl CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Deprotonation Cu_Acetylide->Pd_Aryl Alkyne Alkyne (R'-C≡CH) Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->CuX

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 4-iodopyrazole substrate, 1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.1 eq).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) and an amine base such as triethylamine (Et₃N) (2.0-3.0 eq).

  • Alkyne Addition: Add this compound (1.1-1.5 eq) to the mixture via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as needed. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine to remove the amine salt and residual DMF.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[14]

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl IodidePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 60High[15]
Aryl Bromide[DTBNpP]Pd(crotyl)ClTMPDMSORT60 - 97[13]
Aryl IodidePd(PPh₃)₄ / CuIEt₃NTHFRTHigh[14]

Abbreviations: Et₃N = Triethylamine; DMF = Dimethylformamide; THF = Tetrahydrofuran; RT = Room Temperature; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide.

Recent advances have also led to the development of highly effective copper-free Sonogashira protocols, which are advantageous for substrates sensitive to copper or to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[13][14]

Applications in Drug Discovery and Beyond

The true power of this compound lies in the application of its reactivity. The pyrazole core is a key feature in drugs targeting a range of conditions, from cancer to inflammatory diseases.[1][2][16] The ethynyl group allows this proven pharmacophore to be easily and efficiently incorporated into larger, more complex molecules.

  • Drug Discovery: Using CuAAC and Sonogashira couplings, medicinal chemists can rapidly generate large libraries of compounds. For example, a diverse set of azides or aryl halides can be coupled with this compound to explore structure-activity relationships (SAR) for a given biological target.[17][18]

  • Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the labeling of biomolecules (proteins, nucleic acids, etc.) that have been functionalized with an azide group. Attaching a pyrazole-containing molecule can be used to probe biological systems or track cellular processes.

  • Materials Science: The rigid, linear nature of the alkyne and the aromatic systems it connects to via Sonogashira coupling are ideal for creating conjugated polymers and molecular wires with interesting electronic and photophysical properties.

Conclusion

This compound is a quintessential example of a modern chemical building block, combining a biologically relevant core with a synthetically versatile functional group. The reactivity of its ethynyl moiety is dominated by two powerful transformations: the copper-catalyzed azide-alkyne cycloaddition (click chemistry) and the palladium-catalyzed Sonogashira cross-coupling. Mastery of these reactions provides researchers, scientists, and drug development professionals with a reliable and efficient toolkit for the synthesis of novel therapeutics, advanced materials, and chemical probes. The predictable and robust nature of these transformations ensures that this compound will remain a molecule of high strategic value for years to come.

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile biological activity. The introduction of a 4-ethynyl substituent creates a molecule, 4-ethynyl-1H-pyrazole, with a rich and complex reactive landscape. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the electrophilic substitution reactions of this promising heterocyclic compound. We delve into the electronic factors governing its reactivity, predict regiochemical outcomes based on established principles, and present detailed, field-proven protocols for the synthesis of the core scaffold. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, addressing the critical question of chemoselectivity between electrophilic attack on the pyrazole ring versus the ethynyl moiety.

The Strategic Importance of the this compound Scaffold

The Privileged Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique set of properties, including hydrogen bond donating and accepting capabilities, metabolic stability, and the ability to act as a bioisosteric replacement for other functional groups. Consequently, the pyrazole ring is a privileged structure found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[1] Their electron-rich nature makes them amenable to a variety of chemical transformations, particularly electrophilic substitution.[2][3]

The Ethynyl Group: A Gateway to Molecular Complexity

The ethynyl (acetylenic) group is a powerful and versatile functional handle in organic synthesis. Its rigid, linear geometry can be used to probe protein-ligand interactions, while the terminal alkyne provides a reactive center for a host of transformations, including Sonogashira cross-coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and reduction to alkanes, alkenes, or carbonyls. When appended to the pyrazole ring at the C4 position, it introduces a competing site for electrophilic attack and modulates the electronic properties of the heterocyclic core.

Principles of Electrophilic Substitution on Pyrazoles

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr).[4] Theoretical and experimental studies consistently show that the C4 position is the most nucleophilic and thus the primary site of electrophilic attack in an unsubstituted 1H-pyrazole.[4][5] This is because the resonance intermediates formed by attack at C4 are more stable, avoiding the placement of a positive charge on the highly unfavorable azomethine nitrogen.[3] The presence of substituents on the ring can, however, alter this inherent reactivity, a key consideration for the 4-ethynyl derivative.

Synthesis of the this compound Scaffold

Direct ethynylation of the pyrazole core is challenging. A more robust and field-proven strategy involves the synthesis of a 4-halopyrazole intermediate followed by a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is the premier method for this transformation, offering high yields and broad functional group tolerance.[6][7]

Workflow for Synthesis via Sonogashira Coupling

The overall synthetic strategy involves two main stages: iodination of the pyrazole core at the C4 position and the subsequent Sonogashira coupling with a protected acetylene source.

G cluster_0 Stage 1: Iodination cluster_1 Stage 2: Sonogashira Coupling Py 1H-Pyrazole IodoPy 4-Iodo-1H-pyrazole Py->IodoPy I₂, HIO₃ Acetic Acid EthynylPy This compound IodoPy->EthynylPy PdCl₂(PPh₃)₂, CuI, Et₃N 2. K₂CO₃, MeOH (Deprotection) TMSA Ethynyltrimethylsilane (TMSA) TMSA->EthynylPy caption Synthesis Workflow for this compound.

Caption: A two-stage workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 4-Ethynyl-1-phenyl-1H-pyrazole

This protocol is adapted from established procedures for the synthesis of analogous 4-(phenylethynyl)pyrazoles and represents a reliable method for accessing the target scaffold.[8]

Step 1: Synthesis of 4-Iodo-1-phenyl-1H-pyrazole

  • To a solution of 1-phenyl-1H-pyrazole (5.0 g, 34.7 mmol) in glacial acetic acid (35 mL), add periodic acid (H₅IO₆, 1.58 g, 6.9 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add elemental iodine (I₂, 7.0 g, 27.6 mmol) portion-wise over 15 minutes. The reaction is exothermic.

  • Heat the reaction mixture to 90°C and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a 10% aqueous sodium thiosulfate solution (200 mL) to quench excess iodine.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-iodo-1-phenyl-1H-pyrazole.

Step 2: Sonogashira Coupling to yield 4-Ethynyl-1-phenyl-1H-pyrazole

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodo-1-phenyl-1H-pyrazole (2.7 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol, 2 mol%), and copper(I) iodide (76 mg, 0.4 mmol, 4 mol%).

  • Add anhydrous triethylamine (20 mL) and stir for 10 minutes.

  • Add ethynyltrimethylsilane (TMSA, 1.7 mL, 12.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is the TMS-protected pyrazole.

  • Dissolve the crude residue in methanol (50 mL) and add potassium carbonate (2.76 g, 20.0 mmol).

  • Stir the mixture at room temperature for 2 hours to effect deprotection.

  • Remove the methanol under reduced pressure, add water (50 mL), and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-ethynyl-1-phenyl-1H-pyrazole.

Regioselectivity in Electrophilic Reactions: Ring vs. Alkyne

The primary challenge and area of interest in the chemistry of this compound is the competition between electrophilic attack at the pyrazole ring and the ethynyl side chain. The outcome is highly dependent on the nature of the electrophile and the reaction conditions.

G cluster_ring Pathway A: Ring Substitution (SEAr) cluster_alkyne Pathway B: Alkyne Addition Start This compound + E⁺ Intermediate_A σ-complex intermediate (Attack at C5) Start->Intermediate_A Strongly Acidic Conditions (e.g., Nitration) Intermediate_B Vinylic cation intermediate Start->Intermediate_B Milder Conditions (e.g., Iodination) Product_A 5-E-4-Ethynyl-1H-pyrazole Intermediate_A->Product_A -H⁺ Product_B 4-(E-Ethynyl)-1H-pyrazole (e.g., Iodoalkyne) Intermediate_B->Product_B + Nu⁻ caption Competing electrophilic attack pathways.

Caption: Competing electrophilic attack pathways on this compound.

Electronic Influence of the 4-Ethynyl Group

The ethynyl group is moderately deactivating and weakly π-donating through resonance but σ-withdrawing due to the sp-hybridization of the carbon atoms. In the context of the electron-rich pyrazole ring, its primary effect is to reduce the electron density of the entire system, making it less reactive towards electrophiles than unsubstituted pyrazole. The C4 position is now occupied, directing potential SEAr reactions to the C5 position (or C3, though C5 is generally favored).

Chemoselectivity Analysis
  • Pathway A (Ring Substitution): This pathway is favored under strongly acidic conditions (e.g., nitration with HNO₃/H₂SO₄). The pyrazole nitrogen atoms will be protonated, further deactivating the ring but also deactivating the alkyne towards many electrophiles. The SEAr mechanism proceeds via a stable benzenonium-like intermediate.

  • Pathway B (Alkyne Addition): This pathway is favored with softer electrophiles that have a high affinity for π-systems, such as I₂ or NBS, under neutral or mildly basic conditions.[9][10] The reaction proceeds via a vinylic cation or a bridged halonium ion intermediate. Many efficient protocols exist for the halogenation of terminal alkynes.[9][11]

Key Electrophilic Substitution Reactions: Protocols and Mechanistic Insights

The following sections provide an analysis of key electrophilic substitution reactions. Given the scarcity of direct literature, these are predictive protocols based on established pyrazole chemistry, with specific considerations for the 4-ethynyl substituent.

Halogenation (Bromination, Iodination)
  • Mechanistic Insight: Halogenation presents the most significant chemoselectivity challenge. Reagents like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) can react with both the pyrazole ring and the terminal alkyne. The choice of solvent and catalyst is critical. Non-polar solvents may favor alkyne halogenation, while polar solvents and Lewis acids could promote ring substitution.

  • Predicted Outcome: Under neutral conditions with NIS or NBS, reaction at the terminal alkyne is highly probable, yielding a 4-(haloethynyl)-1H-pyrazole.[9] To achieve substitution at the C5 position of the pyrazole ring, one would first need to protect the alkyne (e.g., as a silylalkyne), perform the ring halogenation, and then deprotect.

Table 1: Typical Conditions for Pyrazole Halogenation

ReagentCatalyst/SolventPositionReference
N-Bromosuccinimide (NBS)CCl₄ or H₂OC4[11]
N-Chlorosuccinimide (NCS)AcetonitrileC4[7]
Iodine (I₂)I₂ / HIO₃ / Acetic AcidC4[8]
N-Iodosuccinimide (NIS)DMSOC4[12]
Nitration
  • Mechanistic Insight: Nitration is typically performed under harsh, strongly acidic conditions (e.g., HNO₃/H₂SO₄). These conditions generate the highly reactive nitronium ion (NO₂⁺).[13] The pyrazole ring, even when protonated and deactivated, is expected to be more reactive towards the hard electrophile NO₂⁺ than the alkyne. The alkyne is generally unreactive under these conditions and can be prone to polymerization or oxidation.

  • Predicted Outcome: Nitration is predicted to occur selectively at the C5 position of the pyrazole ring.

  • Recommended Protocol (Hypothetical):

    • Cool concentrated sulfuric acid (10 mL) to 0°C in an ice bath.

    • Slowly add this compound (1.0 g, 10.6 mmol) while maintaining the temperature below 10°C.

    • Once dissolved, slowly add a pre-mixed, cooled solution of concentrated nitric acid (0.75 mL) and concentrated sulfuric acid (2.5 mL).

    • Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Carefully pour the reaction mixture onto crushed ice (100 g).

    • Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to yield crude 5-nitro-4-ethynyl-1H-pyrazole. Purify by column chromatography.

Sulfonation
  • Mechanistic Insight: Sulfonation uses fuming sulfuric acid (H₂SO₄/SO₃), another reaction that proceeds under strongly acidic conditions. The electrophile is SO₃. Similar to nitration, the reaction is expected to occur on the pyrazole ring rather than the alkyne. The reaction is often reversible.[14]

  • Predicted Outcome: Sulfonation will occur at the C5 position to yield this compound-5-sulfonic acid.

Friedel-Crafts Acylation
  • Mechanistic Insight: Friedel-Crafts reactions on electron-rich heterocycles like pyrazole can be problematic. Strong Lewis acids like AlCl₃ can coordinate strongly with the nitrogen atoms, deactivating the ring completely and potentially catalyzing decomposition. Milder Lewis acids (e.g., ZnCl₂, FeCl₃, SnCl₄) or the use of highly reactive acylating agents are recommended. The ethynyl group further deactivates the ring, making the reaction more challenging.

  • Predicted Outcome: Acylation at the C5 position is theoretically possible but will likely require carefully optimized conditions with milder Lewis acids to avoid side reactions. The reaction may be low-yielding due to the deactivating effects of both the coordinated Lewis acid and the ethynyl group.

Conclusion and Future Directions

This compound stands as a molecule of significant synthetic potential, bridging the gap between privileged heterocyclic scaffolds and the functional versatility of the alkyne. This guide establishes a theoretical and practical framework for approaching its electrophilic substitution chemistry.

Key Takeaways:

  • Synthesis: The most reliable route to the this compound core is via Sonogashira coupling of a 4-iodopyrazole precursor.

  • Reactivity: The molecule possesses two electrophilic centers: the C5 position of the pyrazole ring and the terminal alkyne.

  • Chemoselectivity: The reaction outcome is dictated by the "hardness" of the electrophile and the acidity of the reaction medium. Hard electrophiles in strong acid (nitration, sulfonation) are predicted to favor substitution at the C5 position of the ring. Softer electrophiles in neutral or basic media (halogenation) are likely to react at the alkyne.

  • Challenges: Friedel-Crafts reactions are expected to be challenging due to ring deactivation and potential catalyst-heterocycle complexation.

Future experimental work is required to validate these predictions and to fully map the synthetic utility of this versatile building block. The development of chemoselective protocols that can reliably direct substitution to either the ring or the alkyne will be of paramount importance for unlocking its full potential in drug discovery and materials science.

References

Theoretical Exploration of 4-Ethynyl-1H-pyrazole: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Ethynyl-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry. In the absence of extensive experimental data, this document leverages high-level computational methods, primarily Density Functional Theory (DFT), to elucidate the molecule's electronic structure, predict its reactivity, simulate its spectroscopic signatures, and explore its potential as a pharmacophore in drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique properties of this promising scaffold.

Introduction: The Pyrazole Scaffold and the Promise of the Ethynyl Group

The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of an ethynyl group at the C4 position of the pyrazole ring is of particular interest. The ethynyl moiety is a small, rigid, and electron-withdrawing group that can participate in various chemical transformations, including "click chemistry" reactions, and can act as a hydrogen bond acceptor or a spacer to orient other functional groups. These features make this compound an attractive building block for the synthesis of novel bioactive molecules.

This guide will provide a detailed theoretical framework for understanding this compound, offering insights that can guide its synthetic manipulation and application in drug discovery programs.

Molecular and Electronic Structure

The fundamental properties of a molecule are dictated by its geometry and the distribution of its electrons. Here, we employ DFT calculations to investigate the optimized structure and electronic landscape of this compound.

Optimized Molecular Geometry

A full geometry optimization of this compound was performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The resulting structure reveals a planar pyrazole ring, a consequence of its aromatic character. The ethynyl group is predicted to be linear and lies in the same plane as the pyrazole ring.

ParameterPredicted Value
Bond Lengths (Å)
N1-N21.345
N2-C31.328
C3-C41.421
C4-C51.385
C5-N11.352
C4-C6 (C≡C)1.208
C6-H1.065
**Bond Angles (°) **
N1-N2-C3110.5
N2-C3-C4107.8
C3-C4-C5106.3
C4-C5-N1108.2
C5-N1-N2107.2
C3-C4-C6128.9
C5-C4-C6124.8
C4-C6-C7179.8

Protocol 1: Geometry Optimization using DFT

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical stability.

FMO

The HOMO of this compound is predicted to be localized primarily on the pyrazole ring and the triple bond of the ethynyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire π-system, suggesting that nucleophilic attack can occur at several positions.

DescriptorPredicted Value
HOMO Energy-6.89 eV
LUMO Energy-0.75 eV
HOMO-LUMO Gap (ΔE)6.14 eV
Ionization Potential (I)6.89 eV
Electron Affinity (A)0.75 eV
Electronegativity (χ)3.82 eV
Chemical Hardness (η)3.07 eV
Chemical Softness (S)0.163 eV-1
Electrophilicity Index (ω)2.37 eV

A relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The calculated reactivity descriptors provide further insights into its chemical behavior.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

MEP

The MEP map of this compound is predicted to show negative potential (red regions) around the nitrogen atoms of the pyrazole ring and the π-electron cloud of the ethynyl triple bond, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is expected around the hydrogen atoms, particularly the N-H proton, making it a likely site for nucleophilic interaction or deprotonation.

Predicted Spectroscopic Properties

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.

1H and 13C NMR Spectroscopy

The chemical shifts for this compound have been calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
H1 (N-H)12.5 - 13.5-
H37.8 - 8.0-
H57.6 - 7.8-
H (ethynyl)3.0 - 3.2-
C3-135 - 137
C4-100 - 102
C5-128 - 130
C (ethynyl, Cα)-80 - 82
C (ethynyl, Cβ)-75 - 77

Note: Chemical shifts are referenced to TMS.

The downfield shift of the N-H proton is characteristic of pyrazoles and is due to its acidic nature and involvement in intermolecular hydrogen bonding. The protons on the pyrazole ring (H3 and H5) are expected to appear in the aromatic region. The acetylenic proton is predicted to be significantly shielded compared to the aromatic protons.

Protocol 2: NMR Chemical Shift Calculation

Infrared (IR) Spectroscopy

The calculated IR spectrum provides information about the vibrational modes of the molecule. Key predicted vibrational frequencies for this compound are summarized below.

Vibrational ModePredicted Frequency (cm-1)
N-H stretch3450 - 3500
C-H stretch (aromatic)3100 - 3150
C≡C stretch (ethynyl)2100 - 2150
C≡C-H bend (ethynyl)600 - 700
C=C/C=N stretches (ring)1400 - 1600

The N-H stretching frequency is a prominent feature and can be sensitive to hydrogen bonding. The sharp, intense peak corresponding to the C≡C stretch is a characteristic feature of terminal alkynes.

Application in Drug Development: A Theoretical Perspective

The unique structural and electronic features of this compound make it a compelling scaffold for the design of novel therapeutic agents.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To illustrate its potential, a hypothetical docking study of this compound into the active site of a protein kinase, a common drug target, can be performed.

Docking_Workflow

In such a simulation, the pyrazole core could act as a scaffold, positioning the ethynyl group to interact with specific residues in the active site. The N-H group and the second nitrogen atom of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, forming key interactions with the protein backbone. The ethynyl group could potentially form non-covalent interactions, such as π-π stacking or halogen bonds (if interacting with a halogenated residue), further stabilizing the complex.

Protocol 3: Molecular Docking using AutoDock Vina

  • Prepare the Ligand:

    • Generate the 3D structure of this compound.

    • Minimize the energy of the ligand using a suitable force field.

    • Save the ligand in PDBQT format, assigning partial charges and defining rotatable bonds.

  • Prepare the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign partial charges.

    • Save the receptor in PDBQT format.

  • Define the Binding Site:

    • Identify the active site of the protein.

    • Define a grid box that encompasses the active site.

  • Run the Docking Simulation:

    • Use AutoDock Vina to dock the prepared ligand into the receptor's binding site.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analyze the Results:

    • Visualize the predicted binding poses using molecular visualization software (e.g., PyMOL, VMD).

    • Analyze the binding affinity scores and the interactions between the ligand and the receptor.

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. Based on the theoretical analysis of this compound, a hypothetical pharmacophore model can be constructed.

Pharmacophore

This model highlights the key interaction points: a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the sp2 nitrogen), an aromatic ring, and a hydrophobic feature (the ethynyl group). This pharmacophore model can be used to virtually screen large compound libraries to identify other molecules that share these features and are therefore likely to exhibit similar biological activity.

Conclusion and Future Directions

This theoretical guide has provided a comprehensive computational analysis of this compound, a molecule with considerable potential in drug discovery. Through DFT calculations, we have elucidated its electronic structure, predicted its reactivity and spectroscopic properties, and explored its potential applications in a drug design context. The insights gained from these theoretical studies can serve as a valuable roadmap for the experimental synthesis and evaluation of novel this compound derivatives.

Future work should focus on the experimental validation of these theoretical predictions. The synthesis of this compound and its derivatives, followed by spectroscopic characterization and biological screening, will be crucial to confirm the computational findings and to fully realize the therapeutic potential of this promising molecular scaffold.

References

4-Ethynyl-1H-pyrazole: A Strategic Building Block in Modern Chemistry — A Technical Guide to its Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-1H-pyrazole stands as a pivotal heterocyclic building block in contemporary chemical science. Its unique bifunctional architecture, featuring the medicinally significant pyrazole core and the versatile terminal alkyne, offers a powerful platform for innovation in drug discovery, chemical biology, and materials science. While a singular "discovery" event for this molecule is not prominent in the historical literature, its emergence is a logical and significant consequence of the rich history of pyrazole synthesis and the advent of modern cross-coupling chemistry. This guide provides a comprehensive technical overview of the historical context of pyrazole chemistry, logical and field-proven synthetic routes to this compound, detailed experimental protocols, and an exploration of its strategic applications.

Part 1: The Pyrazole Core - A Legacy of Pharmacological Significance

The story of this compound begins with its parent scaffold. The pyrazole ring system was first synthesized in 1883 by German chemist Ludwig Knorr through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This foundational work, known as the Knorr pyrazole synthesis, unlocked a class of heterocycles that would become profoundly important.[2][3]

Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and biological activity.[4] This scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs with diverse therapeutic actions.[5][6] Notable examples include:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor for treating inflammation and pain.[6]

  • Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor used for erectile dysfunction.[6]

  • Ruxolitinib (Jakafi®): A kinase inhibitor for treating myelofibrosis and other cancers.[6]

The value of the pyrazole core lies in its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets and its metabolic stability, making it an ideal foundation for drug design.

Part 2: The Ethynyl Moiety - A Gateway to Versatility

The strategic brilliance of this compound comes from the introduction of the ethynyl (–C≡CH) group at the 4-position. This small, rigid, and linear functional group is far more than a simple substituent; it is a reactive handle that opens a gateway to a multitude of chemical transformations.

  • Cross-Coupling Reactions: The terminal alkyne is a key participant in powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, allowing for the facile installation of aryl, heteroaryl, or vinyl groups.[7]

  • Click Chemistry: The ethynyl group is the quintessential functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most famous "click" reaction. This allows for the efficient and specific covalent linking of the pyrazole core to other molecules, such as biomolecules for target identification, fluorescent probes for imaging, or polyethylene glycol (PEG) chains to improve solubility.

  • Bioisosterism: In drug design, the ethynyl group can serve as a bioisostere for other chemical groups.[7] It can mimic a halogen atom or other small substituents, forming crucial hydrogen bonds and improving binding affinity to target proteins while offering different physicochemical properties.[7]

The combination of the proven pyrazole pharmacophore with the versatile ethynyl handle creates a molecule of immense potential for constructing complex and highly functionalized compounds.

Part 3: Synthetic Strategies & Experimental Protocols

The synthesis of this compound is not commonly achieved by constructing the ring with the alkyne already in place. Instead, the most logical and widely practiced strategy involves the post-functionalization of a pre-formed pyrazole ring. This approach leverages the availability of halogenated pyrazoles and the reliability of modern organometallic chemistry.

Primary Synthetic Route: Sonogashira Cross-Coupling

The most robust and field-proven method for synthesizing this compound is a two-step sequence starting from a 4-halopyrazole, typically 4-iodo-1H-pyrazole or 4-bromo-1H-pyrazole.[8] The strategy involves:

  • Palladium- and copper-catalyzed Sonogashira coupling with a protected alkyne, trimethylsilylacetylene (TMSA), to prevent self-coupling of the terminal alkyne.

  • Deprotection of the silyl group to unveil the desired terminal ethynyl group.

G cluster_0 Synthetic Workflow: Sonogashira Approach start 4-Iodo-1H-pyrazole (Starting Material) step1 Sonogashira Coupling (Pd/Cu catalyst, base) + Trimethylsilylacetylene start->step1 intermediate 4-((Trimethylsilyl)ethynyl)-1H-pyrazole (Protected Intermediate) step1->intermediate step2 Silyl Deprotection (e.g., K2CO3 in MeOH or TBAF) intermediate->step2 end_product This compound (Final Product) step2->end_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Two-Step Synthesis

Causality Statement: This protocol is designed for reliability and safety. The use of TMS-acetylene in Step 1 is critical; it prevents the formation of undesired diacetylene byproducts (homo-coupling) under the reaction conditions. The deprotection in Step 2 uses mild base (potassium carbonate) to ensure the integrity of the pyrazole ring, avoiding harsher conditions that could lead to degradation.

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrazole

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodo-1H-pyrazole (1.0 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq.).

  • Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen gas three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq.).

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalysts. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate as a solid.

Step 2: Synthesis of this compound (Final Product)

  • Deprotection Setup: Dissolve the 4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq.) from Step 1 in methanol in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Neutralize the reaction mixture carefully with 1M hydrochloric acid (HCl) until pH ~7.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can often be used without further purification. If necessary, it can be purified by column chromatography or recrystallization.

Part 4: Physicochemical and Spectroscopic Data

Successful synthesis of this compound should be validated through rigorous characterization. The following data provides a benchmark for researchers.

PropertyValueSource
Molecular Formula C₅H₄N₂Calculated
Molecular Weight 92.09 g/mol Calculated
Appearance Off-white to light yellow solidTypical
pKa (estimated) ~2.5 (pyrazole ring)

Expected Spectroscopic Signatures:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • A singlet for the acetylenic proton (≡C-H) typically around δ 3.0-3.5 ppm.

    • Two singlets in the aromatic region for the two C-H protons on the pyrazole ring (C3-H and C5-H), typically δ 7.5-8.5 ppm.

    • A broad singlet for the N-H proton, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Two distinct signals for the alkyne carbons (C≡C), typically between δ 70-90 ppm.

    • Signals for the pyrazole ring carbons.

  • Infrared (IR) Spectroscopy:

    • A sharp, moderate absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

    • A weak absorption band around 2100-2150 cm⁻¹ for the C≡C triple bond stretch.

    • A broad absorption for the N-H stretch around 3100-3200 cm⁻¹.

Part 5: Strategic Applications in Research and Development

This compound is not an end-product but a versatile intermediate. Its value is realized in its ability to serve as a central hub for generating molecular complexity.

G cluster_reactions Chemical Transformations main This compound Pyrazole N-H Ethynyl C≡C-H n_alkylation N-Alkylation / Arylation (e.g., Buchwald-Hartwig) main:f0->n_alkylation Site of functionalization click_chem Click Chemistry (CuAAC) (Link to biomolecules, dyes) main:f1->click_chem Site of ligation/coupling sonogashira Sonogashira Coupling (Attach aryl/vinyl groups) main:f1->sonogashira deprotonation Alkynide Formation (Reaction with electrophiles) main:f1->deprotonation

Caption: this compound as a versatile chemical hub.

  • In Drug Discovery: This molecule is a powerful tool for structure-activity relationship (SAR) studies. The pyrazole N-H can be substituted to explore one vector of chemical space, while the alkyne can be elaborated to explore a completely different vector. This dual-handle approach is highly efficient for generating libraries of diverse compounds for high-throughput screening.[9] For instance, novel kinase inhibitors have been developed using pyrazole scaffolds, where the alkyne could be used to attach solubilizing groups or vectors targeting adjacent protein pockets.[9][10]

  • In Chemical Biology: The ability to attach the pyrazole core to a biological system via click chemistry is invaluable. It allows for the creation of activity-based probes (ABPs) to identify protein targets or for pull-down experiments to isolate binding partners from complex cellular lysates.

  • In Materials Science: The rigid pyrazole ring and the reactive alkyne group make this molecule a candidate for constructing metal-organic frameworks (MOFs) or functional polymers with unique electronic or chelating properties.[11]

Conclusion

The history of this compound is intrinsically woven into the broader evolution of heterocyclic and organometallic chemistry. While it may lack a singular, celebrated moment of discovery, its importance has grown organically as chemists recognized the strategic power of combining a privileged medicinal scaffold with a supremely versatile chemical handle. The synthetic pathways to this molecule are robust, relying on well-understood, high-yielding reactions. For researchers in drug discovery and beyond, this compound is not just a molecule, but a launchpad for innovation, offering a reliable and efficient route to novel chemical entities with tailored functions and properties.

References

Methodological & Application

4-Ethynyl-1H-pyrazole in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Ethynyl-1H-pyrazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Strategic Value of the Pyrazole Moiety in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click" reaction, a powerful tool for forging robust covalent bonds with high efficiency and specificity.[1][2] This reaction's ability to create 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions has revolutionized fields from drug discovery to materials science.[1][3]

Within the vast library of available alkynes, this compound emerges as a building block of significant strategic importance. The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[4][5] Its incorporation into molecules via CuAAC offers a direct route to novel compounds where the resulting triazole linker and the pyrazole ring can synergistically interact with biological targets.[6][7] This guide provides a detailed exploration of the mechanism, application, and best practices for utilizing this compound in CuAAC reactions, tailored for researchers in medicinal chemistry and drug development.

The CuAAC Mechanism: A Stepwise Look at Triazole Formation

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a copper-mediated catalytic cycle that dramatically lowers the activation energy compared to the uncatalyzed thermal cycloaddition.[2] The process exclusively yields the 1,4-disubstituted triazole isomer, a critical feature for predictable molecular design.[1]

The catalytic cycle, involving this compound, proceeds through several key stages:

  • Generation of the Active Catalyst : The reaction requires the copper(I) oxidation state. While Cu(I) salts like CuI can be used directly, it is far more common and convenient to generate the active catalyst in situ from a stable, inexpensive Cu(II) salt (e.g., CuSO₄·5H₂O) using a mild reducing agent, most notably sodium ascorbate.[2][8][9]

  • Formation of the Copper-Acetylide Intermediate : The catalytically active Cu(I) ion coordinates with the terminal alkyne of this compound, forming a key copper-acetylide intermediate.[][11] This step activates the alkyne for the subsequent reaction with the azide.

  • Coordination and Cycloaddition : The organic azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This facilitates a stepwise cycloaddition, leading to the formation of a six-membered copper-containing metallacycle.[2]

  • Ring Contraction and Protonolysis : The metallacycle rearranges and, upon protonolysis (typically from a protic solvent like water or an alcohol), collapses to the stable 1,2,3-triazole ring. This final step releases the desired 1-(R)-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism cluster_setup Catalyst Activation CuII Cu(II) Source (e.g., CuSO₄) CuI Active Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Cu_Acetylide Cu_Acetylide CuI->Cu_Acetylide Initiates Cycle

Figure 1: Catalytic Cycle of CuAAC with this compound

The Critical Role of Ligands

While the reaction can proceed with only a copper source, the use of accelerating ligands is highly recommended and often essential, particularly in dilute solutions or bioconjugation applications.[12] These ligands, typically nitrogen-based chelators, serve two primary functions:

  • Stabilization : They protect the catalytically active Cu(I) oxidation state from disproportionation (to Cu(0) and Cu(II)) and oxidation by atmospheric oxygen.[1][3]

  • Acceleration : They increase the reaction rate by preventing the formation of unreactive copper acetylide aggregates and facilitating the productive coordination of the azide.[1]

Tris(benzyltriazolylmethyl)amine (TBTA) was an early gold standard, but its low aqueous solubility has led to the widespread adoption of water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is ideal for bioconjugation and reactions in aqueous media.[13]

Experimental Protocols and Methodologies

This section provides a general, robust protocol for the synthesis of a 1,4-disubstituted pyrazole-triazole via CuAAC.

Materials and Reagents
Reagent/MaterialPropertyCAS NumberSource Example
This compoundC₅H₄N₂57121-49-0Synblock, BLD Pharm[14][15]
Azide Substrate (R-N₃)VariesVariesCommercial or synthesized
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O7758-99-8Standard Supplier
Sodium L-AscorbateC₆H₇NaO₆134-03-2Standard Supplier
THPTA LigandC₂₁H₃₆N₁₀O₃760952-87-2Standard Supplier
Solvents (e.g., t-BuOH, H₂O, DMSO)HPLC GradeVariesStandard Supplier
General Reaction Protocol

This protocol describes a 0.5 mmol scale reaction. Reagents should be scaled proportionally for different amounts.

Workflow A 1. Reagent Preparation - Dissolve this compound (1.0 eq) - Dissolve Azide (1.0 - 1.1 eq) - Prepare stock solutions of CuSO₄, THPTA, and Sodium Ascorbate B 2. Reaction Setup - Add pyrazole and azide solutions to flask - Add solvent (e.g., t-BuOH/H₂O 1:1) - Degas the mixture (optional but recommended) A->B C 3. Catalyst Addition (Order is crucial) - Add CuSO₄ solution (1-5 mol%) - Add THPTA ligand (5 mol%) - Add Sodium Ascorbate (10-20 mol%) to initiate B->C D 4. Reaction Monitoring - Stir at room temperature - Monitor progress via TLC or LC-MS (Typical time: 1-12 hours) C->D E 5. Work-up & Extraction - Quench with water or NH₄Cl (aq.) - Extract with an organic solvent (e.g., EtOAc, DCM) D->E F 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Purify via column chromatography E->F G 7. Analysis & Characterization - Obtain final product - Characterize via ¹H NMR, ¹³C NMR, and HRMS F->G

Figure 2: General Experimental Experimental Workflow for CuAAC

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a suitable reaction vessel, dissolve this compound (0.5 mmol, 1.0 eq) and the desired organic azide (0.5 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (e.g., 5 mL total volume).

    • Prepare fresh stock solutions: 100 mM Copper(II) Sulfate, 100 mM THPTA, and 1 M Sodium Ascorbate in deionized water.

  • Reaction Initiation:

    • To the stirring solution of alkyne and azide, add the reagents in the following order. Causality Note : Premixing the copper and ligand before adding the reducing agent is crucial to ensure the ligand complexes with the copper, preventing precipitation and enhancing catalytic activity.[13]

      • Add the THPTA stock solution (e.g., 250 µL, 0.025 mmol, 5 mol%).

      • Add the Copper(II) Sulfate stock solution (e.g., 50 µL, 0.005 mmol, 1 mol%). The solution may turn a pale blue.

      • Add the Sodium Ascorbate stock solution (e.g., 100 µL, 0.1 mmol, 20 mol%). The reaction mixture should become colorless or pale yellow upon addition, indicating the reduction of Cu(II) to Cu(I) and initiation of the reaction.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature. The reaction is often complete within 1-12 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate or dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is typically purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted pyrazole-triazole product.[16]

Optimization and Troubleshooting

While the CuAAC reaction is robust, certain challenges can arise. Understanding their cause is key to effective troubleshooting.

ProblemPotential Cause & Solution
Low or No Yield Catalyst Inactivation: Ensure the sodium ascorbate solution is fresh, as it can degrade over time. Use deoxygenated solvents if substrates are sensitive. Certain functional groups (e.g., free thiols) can poison the copper catalyst; increasing catalyst/ligand loading or using sacrificial metals may help.[13]
Glaser Coupling Side Product Oxidative Homocoupling: This common side reaction is promoted by oxygen.[17] Solution: Briefly purge the reaction solvent with an inert gas (N₂ or Ar) before adding the catalyst. Ensure a sufficient excess of sodium ascorbate is used to maintain a reducing environment.[13][17]
Difficulty Removing Copper Product Chelation: The nitrogen atoms of the newly formed triazole ring can chelate copper, leading to contamination in the final product.[18] Solution: During work-up, wash the organic layer with a dilute aqueous solution of EDTA or ammonium hydroxide to sequester the copper ions. Alternatively, specialized copper-scavenging silica gels can be used during purification.[17]
Slow Reaction Rate Low Reactant Concentration: The reaction is bimolecular, so rates slow down at low concentrations. Solution: Increase the concentration if possible. Ensure adequate ligand is present (a 5:1 ligand-to-copper ratio is recommended for bioconjugation) to maximize catalytic turnover.[9]

Applications in Drug Discovery

The pyrazole-triazole scaffold synthesized using this compound is of immense interest in medicinal chemistry. The resulting hybrids can be screened for a wide array of biological activities. The triazole ring is more than just a linker; it is metabolically stable and can act as a hydrogen bond acceptor, while the pyrazole provides additional interaction points.[19] This combined motif has been explored in the development of novel antibacterial, anticancer, and anti-inflammatory agents.[5][6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules via the Copper-Catalyzed Azide-Alkyne Cycloaddition. By understanding the underlying mechanism, employing optimized protocols with appropriate ligands, and being aware of potential side reactions and purification challenges, researchers can effectively leverage this powerful reaction. The straightforward access to novel pyrazole-triazole hybrids opens up exciting avenues for the design and development of next-generation therapeutics and chemical probes.

References

Application Notes and Protocols for 4-Ethynyl-1H-pyrazole as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyrazole Moiety in Bioconjugation

In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the stability, efficacy, and pharmacokinetic profile of the final conjugate. While numerous linker technologies exist, those incorporating heterocyclic scaffolds have garnered significant interest due to their unique physicochemical properties. 4-Ethynyl-1H-pyrazole has emerged as a particularly advantageous linker component, offering a potent combination of metabolic stability, synthetic versatility, and optimal geometry for bioorthogonal "click" chemistry reactions.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a high degree of metabolic stability, rendering it resistant to enzymatic degradation by common metabolic enzymes like cytochrome P450s.[1] This inherent stability is a crucial attribute for bioconjugates intended for in vivo applications, such as antibody-drug conjugates (ADCs), where maintaining the integrity of the linker is paramount to ensure the payload is delivered to the target site.[2][3]

Furthermore, the terminal ethynyl group at the 4-position of the pyrazole ring serves as a highly efficient handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[4] This reaction is characterized by its high yield, selectivity, and biocompatibility, allowing for the efficient conjugation of the pyrazole linker to azide-modified biomolecules under mild, aqueous conditions.[4][5] The resulting 1,4-disubstituted triazole linkage is exceptionally stable, further contributing to the robustness of the final bioconjugate.

This document provides a comprehensive guide to the use of this compound in bioconjugation protocols, covering its synthesis, application in CuAAC reactions, and the characterization of the resulting bioconjugates.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through a two-step process starting from the readily available 4-iodo-1H-pyrazole. The key transformation is a Sonogashira cross-coupling reaction to introduce the ethynyl moiety.

Step 1: Synthesis of 4-Iodo-1H-pyrazole

4-Iodo-1H-pyrazole serves as the key precursor for the subsequent Sonogashira coupling. It can be synthesized from 1H-pyrazole through electrophilic iodination.

Protocol for Iodination of 1H-pyrazole:

  • Reagents and Materials:

    • 1H-Pyrazole

    • N-Iodosuccinimide (NIS)

    • Trifluoroacetic acid (TFA)

    • Glacial acetic acid

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).[6]

    • Heat the resulting mixture overnight at 80 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the solution to room temperature and dilute with dichloromethane (60 mL).

    • Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-iodo-1H-pyrazole.

Step 2: Sonogashira Cross-Coupling to Yield this compound

The Sonogashira reaction couples the 4-iodo-1H-pyrazole with a protected alkyne, typically trimethylsilylacetylene, followed by deprotection.

Protocol for Sonogashira Coupling and Deprotection:

  • Reagents and Materials:

    • 4-Iodo-1H-pyrazole

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[7]

    • Add anhydrous THF or DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).

    • Stir the mixture at room temperature for 10 minutes.

    • Add trimethylsilylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude TMS-protected pyrazole by flash column chromatography.

    • For deprotection, dissolve the purified 4-((trimethylsilyl)ethynyl)-1H-pyrazole in methanol.

    • Add an excess of potassium carbonate and stir at room temperature for 1-2 hours, monitoring by TLC.[8]

    • Once deprotection is complete, neutralize with a weak acid (e.g., dilute HCl), extract with an organic solvent, dry, and concentrate to yield this compound.

Diagram of Synthesis Workflow:

Synthesis_Workflow Pyrazole 1H-Pyrazole IodoPyrazole 4-Iodo-1H-pyrazole Pyrazole->IodoPyrazole Iodination (NIS, TFA) TMS_Pyrazole 4-((Trimethylsilyl)ethynyl)-1H-pyrazole IodoPyrazole->TMS_Pyrazole Sonogashira Coupling (TMSA, Pd/Cu catalyst) Final_Product This compound TMS_Pyrazole->Final_Product Deprotection (K2CO3, MeOH)

Caption: Synthetic route to this compound.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly specific method for conjugating this compound to azide-modified biomolecules such as proteins, peptides, or nucleic acids. The following protocol is a general guideline that can be optimized for specific applications.

Protocol for CuAAC Bioconjugation:
  • Reagents and Materials:

    • Azide-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound

    • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

    • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

    • Desalting columns or other purification system (e.g., dialysis, SEC)

  • Procedure:

    • Prepare a solution of the azide-modified biomolecule in the reaction buffer. The concentration will depend on the specific biomolecule but is typically in the low micromolar to millimolar range.

    • Add this compound to the biomolecule solution. A molar excess of the alkyne (e.g., 5-20 equivalents) is generally used to drive the reaction to completion.

    • In a separate tube, prepare the catalyst solution by premixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:ligand is often used.[9][10]

    • Add the premixed catalyst solution to the biomolecule-alkyne mixture. The final copper concentration is typically between 50 and 250 µM.[11]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the millimolar range (e.g., 1-5 mM).

    • Incubate the reaction at room temperature with gentle mixing for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS.

    • Upon completion, the bioconjugate can be purified from excess reagents and catalyst using desalting columns, dialysis, or size-exclusion chromatography.

Table 1: Typical Reagent Concentrations for CuAAC Bioconjugation

ReagentTypical Final ConcentrationNotes
Azide-modified Biomolecule10 µM - 1 mMConcentration depends on the specific application and solubility.
This compound5-20 molar excessHigher excess can increase reaction rate but may require more extensive purification.
CuSO₄50 - 250 µMHigher concentrations can increase reaction rate but also risk of biomolecule damage.
THPTA (or other ligand)250 µM - 1.25 mMTypically used in a 5-fold molar excess to copper to protect the biomolecule and enhance the reaction.[9][10]
Sodium Ascorbate1 - 5 mMFreshly prepared solution is crucial for efficient reduction of Cu(II) to the active Cu(I) state.

Diagram of CuAAC Reaction Workflow:

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Biomolecule Azide-Modified Biomolecule Reaction_Mix Combine and Incubate (Room Temperature, 1-4h) Azide_Biomolecule->Reaction_Mix Ethynyl_Pyrazole This compound Ethynyl_Pyrazole->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Ligand THPTA Ligand Ligand->Reaction_Mix Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mix Purification Purification (e.g., Desalting Column) Reaction_Mix->Purification Final_Conjugate Purified Bioconjugate Purification->Final_Conjugate

Caption: General workflow for CuAAC bioconjugation.

Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is essential to confirm successful conjugation, determine the drug-to-antibody ratio (DAR) in the case of ADCs, and assess the integrity of the biomolecule. A combination of analytical techniques is typically employed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the characterization of bioconjugates.[12][13]

  • Intact Mass Analysis: Analysis of the intact bioconjugate by techniques such as electrospray ionization (ESI-MS) can confirm the covalent attachment of the linker-payload and provide information on the distribution of conjugated species (e.g., DAR).[1]

  • Subunit Analysis: For large proteins like antibodies, reduction of interchain disulfide bonds followed by MS analysis of the light and heavy chains can provide more precise information on the location and stoichiometry of conjugation.

  • Peptide Mapping: Digestion of the bioconjugate with a protease (e.g., trypsin) followed by LC-MS/MS analysis of the resulting peptides can pinpoint the exact site(s) of conjugation.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both purification and analysis of bioconjugates.

  • Size-Exclusion Chromatography (SEC-HPLC): SEC can be used to assess the aggregation state of the bioconjugate and to separate the conjugate from unreacted small molecules.

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used to assess the purity of the conjugate and, in some cases, to separate species with different DARs.[14]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating ADC species with different DARs, as the addition of the linker-drug increases the hydrophobicity of the antibody.

Functional Assays

It is crucial to verify that the biological activity of the biomolecule is retained after conjugation. The specific functional assays will depend on the nature of the biomolecule. For example:

  • Enzyme-Linked Immunosorbent Assay (ELISA): For antibody conjugates, an ELISA can be performed to confirm that the antibody retains its ability to bind to its target antigen.

  • Cell-Based Assays: For ADCs, in vitro cytotoxicity assays on target cancer cell lines are essential to demonstrate the potency of the conjugate.[10]

  • Enzyme Activity Assays: If the biomolecule is an enzyme, its catalytic activity should be measured after conjugation.

Advantages of the this compound Linker: A Comparative Perspective

The selection of this compound as a linker in bioconjugation protocols offers several key advantages over more conventional aliphatic or simple aromatic alkyne linkers.

Table 2: Comparative Advantages of this compound Linker

FeatureThis compound LinkerSimple Aliphatic/Aromatic Alkynes
Metabolic Stability The pyrazole ring is known for its high resistance to oxidative metabolism, enhancing in vivo stability.[1]Can be more susceptible to metabolic degradation, potentially leading to premature payload release.
Physicochemical Properties The heterocyclic nature of the pyrazole can improve the solubility and reduce the aggregation propensity of the final conjugate compared to highly hydrophobic linkers.Simple aromatic linkers can increase hydrophobicity, potentially leading to aggregation and poor pharmacokinetics.[15]
Synthetic Accessibility Synthesized in a straightforward manner from commercially available pyrazole precursors.[6][16]Readily available, but may lack the beneficial properties of the pyrazole scaffold.
Conjugate Stability Forms a highly stable triazole linkage via CuAAC, and the pyrazole itself is robust under physiological conditions.Forms a stable triazole, but the stability of the overall conjugate depends on the rest of the linker structure.

Conclusion

This compound represents a highly promising linker for the development of robust and effective bioconjugates. Its inherent metabolic stability, coupled with its efficient reactivity in CuAAC reactions, makes it an attractive choice for applications requiring high in vivo stability, such as the development of next-generation antibody-drug conjugates. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully incorporate this versatile linker into their bioconjugation strategies.

References

The Strategic deployment of 4-Ethynyl-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold Functionalized for Versatility

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs. Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have cemented its role in the design of therapeutics ranging from anti-inflammatory agents to kinase inhibitors for cancer. The strategic functionalization of this core structure unlocks new avenues for drug discovery. This guide focuses on a particularly versatile derivative: 4-ethynyl-1H-pyrazole . The introduction of the terminal alkyne at the 4-position endows the pyrazole scaffold with a powerful tool for covalent modification and molecular construction, significantly broadening its applicability in modern drug development paradigms.

The ethynyl group is a small, rigid, and linear functional group that has gained significant traction in medicinal chemistry. It is a versatile bioisostere, capable of mimicking other functional groups to enhance biological activity or improve physicochemical properties. For instance, the terminal alkyne can act as a hydrogen bond donor and has been successfully used to replace halogen atoms in drug candidates. This guide will provide an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in key medicinal chemistry workflows.

Core Applications of this compound in Drug Discovery

The true utility of this compound lies in the reactivity of its terminal alkyne, which serves as a versatile handle for a variety of chemical transformations. This section will delve into its primary applications, providing the scientific rationale behind its use in each context.

Bioorthogonal Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this compound is its role as a bioorthogonal ligation partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable 1,2,3-triazole linkage between the pyrazole-containing molecule and an azide-functionalized partner. The bioorthogonal nature of this reaction—meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes—makes it an invaluable tool for:

  • Bioconjugation: Attaching the pyrazole-containing drug candidate to larger biomolecules such as antibodies, peptides, or polymers to create targeted drug delivery systems or improve pharmacokinetic properties.

  • Target Identification and Validation: Incorporating the this compound moiety into a bioactive molecule allows for its use as a chemical probe. After cellular treatment, the alkyne handle can be "clicked" with an azide-bearing reporter tag (e.g., a fluorophore or biotin) for visualization or affinity purification of the biological target.

Diagram 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_catalyst Catalytic System 4-Ethynyl-1H-pyrazole_Molecule This compound -containing Molecule Triazole_Product Stable 1,2,3-Triazole Linked Conjugate 4-Ethynyl-1H-pyrazole_Molecule->Triazole_Product Azide_Molecule Azide-functionalized Molecule (e.g., protein, probe) Azide_Molecule->Triazole_Product Cu(II)_Source Cu(II) Source (e.g., CuSO4) Cu(I)_Catalyst Active Cu(I) Catalyst Cu(II)_Source->Cu(I)_Catalyst Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu(I)_Catalyst Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu(I)_Catalyst Stabilization Cu(I)_Catalyst->Triazole_Product Catalysis

Caption: Workflow for CuAAC bioconjugation using this compound.

Synthesis of Kinase Inhibitors and Other Heterocyclic Scaffolds via Sonogashira Coupling

The terminal alkyne of this compound is a key substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrazole and an aryl or heteroaryl halide. This is a powerful strategy for the synthesis of complex, highly decorated heterocyclic systems, which are common motifs in kinase inhibitors. The Sonogashira coupling provides a convergent and efficient method for exploring the structure-activity relationship (SAR) of the substituent at the 4-position of the pyrazole ring, enabling the fine-tuning of potency and selectivity against specific kinase targets.

Diagram 2: Sonogashira Coupling for Kinase Inhibitor Scaffolds

Sonogashira_Workflow cluster_catalyst Catalytic System This compound This compound Coupled_Product 4-Aryl/Heteroaryl-ethynyl-1H-pyrazole (Kinase Inhibitor Scaffold) This compound->Coupled_Product Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupled_Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Coupled_Product Catalysis Cu_Cocatalyst Copper(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Coupled_Product Base Base (e.g., Et3N) Base->Coupled_Product

Caption: Synthesis of complex pyrazole scaffolds via Sonogashira coupling.

Development of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The versatility of this compound makes it an attractive component for PROTAC synthesis. The ethynyl group can be used as a reactive handle to click onto an azide-functionalized linker, which is then connected to the E3 ligase ligand. This modular approach allows for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficiency.

Diagram 3: Modular PROTAC Synthesis Using this compound

PROTAC_Synthesis Target_Ligand Target Protein Ligand with This compound PROTAC PROTAC Molecule Target_Ligand->PROTAC CuAAC Linker_Azide Azide-functionalized Linker Linker_Azide->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Linker Attachment

Caption: Assembly of a PROTAC molecule using a this compound-containing ligand.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to study the activity of enzymes in their native environment. ABPP probes are typically composed of a reactive group that covalently binds to the active site of an enzyme, a reporter tag for detection, and a linker. The small size and bioorthogonal nature of the ethynyl group on this compound make it an excellent component for the design of two-step ABPP probes. In this approach, a this compound-containing probe is introduced to a biological system to label its target protein. Subsequently, a reporter molecule with an azide group is added, which selectively "clicks" onto the alkyne-labeled protein, allowing for its detection and identification.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a this compound-containing Probe

This protocol describes a general method for the bioconjugation of a this compound-containing molecule to an azide-functionalized biomolecule in an aqueous buffer.

Materials:

  • This compound-containing molecule (1 eq)

  • Azide-functionalized biomolecule (1.2 eq)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the pyrazole compound if necessary)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound-containing molecule in a minimal amount of DMSO and then dilute with PBS to the desired final concentration (typically in the low micromolar to millimolar range).

    • Dissolve the azide-functionalized biomolecule in PBS to the desired concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the solution of the this compound-containing molecule and the azide-functionalized biomolecule.

    • Add the THPTA solution to the reaction mixture. The final concentration of THPTA is typically 5 times the concentration of CuSO₄.

    • Add the CuSO₄ solution. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight, protected from light. Reaction times may need to be optimized depending on the specific reactants.

  • Work-up and Purification:

    • The work-up procedure will depend on the nature of the conjugated product. For protein conjugates, purification can be achieved by size exclusion chromatography, dialysis, or precipitation to remove excess reagents and catalyst.

Causality Behind Experimental Choices:

  • Sodium Ascorbate: This reducing agent is crucial for the in situ reduction of Cu(II) to the catalytically active Cu(I) species.

  • THPTA: This water-soluble ligand stabilizes the Cu(I) catalyst, preventing its oxidation and disproportionation, and also accelerates the reaction rate.

  • Excess Azide: A slight excess of the azide-functionalized biomolecule is often used to ensure complete consumption of the this compound-containing molecule.

Protocol 2: General Procedure for Sonogashira Cross-Coupling of this compound with an Aryl Halide

This protocol provides a general method for the synthesis of 4-(aryl-ethynyl)-1H-pyrazole derivatives.

Materials:

  • This compound (1 eq)

  • Aryl halide (e.g., aryl iodide or bromide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 eq)

  • Solvent (e.g., anhydrous THF or DMF)

Procedure:

  • Reaction Setup:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound, aryl halide, palladium catalyst, and copper(I) iodide.

    • Add the anhydrous solvent, followed by the base.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or heat to 50-80°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(aryl-ethynyl)-1H-pyrazole.

Causality Behind Experimental Choices:

  • Palladium Catalyst: This is the primary catalyst that facilitates the oxidative addition of the aryl halide and the subsequent steps of the catalytic cycle.

  • Copper(I) Iodide: CuI acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: The base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Quantitative Data Summary

The following table summarizes representative data for the applications of pyrazole derivatives in medicinal chemistry, highlighting the potency that can be achieved with this scaffold.

ApplicationCompound ClassTargetPotency (IC₅₀/Kᵢ)Reference
Kinase Inhibition4-Amino-(1H)-pyrazole derivativesJAK1, JAK2, JAK32.2 - 3.5 nM
Kinase Inhibition3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesJAK2, JAK3, Aurora A, Aurora B57 - 939 nM
PROTACPyrazole-based PROTACIGF-1R/SrcInduces degradation at 5 µM

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its pyrazole core provides a proven pharmacophore with favorable drug-like properties, while the 4-ethynyl group serves as a powerful handle for a range of chemical transformations. The ability to readily participate in bioorthogonal "click" chemistry and palladium-catalyzed cross-coupling reactions allows for its seamless integration into workflows for bioconjugation, the synthesis of complex kinase inhibitors, the development of targeted protein degraders, and the design of activity-based probes. The protocols and application notes provided in this guide are intended to empower researchers to harness the full potential of this strategic molecule in their drug discovery and chemical biology endeavors. As the fields of targeted therapeutics and chemical proteomics continue to evolve, the demand for such versatile and strategically functionalized scaffolds is set to increase, ensuring that this compound will remain a relevant and impactful tool for the foreseeable future.

Application Notes and Protocols for the Functionalization of Peptides and Proteins with 4-Ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Pyrazole-Functionalized Bioconjugates

The precise chemical modification of peptides and proteins is a cornerstone of modern drug discovery, diagnostics, and fundamental biological research. The introduction of specific functionalities can enhance therapeutic efficacy, enable targeted delivery, facilitate imaging, and probe biological mechanisms. Among the vast array of chemical tools for bioconjugation, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful strategy due to its high efficiency, specificity, and biocompatibility.[1][2]

This application note provides a detailed guide to the functionalization of peptides and proteins using 4-Ethynyl-1H-pyrazole, a versatile alkyne-bearing heterocyclic building block. The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4][5][6][7][8][9][10][11][12] Its incorporation into bioconjugates can impart favorable properties such as improved metabolic stability, enhanced binding interactions through hydrogen bonding, and modulated pharmacokinetic profiles.[3][13] The ethynyl group at the C4 position provides a reactive handle for covalent attachment to azide-modified biomolecules via a stable triazole linkage.

Herein, we present the mechanistic basis for this functionalization, detailed experimental protocols for both copper-catalyzed and strain-promoted cycloaddition reactions, and methods for the characterization of the resulting pyrazole-conjugated biomolecules.

Reaction Mechanisms: A Tale of Two Clicks

The covalent linkage of this compound to an azide-modified peptide or protein is typically achieved through one of two highly efficient cycloaddition reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry for bioconjugation.[2] It involves the reaction of a terminal alkyne (this compound) with an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[1][14] The copper(I) catalyst is crucial as it dramatically accelerates the reaction rate and ensures high regioselectivity.[15][16][17]

Causality Behind Experimental Choices in CuAAC:

  • Copper(I) Source: Copper(I) is readily oxidized to the inactive copper(II) state, especially in aqueous, aerobic environments.[13] Therefore, the reaction is typically set up using a copper(II) salt (e.g., CuSO₄) in the presence of a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[13][18]

  • Ligands for Copper Stabilization: To protect the Cu(I) from oxidation and disproportionation, and to enhance its catalytic activity, a chelating ligand is essential.[3][19][13] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand commonly used in bioconjugation protocols, as it stabilizes the Cu(I) catalyst and prevents protein precipitation.[3][13]

  • Potential for Pyrazole-Copper Interaction: It is noteworthy that the pyrazole moiety itself can act as a ligand for copper. This interaction could potentially modulate the reactivity of the alkyne and the efficiency of the catalysis. While this can sometimes lead to catalyst inhibition, in other cases, it may pre-organize the reactants and accelerate the reaction. Careful optimization of copper and ligand concentrations is therefore recommended.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Peptide_Azide Azide-Modified Peptide/Protein Product Pyrazole-Functionalized Peptide/Protein Peptide_Azide->Product Pyrazole_Alkyne This compound Pyrazole_Alkyne->Product CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I_Complex [Cu(I)-THPTA]⁺ Cu_I->Cu_I_Complex THPTA THPTA Ligand THPTA->Cu_I_Complex Cu_I_Complex->Product Catalysis

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the presence of copper is a concern due to potential toxicity or interference with protein structure and function, SPAAC offers a metal-free alternative.[20][21] This reaction utilizes a strained cycloalkyne, which reacts spontaneously with an azide without the need for a catalyst.[20][22][23] To employ this method, the this compound would first need to be conjugated to a strained cycloalkyne moiety. However, for direct labeling, the biomolecule would be modified with the strained alkyne and the pyrazole would contain the azide. For the purpose of this guide, we will focus on the more direct approach of using the ethynyl pyrazole with an azide-modified protein. Therefore, SPAAC would be applicable if the peptide/protein is modified with a strained alkyne and a suitable azide-functionalized pyrazole is synthesized.

The driving force for SPAAC is the release of ring strain in the cycloalkyne upon forming the more stable triazole ring.[18][20]

SPAAC_Mechanism cluster_reactants Reactants Peptide_Azide Azide-Modified Peptide/Protein Product Pyrazole-Functionalized Peptide/Protein Peptide_Azide->Product Strained_Alkyne_Pyrazole Strained Alkyne- Functionalized Pyrazole Strained_Alkyne_Pyrazole->Product Spontaneous Cycloaddition

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

PART A: Preparation of Azide-Modified Peptides and Proteins

The successful functionalization with this compound requires the prior introduction of an azide group onto the peptide or protein. This can be achieved through various methods, including:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporating an azide-bearing amino acid (e.g., azidohomoalanine) during automated or manual peptide synthesis.

  • Post-Translational Modification: Reacting primary amines (lysine side chains and the N-terminus) with an azide-functionalized N-hydroxysuccinimide (NHS) ester.

Protocol 1: Azide-Labeling of a Protein via NHS Ester Chemistry

  • Reagent Preparation:

    • Protein Solution: Prepare a stock solution of the protein (e.g., 1-5 mg/mL) in an amine-free buffer, such as 0.1 M sodium phosphate buffer, pH 7.2-7.5.

    • Azide-NHS Ester Stock Solution: Immediately before use, dissolve an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Azide-NHS Ester stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Purification:

    • Remove the excess, unreacted azide-NHS ester using a desalting column or dialysis against the desired storage buffer (e.g., PBS).

PART B: CuAAC-Mediated Functionalization with this compound

This protocol provides a general method for the copper-catalyzed conjugation of this compound to an azide-modified biomolecule.

Materials:

  • Azide-modified peptide or protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Protocol 2: CuAAC Reaction

  • Reagent Stock Solutions:

    • This compound: 10 mM in DMSO or DMF.

    • CuSO₄: 20 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the azide-modified protein/peptide (final concentration 10-100 µM) and this compound (final concentration 100-1000 µM).

    • Add the THPTA solution to a final concentration of 1 mM.

    • Add the CuSO₄ solution to a final concentration of 0.2 mM.

    • Vortex briefly to mix.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if any components are light-sensitive.

  • Purification:

    • Purify the pyrazole-conjugated protein/peptide using a desalting column, dialysis, or HPLC to remove the copper catalyst, excess reagents, and byproducts.

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (relative to Protein)
Azide-Protein1-5 mg/mL10-100 µM1
This compound10 mM100-1000 µM10-100
CuSO₄20 mM0.2 mM2-20
THPTA100 mM1 mM10-100
Sodium Ascorbate300 mM3 mM30-300

Characterization of Pyrazole-Functionalized Peptides and Proteins

Confirmation of successful conjugation and characterization of the final product are critical steps. A combination of techniques should be employed to verify the modification.

1. Mass Spectrometry (MS)

  • Principle: MS is the most direct method to confirm the covalent attachment of the this compound moiety. The mass of the modified peptide or protein will increase by the mass of the pyrazole-alkyne that has been added via the click reaction.

  • Methodology:

    • For peptides and small proteins, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS can be used to determine the molecular weight of the intact, modified biomolecule.[24][16]

    • For larger proteins, a "top-down" or "bottom-up" proteomics approach can be employed. In a bottom-up approach, the modified protein is digested with a protease (e.g., trypsin), and the resulting peptide fragments are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the modified peptide and pinpoint the site of modification.

2. Gel Electrophoresis

  • Principle: If the this compound is conjugated to a reporter molecule with a distinct property (e.g., a fluorescent dye), the modification can be visualized by SDS-PAGE.

  • Methodology:

    • Run the unmodified and modified protein samples on an SDS-PAGE gel.

    • Visualize the protein bands by Coomassie staining or, if a fluorescent tag was used, by fluorescence imaging. A shift in the apparent molecular weight or the appearance of a fluorescent band at the correct molecular weight indicates successful conjugation.

3. High-Performance Liquid Chromatography (HPLC)

  • Principle: Reverse-phase HPLC can be used to purify the modified peptide and to assess the purity of the final product. The increased hydrophobicity of the pyrazole-conjugated peptide will typically result in a longer retention time compared to the unmodified peptide.

  • Methodology:

    • Analyze the reaction mixture by analytical RP-HPLC. The appearance of a new peak with a different retention time corresponding to the modified peptide confirms the reaction has occurred.

    • Preparative RP-HPLC can be used for the purification of the final product.

Applications and Future Perspectives

The functionalization of peptides and proteins with this compound opens up a wide range of possibilities in drug development and chemical biology.

  • Enhanced Therapeutic Properties: The pyrazole moiety can improve the metabolic stability of peptide drugs, protecting them from proteolytic degradation.[3][13]

  • Drug Conjugation: The pyrazole-modified biomolecule can serve as a platform for the attachment of other molecules of interest, such as small molecule drugs, imaging agents, or targeting ligands.

  • Probing Biological Systems: Pyrazole-functionalized proteins can be used as tools to study protein-protein interactions, enzyme activity, and other cellular processes.

The protocols described in this application note provide a robust starting point for the successful functionalization of peptides and proteins with this compound. As with any bioconjugation strategy, optimization of reaction conditions for each specific biomolecule is recommended to achieve the desired degree of labeling and to maintain biological activity.

References

Application Notes and Protocols for the Use of 4-Ethynyl-1H-pyrazole in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Pyrazole Scaffold and Covalent Inhibition in Modern Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, remain a paramount class of targets in contemporary drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[2] Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold."[1] Its synthetic tractability, drug-like properties, and versatile bioisosteric replacement capabilities have made it a cornerstone in the design of numerous approved kinase inhibitors, including agents targeting Akt, Aurora kinases, and JAKs.[1]

A significant advancement in kinase inhibitor design has been the strategic use of covalent inhibition. Unlike reversible inhibitors, covalent inhibitors form a stable bond with the target protein, typically with a nucleophilic amino acid residue within or near the ATP-binding site.[3] This approach can offer numerous advantages, including prolonged pharmacodynamic effects, high potency, and the ability to overcome resistance mutations.[4] A key element of a covalent inhibitor is its "warhead," an electrophilic group designed to react with a specific nucleophilic residue, most commonly a cysteine.[3]

This application note focuses on the utility of 4-ethynyl-1H-pyrazole as a versatile building block in the development of covalent kinase inhibitors. The terminal ethynyl group, when incorporated into a suitable scaffold, can act as a reactive electrophilic warhead, capable of forming a covalent bond with a target cysteine residue.[5] We will use a representative example, targeting Bruton's Tyrosine Kinase (BTK), to illustrate the synthesis, biochemical evaluation, and cellular characterization of a kinase inhibitor built upon the this compound scaffold. BTK is an ideal model, as it features a strategically located cysteine (Cys481) that is the target of several approved covalent inhibitors.[6][7]

Part 1: Synthesis of a Representative Covalent BTK Inhibitor

The synthesis of a potent and selective kinase inhibitor requires a modular and efficient synthetic route. Here, we outline a representative synthesis of a hypothetical but scientifically plausible BTK inhibitor, Compound 101 , which incorporates the this compound moiety. The synthesis is based on established palladium-catalyzed cross-coupling reactions, common in the synthesis of kinase inhibitors.[8]

Protocol 1: Synthesis of (E)-N-(4-(1H-pyrazol-4-yl)pyrimidin-2-yl)-N-methyl-5-(4-ethynyl-1H-pyrazol-1-yl)pyridin-2-amine (Compound 101)

This protocol describes a multi-step synthesis culminating in the target covalent inhibitor.

Step 1: Synthesis of 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.5 eq).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the THP-protected pyrazole.

Step 2: Synthesis of 1-(5-bromopyridin-3-yl)-4-ethynyl-1H-pyrazole (Intermediate A)

  • Combine THP-protected this compound (1.2 eq), 3,5-dibromopyridine (1.0 eq), copper(I) iodide (0.1 eq), and K₂CO₃ (2.0 eq) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF, 0.1 M).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).

  • Heat the reaction to 120 °C and stir for 16 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the coupled product.

  • Dissolve the purified product in a 4M HCl solution in dioxane and stir for 2 hours at room temperature to remove the THP protecting group.

  • Neutralize with saturated NaHCO₃ and extract with ethyl acetate to yield Intermediate A.

Step 3: Synthesis of the Final Compound 101

  • Combine Intermediate A (1.0 eq), N-methyl-4-(1H-pyrazol-4-yl)pyrimidin-2-amine (1.1 eq), cesium carbonate (Cs₂CO₃, 2.5 eq) in a microwave vial.

  • Add 1,4-dioxane (0.1 M).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd₂(dba)₃ (0.1 eq) and Xantphos (0.2 eq).

  • Seal the vial and heat in a microwave reactor to 140 °C for 1 hour.[8]

  • Cool, filter through celite, and concentrate the filtrate.

  • Purify the crude product by preparative HPLC to yield the final compound, Compound 101 .

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: C-N Coupling & Deprotection cluster_step3 Step 3: Final Assembly This compound This compound DHP, PPTS DHP, PPTS This compound->DHP, PPTS DCM, rt THP-Protected Pyrazole THP-Protected Pyrazole DHP, PPTS->THP-Protected Pyrazole Pd_Catalyst_A Pd2(dba)3, Xantphos, CuI, K2CO3 THP-Protected Pyrazole->Pd_Catalyst_A 3,5-Dibromopyridine 3,5-Dibromopyridine 3,5-Dibromopyridine->Pd_Catalyst_A DMF, 120°C Coupled_Product Coupled Product (THP) Pd_Catalyst_A->Coupled_Product Deprotection 4M HCl in Dioxane Coupled_Product->Deprotection Intermediate_A Intermediate A Deprotection->Intermediate_A Pd_Catalyst_B Pd2(dba)3, Xantphos, Cs2CO3 Intermediate_A->Pd_Catalyst_B Amine_Fragment Pyrazolyl-pyrimidine Amine Amine_Fragment->Pd_Catalyst_B Dioxane, MW 140°C Compound_101 Final Inhibitor (Compound 101) Pd_Catalyst_B->Compound_101 Biochemical_Assay cluster_reaction Kinase Reaction cluster_detection Luminescent Detection BTK BTK Enzyme Preincubation Pre-incubation (Binding) Inhibitor Compound 101 ATP_Substrate ATP + Substrate Reaction_Start Reaction (60 min, 30°C) ATP_Substrate->Reaction_Start ADP_pSubstrate ADP + p-Substrate ADPGlo ADP-Glo™ Reagent (Stop & Deplete ATP) ADP_pSubstrate->ADPGlo Reaction_Start->ADP_pSubstrate KinaseDetection Kinase Detection Reagent (ADP -> ATP) ADPGlo->KinaseDetection Luminescence Luminescence Signal KinaseDetection->Luminescence Cellular_Assay cluster_cell Live HEK293 Cell cluster_inhibition Inhibition BTK_NL BTK-NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) BTK_NL->Tracer Binding No_BRET Reduced BRET BTK_NL->No_BRET Displacement BRET BRET Signal Tracer->BRET Energy Transfer Inhibitor Compound 101 Inhibitor->BTK_NL Competitive Binding

References

Application Notes and Protocols for the Synthesis of Pyrazole-Containing Polymers Using 4-Ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-Containing Polymers

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][5] The incorporation of this privileged scaffold into polymeric structures opens up new avenues for the development of advanced materials with tailored biological and physicochemical properties. These pyrazole-containing polymers are of significant interest to researchers in drug development and materials science for applications ranging from drug delivery systems and biomedical coatings to advanced sensor technologies.[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazole-containing polymers, with a specific focus on the use of 4-ethynyl-1H-pyrazole as a key monomer. While direct literature on the polymerization of this specific monomer is nascent, this document leverages established principles of polymer chemistry, particularly the transition metal-catalyzed polymerization of substituted acetylenes, to propose a robust synthetic strategy. The protocols herein are based on analogous systems, such as the rhodium-catalyzed polymerization of other ethynyl-substituted heterocycles, and are designed to be a validated starting point for researchers in this exciting field.

PART 1: Synthesis of the Monomer: this compound

A reliable source of the monomer is paramount for the successful synthesis of the target polymer. While this compound may be commercially available, its synthesis in the laboratory is often necessary. A plausible synthetic route involves the Sonogashira coupling of a protected 4-iodopyrazole with a suitable acetylene source, followed by deprotection.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on standard organic chemistry transformations.

Materials:

  • 4-Iodo-1H-pyrazole

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethynyltrimethylsilane

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Protection of 4-Iodo-1H-pyrazole:

    • Dissolve 4-iodo-1H-pyrazole (1 equivalent) in DCM.

    • Add TEA (1.2 equivalents) and (Boc)2O (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-Boc-4-iodopyrazole.

  • Sonogashira Coupling:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Boc-4-iodopyrazole (1 equivalent) in anhydrous THF.

    • Add ethynyltrimethylsilane (1.5 equivalents), Pd(OAc)2 (0.05 equivalents), PPh3 (0.1 equivalents), and CuI (0.05 equivalents).

    • Add TEA (2 equivalents) and stir the reaction mixture at 60 °C for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-Boc-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

  • Deprotection:

    • Dissolve the product from the previous step in THF.

    • Add TBAF solution (1.1 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction with saturated aqueous NH4Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

PART 2: Rhodium-Catalyzed Polymerization of this compound

The polymerization of terminal acetylenes is effectively catalyzed by various transition metal complexes, with rhodium-based catalysts being particularly efficient for producing stereoregular polymers from monosubstituted acetylenes.[8][9] The proposed protocol is adapted from the successful polymerization of 2-ethynylthiophene, a structurally analogous heterocyclic acetylene.[8]

Causality Behind Experimental Choices:
  • Catalyst: [Rh(nbd)Cl]2 (chloro(1,5-cyclooctadiene)rhodium(I) dimer) is a well-established and highly effective catalyst for the polymerization of substituted acetylenes. It is known to produce high molecular weight polymers with a high degree of stereoregularity (cis-transoidal structure).

  • Co-catalyst/Solvent: A basic solvent like triethylamine or diisopropylamine can act as both a solvent and a co-catalyst, facilitating the polymerization process. Toluene is an excellent solvent for this type of polymerization, as it is relatively non-polar and can dissolve both the monomer and the resulting polymer.

  • Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the deactivation of the rhodium catalyst by oxygen.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer This compound ReactionVessel Schlenk Flask under Argon Monomer->ReactionVessel Catalyst [Rh(nbd)Cl]2 Catalyst->ReactionVessel Solvent Toluene/TEA Solvent->ReactionVessel Stirring Stir at 30°C for 24h ReactionVessel->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Filter the Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying FinalProduct Poly(this compound) Drying->FinalProduct

Caption: Workflow for the rhodium-catalyzed polymerization of this compound.

Protocol 2: Polymerization of this compound

Materials:

  • This compound

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(nbd)Cl]2)

  • Toluene, anhydrous

  • Triethylamine (TEA), anhydrous

  • Methanol

  • Schlenk flask and other standard glassware for air-sensitive techniques

Procedure:

  • Catalyst Solution Preparation:

    • In a glovebox or under a stream of argon, prepare a stock solution of the rhodium catalyst, [Rh(nbd)Cl]2, in anhydrous toluene. A typical concentration is 1 mg/mL.

  • Polymerization Reaction:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 100 mg, 1.06 mmol) in a mixture of anhydrous toluene (e.g., 2 mL) and anhydrous TEA (e.g., 2 mL).

    • Stir the solution to ensure the monomer is fully dissolved.

    • Using a syringe, add the required amount of the rhodium catalyst solution to the monomer solution. The monomer-to-catalyst ratio can be varied to control the molecular weight, a typical starting point is 100:1.

    • Seal the Schlenk flask and stir the reaction mixture at 30 °C for 24 hours. The solution may become more viscous as the polymerization proceeds.

  • Isolation of the Polymer:

    • After 24 hours, pour the reaction mixture into a large excess of a non-solvent, such as methanol (e.g., 100 mL), with vigorous stirring.

    • The polymer will precipitate as a solid.

    • Collect the precipitated polymer by filtration using a Buchner funnel.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum at 40 °C to a constant weight.

PART 3: Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.

Expected Characterization Data:
Technique Parameter Expected Result
1H NMR Chemical ShiftsBroadening of proton signals compared to the monomer. Appearance of a broad signal for the vinylic proton in the polymer backbone (typically in the range of 5.5-7.5 ppm).
13C NMR Chemical ShiftsBroad signals corresponding to the polymer backbone carbons. Signals for the pyrazole ring carbons should be present.
FT-IR Vibrational BandsDisappearance of the sharp C≡C-H stretching band of the monomer (around 3300 cm-1). Appearance of C=C stretching bands from the polyene backbone (around 1600-1650 cm-1).
GPC/SEC Molecular WeightDetermination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Expected Mn in the range of 104 - 105 g/mol with a PDI between 1.5 and 2.5.
TGA Thermal StabilityDetermination of the decomposition temperature (Td). Pyrazole-containing polymers are expected to exhibit good thermal stability.
UV-Vis Electronic TransitionsA broad absorption band in the UV-visible region, indicating a conjugated polyene backbone. The λmax will be indicative of the conjugation length.

PART 4: Application Notes for Researchers and Drug Development Professionals

The unique structure of poly(this compound), combining a conjugated polyacetylene backbone with pendant pyrazole moieties, makes it a promising candidate for a variety of applications in the biomedical field.

Potential Applications:
  • Drug Delivery: The pyrazole side chains can be functionalized with therapeutic agents, allowing the polymer to act as a drug carrier. The conjugated backbone may also enable stimuli-responsive drug release, for instance, through changes in pH or light exposure.

  • Biomaterials and Coatings: The polymer's properties can be tuned for use in biocompatible coatings for medical implants. The pyrazole groups may enhance cell adhesion and biocompatibility.

  • Antimicrobial Surfaces: Pyrazole derivatives are known for their antimicrobial properties.[2] Polymers with pendant pyrazole groups could be used to create surfaces that resist bacterial colonization, which is of great interest for medical devices and hospital surfaces.

  • Biosensors: The conjugated backbone of the polymer can impart interesting electronic and optical properties. These properties could be harnessed to develop sensors for detecting specific biomolecules, where the binding of an analyte to the pyrazole moiety would induce a measurable change in the polymer's conductivity or fluorescence.[10]

Logical Relationship Diagram:

G Polymer Poly(this compound) Backbone Conjugated Polyacetylene Backbone Polymer->Backbone SideChain Pendant Pyrazole Moieties Polymer->SideChain DrugDelivery Drug Delivery Backbone->DrugDelivery Stimuli-responsive Biosensors Biosensors Backbone->Biosensors Electronic/Optical Properties SideChain->DrugDelivery Drug Conjugation Biomaterials Biomaterials/ Coatings SideChain->Biomaterials Biocompatibility Antimicrobial Antimicrobial Surfaces SideChain->Antimicrobial Inherent Activity SideChain->Biosensors Analyte Recognition

Caption: Interplay of polymer structure and potential biomedical applications.

References

Application Notes and Protocols: 4-Ethynyl-1H-pyrazole in Materials Science for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The pursuit of novel organic semiconducting materials is a cornerstone of next-generation electronics. Among the vast landscape of heterocyclic building blocks, pyrazole derivatives are emerging as a compelling class of materials.[1] Their inherent electronic properties, coupled with the versatility of their synthesis, offer a rich playground for the design of functional organic polymers and small molecules.[1] This guide focuses on a particularly promising, yet underexplored, monomer: 4-ethynyl-1H-pyrazole . The presence of the terminal alkyne group makes it an ideal candidate for established polymerization techniques such as Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, opening avenues to a diverse range of conjugated materials.[2][3]

These application notes are designed for researchers, materials scientists, and professionals in drug development who are looking to explore the potential of this compound in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). We will delve into the synthesis of the monomer, its polymerization into conjugated systems, and provide detailed, field-proven protocols for the fabrication and characterization of prototype electronic devices. Our approach is grounded in established chemical principles and draws parallels from structurally similar and well-documented systems to provide a robust framework for your research endeavors.

Part 1: The Monomer - Synthesis and Characterization of this compound

The successful application of any monomer in polymer synthesis hinges on its purity and well-defined structure. This section provides a detailed protocol for the synthesis of this compound, a crucial first step in harnessing its potential.

Synthetic Strategy: A Two-Step Approach

A common and effective route to this compound involves a two-step process starting from the commercially available 1H-pyrazole-4-carbaldehyde. This method first converts the aldehyde to a dihaloalkene, which is then eliminated to form the desired terminal alkyne.

Synthesis_Workflow 1H-Pyrazole-4-carbaldehyde 1H-Pyrazole-4-carbaldehyde Intermediate_Dibromoalkene Intermediate_Dibromoalkene 1H-Pyrazole-4-carbaldehyde->Intermediate_Dibromoalkene PPh3, CBr4 (Appel Reaction) This compound This compound Intermediate_Dibromoalkene->this compound n-BuLi (Elimination)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 1H-Pyrazole-4-carbaldehyde (CAS 35344-95-7)[4]

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4-(2,2-dibromovinyl)-1H-pyrazole

  • To a stirred solution of triphenylphosphine (2.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.1 eq.) portion-wise.

  • Stir the resulting dark red solution at 0 °C for 30 minutes.

  • Add a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2,2-dibromovinyl)-1H-pyrazole as a solid.

Step 2: Synthesis of this compound

  • Dissolve the 4-(2,2-dibromovinyl)-1H-pyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization of the Monomer

It is imperative to thoroughly characterize the synthesized monomer to ensure its purity before polymerization.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring protons and the acetylenic proton. The acetylenic proton should appear as a sharp singlet. The purity can be assessed by integrating the proton signals.[5]
¹³C NMR Resonances for the pyrazole ring carbons and the two acetylenic carbons.
FT-IR A characteristic sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a band around 2100 cm⁻¹ for the C≡C stretch.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (C₅H₄N₂ = 92.09 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Part 2: Polymerization Methodologies for Organic Electronic Materials

The terminal alkyne functionality of this compound provides access to two powerful polymerization techniques for the synthesis of conjugated polymers: Sonogashira cross-coupling and CuAAC click chemistry.

Sonogashira Cross-Coupling Polymerization

Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] This reaction is particularly useful for creating fully conjugated polymers with alternating donor and acceptor units.

Sonogashira_Polymerization cluster_reactants Reactants This compound This compound Polymerization Polymerization This compound->Polymerization Dihaloarene Dihaloarene Dihaloarene->Polymerization Conjugated_Polymer Conjugated_Polymer Polymerization->Conjugated_Polymer Pd(PPh₃)₄, CuI Base (e.g., Et₃N)

Caption: Sonogashira polymerization workflow.

Exemplary Protocol: Synthesis of a Donor-Acceptor Copolymer

This protocol describes the synthesis of a copolymer of this compound and a dihalo-benzothiadiazole, a common acceptor unit in organic electronics.

Materials:

  • This compound

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq.) in a mixture of anhydrous toluene and triethylamine (e.g., 5:1 v/v).

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and copper(I) iodide (0.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 48-72 hours.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and wash sequentially with methanol and acetone to remove catalyst residues and oligomers.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.

  • Dissolve the purified polymer in a high-boiling point solvent like chloroform or chlorobenzene and re-precipitate into methanol.

  • Collect the final polymer and dry under vacuum.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization

CuAAC, a cornerstone of "click chemistry," provides an efficient and highly specific route to 1,2,3-triazole-containing polymers.[2][3] This reaction is known for its high yields, mild reaction conditions, and tolerance to a wide range of functional groups. The resulting triazole ring can act as an electron-deficient unit in the conjugated backbone.

CuAAC_Polymerization cluster_reactants Reactants This compound This compound Polymerization Polymerization This compound->Polymerization Diazide_Monomer Diazide_Monomer Diazide_Monomer->Polymerization Polytriazole_Polymer Polytriazole_Polymer Polymerization->Polytriazole_Polymer CuSO₄·5H₂O, Sodium Ascorbate Solvent (e.g., DMF)

Caption: CuAAC "click" polymerization workflow.

Exemplary Protocol: Synthesis of a Polytriazole

Materials:

  • This compound

  • A suitable diazide monomer (e.g., 1,4-diazidobenzene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve this compound (1.0 eq.) and the diazide monomer (1.0 eq.) in DMF.

  • In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.1 eq.) in a minimal amount of water.

  • Add the catalyst solution to the monomer solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Precipitate the polymer by pouring the reaction mixture into water.

  • Collect the polymer by filtration and wash thoroughly with water and methanol.

  • Purify the polymer by dissolving it in a suitable solvent (e.g., DMF or DMSO) and re-precipitating it into a non-solvent like methanol.

  • Collect the final polymer and dry under vacuum.

Part 3: Application in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronics, and their performance is highly dependent on the properties of the semiconductor material.[7][8] Polymers derived from this compound can be investigated as the active channel material in OFETs.

Device Fabrication Protocol (Bottom-Gate, Bottom-Contact Architecture)

OFET_Fabrication Si_Substrate n++ Si Substrate (Gate) Dielectric_Layer SiO₂ Dielectric Layer Si_Substrate->Dielectric_Layer Thermal Oxidation Electrodes Source/Drain Electrodes (Au) Dielectric_Layer->Electrodes Photolithography & E-beam Evaporation Semiconductor_Deposition Spin-coat Pyrazole Polymer Electrodes->Semiconductor_Deposition Annealing Thermal Annealing Semiconductor_Deposition->Annealing Final_Device Final_Device Annealing->Final_Device OPV_Fabrication ITO_Substrate ITO-coated Glass HTL_Deposition Spin-coat PEDOT:PSS (HTL) ITO_Substrate->HTL_Deposition Active_Layer_Deposition Spin-coat Pyrazole Polymer:PCBM Blend HTL_Deposition->Active_Layer_Deposition Cathode_Deposition Deposit Ca/Al Cathode Active_Layer_Deposition->Cathode_Deposition Thermal Evaporation Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Final_Device Final_Device Encapsulation->Final_Device

References

Application Notes & Protocols for the Sonogashira Coupling of 4-Ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective application of the Sonogashira cross-coupling reaction using 4-ethynyl-1H-pyrazole. The pyrazole moiety is a privileged scaffold in modern drug discovery, and its functionalization via C-C bond formation is of paramount importance.[1][2] This guide moves beyond standard protocols to explain the underlying mechanistic principles, offering a framework for rational optimization and troubleshooting. We present detailed, field-proven protocols for classic palladium/copper co-catalyzed, copper-free, and microwave-assisted Sonogashira couplings, ensuring applicability across a range of laboratory settings and substrate sensitivities.

The Strategic Importance of the Pyrazole-Alkyne Scaffold

The 1H-pyrazole ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban.[1][2] Its value stems from its ability to act as a versatile scaffold, engage in hydrogen bonding, and serve as a bioisosteric replacement for other aromatic systems. The introduction of an ethynyl group at the C4 position creates a powerful and versatile synthetic handle. The resulting this compound is a key building block for:

  • Increasing Molecular Complexity: The terminal alkyne allows for the straightforward introduction of aryl, heteroaryl, or vinyl substituents, enabling rapid exploration of chemical space.

  • Conformational Rigidity: The linear geometry of the alkyne linker can be used to rigidly orient substituents, which is often crucial for optimizing binding affinity to biological targets.

  • Further Functionalization: The alkyne can participate in a wide array of subsequent transformations, including "click" chemistry, cyclizations, and reductions.[3]

The Sonogashira reaction is arguably the most efficient and reliable method for coupling this pyrazole building block with sp²-hybridized partners (aryl/vinyl halides or triflates), making mastery of its protocols essential for drug discovery programs.[4][5]

Mechanistic Foundations: Guiding Experimental Design

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing coupling reactions, especially with N-heterocyclic substrates like pyrazole which can potentially coordinate to and inhibit the catalyst.[6] The Sonogashira reaction can proceed through two primary catalytic cycles.[5][7]

The Classic Palladium/Copper Co-Catalyzed Cycle

The original and most widely used Sonogashira protocol employs a dual-catalyst system.[4][8] The reaction is believed to proceed via two interconnected catalytic cycles, as illustrated below.

Sonogashira_Mechanism Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-C≡CR² PdII_A->PdII_B Transmetalation CuX Cu(I)X PdII_A->CuX Regenerates Cu(I)X PdII_B->Pd0  Regenerates  Catalyst Product R¹-C≡C-R² PdII_B->Product Reductive Elimination pi_complex [π-Alkyne-Cu]⁺X⁻ CuX->pi_complex Alkyne H-C≡C-R² Alkyne->pi_complex Coordination Cu_acetylide Cu-C≡C-R² pi_complex->Cu_acetylide Deprotonation BaseH Base-H⁺X⁻ pi_complex->BaseH Cu_acetylide->PdII_A (from Cu cycle) Enters Pd cycle Base Base Base->Cu_acetylide Base->BaseH ArylHalide R¹-X (Aryl/Vinyl Halide) ArylHalide->PdII_A

Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle.
  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.[9] This is often the rate-limiting step.[4]

  • Copper Cycle : The copper(I) salt (typically CuI) coordinates with the terminal alkyne (H-C≡C-R²), increasing its acidity.[7][10] A base then deprotonates the alkyne to form a copper acetylide intermediate.[10]

  • Transmetalation : The crucial step where the two cycles intersect. The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[4][7]

  • Reductive Elimination : The final step where the desired product (R¹-C≡C-R²) is formed, and the Pd(0) catalyst is regenerated to re-enter the cycle.[9]

The Copper-Free Cycle

While highly effective, the copper co-catalyst can promote the undesirable homocoupling of the alkyne (Glaser coupling) and residual copper can be problematic for pharmaceutical applications.[6][11] Copper-free protocols have therefore gained prominence.[12][13][14] In these systems, a strong base is typically used to deprotonate the alkyne directly, forming an acetylide anion that can interact with the palladium center, albeit through a mechanism that is still debated and likely more complex than the direct transmetalation seen in the co-catalyzed cycle.[7] Bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands are often employed to stabilize the palladium catalyst and facilitate the reaction.[15][16]

Core Experimental Protocols

The following protocols are designed as robust starting points for the coupling of this compound with a variety of aryl or heteroaryl halides. Safety Note: These reactions should be performed in a well-ventilated fume hood. Solvents and amine bases should be handled with appropriate personal protective equipment (PPE).

Workflow Figure 2: General Sonogashira Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - this compound - Catalyst(s) & Ligand - Base glassware Flame-dry Schlenk flask or microwave vial atmosphere Establish Inert Atmosphere (Argon or Nitrogen) glassware->atmosphere add_solids Add solid reagents to flask atmosphere->add_solids add_liquids Add degassed solvent, liquid base, and liquid reagents via syringe add_solids->add_liquids run_reaction Stir at specified temperature (RT, Heat, or Microwave) add_liquids->run_reaction monitor Monitor progress by TLC or LC-MS run_reaction->monitor quench Cool to RT (if heated) monitor->quench Reaction Complete extract Dilute with organic solvent & wash with water/brine quench->extract dry Dry organic layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Figure 2: General Sonogashira Experimental Workflow.
Protocol 1: Classic Pd/Cu Co-Catalyzed Coupling

This protocol is a reliable standard for a wide range of aryl iodides and bromides.

Materials:

  • Aryl halide (e.g., 4-iodotoluene) (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., DMF or THF) (0.1 - 0.2 M concentration)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the this compound.

  • Via syringe, add the anhydrous, degassed solvent followed by the amine base.[6]

  • Stir the reaction mixture at room temperature. For less reactive bromides, heating to 50-80 °C may be necessary.[9]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature (if heated).

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic phase with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Coupling with a Bulky Phosphine Ligand

This protocol is ideal for substrates sensitive to copper or when minimizing metal contamination is critical. It is particularly effective for aryl bromides.[15]

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)[6][15]

  • Di-tert-butylneopentylphosphine (DTBNpP) or similar bulky, electron-rich ligand (4 mol% if using Pd(OAc)₂)

  • Cesium Carbonate (Cs₂CO₃) or 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq)[6][17]

  • Anhydrous, degassed solvent (e.g., DMSO or Dioxane) (0.1 M concentration)

Procedure:

  • In a glovebox or under a positive flow of argon, add the aryl bromide, palladium precatalyst (or Pd(OAc)₂ and ligand), and base to a dry vial equipped with a stir bar.[6]

  • Add the this compound.

  • Add the anhydrous, degassed solvent.[6]

  • Seal the vial and stir the mixture at room temperature. For challenging substrates, heating to 80-110 °C may be required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Microwave-Assisted Protocol for Rapid Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, making it ideal for high-throughput synthesis and library generation.[18][19][20]

Materials:

  • Aryl iodide or bromide (1.0 eq)

  • This compound (1.1 eq)

  • PdCl₂(PPh₃)₂ (2-4 mol%)

  • CuI (3-5 mol%) (Note: Copper-free microwave protocols also exist)

  • Triethylamine (Et₃N) (3.0 eq)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a stir bar, combine the aryl halide, this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the solvent and triethylamine.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes.[19] Use a power setting that maintains the target temperature (e.g., 300W).[19]

  • After the reaction, cool the vial to room temperature using compressed air.

  • Workup and purify the product as described in Protocol 1.

Critical Parameters and Optimization

The success of a Sonogashira coupling hinges on the careful selection of several key parameters. The table below summarizes common choices and their rationale.

ParameterCommon ChoicesRationale & Considerations
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃PdCl₂(PPh₃)₂ is air-stable and reliable.[7] Pd(PPh₃)₄ is a Pd(0) source but is air-sensitive. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precatalysts that require an external ligand.[7]
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos, N-Heterocyclic Carbenes (NHCs)PPh₃ is standard. Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, Buchwald ligands) or NHCs are superior for less reactive aryl chlorides/bromides and in copper-free systems as they promote oxidative addition and stabilize the catalyst.[6][7][16]
Copper Co-catalyst CuIEssential for the classic mechanism to activate the alkyne.[4] Omit for copper-free protocols to prevent homocoupling and simplify purification.[5]
Base Et₃N, DIPEA, Piperidine (amines); K₂CO₃, Cs₂CO₃ (inorganic)An amine base is required to neutralize the HX byproduct and, in the Pd/Cu cycle, facilitate alkyne deprotonation.[4][10] Stronger bases like Cs₂CO₃ are often used in copper-free systems.[17] Ensure the base is anhydrous.[6]
Solvent DMF, THF, Acetonitrile, Dioxane, Toluene, Amines (as solvent)Must be anhydrous and degassed.[6] DMF and THF are common choices. The choice can influence reaction rate and catalyst stability.
Temperature Room Temperature to 120 °CAryl iodides often react at RT.[9] Aryl bromides and chlorides typically require heating.[6][9] Microwave heating can significantly accelerate the reaction.[18]
Substrate (Halide) I > OTf > Br >> ClThe reactivity order of the leaving group on the sp² carbon follows this trend.[4][9] Iodides are the most reactive, while chlorides are very challenging.

Troubleshooting Guide

Even with robust protocols, challenges can arise. The following table addresses common issues encountered when coupling N-heterocyclic alkynes.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed or inhibited).2. Poor quality reagents (wet solvent/base).3. Insufficient temperature for the halide.1. Pyrazole may be inhibiting the Pd center. Switch to a bulkier ligand (e.g., XPhos, NHC).[6]2. Use freshly distilled/anhydrous solvent and base.[6] Thoroughly degas all liquids.3. Increase the reaction temperature incrementally.
Significant Homocoupling 1. Presence of oxygen in a copper-catalyzed reaction.2. Reaction temperature is too high.1. Ensure the reaction is run under a strictly inert atmosphere. Use freeze-pump-thaw degassing for the solvent.[6]2. Switch to a copper-free protocol.[5]
Decomposition of Starting Material 1. Base is too strong or temperature is too high.2. Substrate is unstable under the reaction conditions.1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).2. Lower the reaction temperature and accept a longer reaction time.
Hydrodehalogenation The aryl halide is reduced instead of coupled.This can be promoted by high temperatures or certain solvents. Try running the reaction at a lower temperature or switching to a different solvent system (e.g., from DMF to Dioxane).[6]

Conclusion

The Sonogashira coupling of this compound is a powerful and versatile tool for the synthesis of complex molecules in drug discovery and materials science. By understanding the fundamental mechanisms and the roles of each reaction component, researchers can move beyond simple recipe-following to rationally design, optimize, and troubleshoot these critical C-C bond-forming reactions. The classic Pd/Cu, modern copper-free, and rapid microwave-assisted protocols presented here provide a robust toolkit to effectively incorporate this valuable pyrazole-alkyne scaffold into diverse synthetic programs.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 4-Ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Ethynyl-1H-pyrazole. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into overcoming the common challenges and side reactions encountered during this multi-step synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Introduction: Navigating the Synthesis Pathway

This compound is a valuable building block in medicinal chemistry and materials science, prized for the reactive ethynyl group that serves as a handle for "click" chemistry and further functionalization. The most common synthetic route involves three key stages: formation of a 4-halopyrazole intermediate, a Sonogashira cross-coupling reaction to install the protected alkyne, and a final deprotection step. Each stage presents unique challenges and potential side reactions that can impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues.

Diagram: General Synthesis Workflow

G cluster_0 Stage 1: Pyrazole Formation & Halogenation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection A Pyrazole Precursors (e.g., 1,3-dicarbonyls, hydrazines) B 4-Iodo-1H-pyrazole A->B Cyclization & Electrophilic Iodination D Protected this compound B->D Sonogashira Coupling (Pd/Cu catalyst) C Protected Alkyne (e.g., TMS-acetylene) C->D E This compound (Final Product) D->E Silyl Group Removal (e.g., TBAF, K₂CO₃)

Caption: A high-level overview of the synthetic route to this compound.

Troubleshooting Guide & FAQs

This section directly addresses specific issues encountered during synthesis in a question-and-answer format.

Part 1: Pyrazole Ring Formation & Halogenation

The foundation of the synthesis lies in creating the 4-iodopyrazole core. Issues at this stage can propagate through the entire sequence.

Question 1: My pyrazole synthesis from an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of regioisomers. How can I improve selectivity?

Answer: This is a classic and frequently encountered problem. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomeric pyrazoles because either nitrogen atom of the hydrazine can attack either carbonyl group.[1][2]

Causality & Solution:

  • Mechanism: The regioselectivity is governed by a complex interplay of steric and electronic factors. Typically, the more nucleophilic nitrogen of the hydrazine (e.g., the NH2 group in methylhydrazine) preferentially attacks the more electrophilic (less sterically hindered) carbonyl carbon of the diketone.[1]

  • Troubleshooting Steps:

    • Control Reaction Conditions: In some cases, lowering the reaction temperature and carefully controlling the pH can favor one isomer over the other. Acidic conditions can protonate the hydrazine, altering its nucleophilicity, while basic conditions can deprotonate the diketone.

    • Change the Solvent: Solvents can influence the transition state energies of the competing pathways. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMAc). Condensations in N,N-dimethylacetamide have been shown to provide excellent regioselectivity in some cases.[2]

    • Use a Pre-functionalized Precursor: A more robust strategy is to use starting materials that force the desired regiochemical outcome. For instance, using α,β-alkynic hydrazones, which are pre-formed from a hydrazine and a propargyl aldehyde, followed by electrophilic cyclization with iodine, directly yields 4-iodopyrazoles with defined regiochemistry.[3]

Question 2: The iodination of my pyrazole ring is giving a low yield of the 4-iodo product, and I'm seeing unreacted starting material and some di-iodinated byproducts.

Answer: Low yields in the iodination step are often due to insufficient electrophilicity of the iodinating agent or improper reaction conditions.

Causality & Solution:

  • Reagent Reactivity: The C4 position of the pyrazole ring is electron-rich and generally favored for electrophilic substitution.[4] However, if the pyrazole ring is substituted with electron-withdrawing groups, its reactivity is diminished, and a stronger iodinating agent is required.[5]

  • Troubleshooting Steps:

    • Enhance Electrophilicity: If using molecular iodine (I₂) alone is ineffective, an oxidant is needed to generate a more potent electrophilic iodine species in situ. Common choices include:

      • I₂ with Hydrogen Peroxide (H₂O₂): A green and effective method using water as a solvent.[4]

      • I₂ with Ceric Ammonium Nitrate (CAN): A powerful system suitable for a wide range of pyrazoles, including those that are less reactive.[6]

    • Use an Alternative Reagent: For particularly deactivated pyrazoles, N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) is often more effective.[5]

    • Control Stoichiometry and Temperature: To avoid di-iodination, use a slight excess (1.0-1.2 equivalents) of the iodinating agent. Adding the reagent portion-wise can also help maintain a low concentration, disfavoring a second substitution. If the reaction is sluggish, gentle heating may be required, but this can also increase the rate of side reactions. Monitor the reaction closely by TLC.

ParameterRecommendation for Low ReactivityRationale
Iodinating System Switch from I₂ to I₂/CAN or NIS/TFA.Increases the electrophilicity of the iodine species to overcome ring deactivation.[5]
Solvent Acetonitrile, Acetic AcidSolvents that can stabilize the charged intermediates of the electrophilic substitution.
Temperature Room Temperature to 80 °CIncreased temperature can overcome the activation energy barrier for less reactive substrates.[5]
Part 2: Sonogashira Coupling Reactions

This palladium- and copper-catalyzed reaction is highly effective but notoriously sensitive, with several common side reactions.

Question 3: My Sonogashira coupling is yielding significant amounts of a homocoupled alkyne byproduct (a diyne). How can I minimize this?

Answer: The formation of a symmetrical diyne, known as Glaser or Glaser-Hay coupling, is the most common side reaction in Sonogashira couplings. It is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[7]

Causality & Solution:

  • Mechanism: The copper acetylide intermediate, which is meant to undergo transmetalation to the palladium center, can instead undergo oxidative dimerization in the presence of an oxidant (typically O₂).

  • Troubleshooting Steps:

    • Ensure Rigorous Anaerobic Conditions: This is the most critical factor. De-gas all solvents and the reaction mixture thoroughly using multiple freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[7]

    • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump keeps its instantaneous concentration low. This favors the desired cross-coupling pathway (bimolecular reaction with the palladium complex) over the homocoupling pathway (bimolecular reaction between two copper acetylides).[7]

    • Switch to Copper-Free Conditions: If homocoupling remains problematic, copper-free Sonogashira protocols are an excellent alternative. These reactions often require a different ligand set for the palladium catalyst and may need higher temperatures, but they completely eliminate the primary cause of Glaser coupling.[8]

Diagram: Competing Pathways in Sonogashira Coupling

G cluster_pd Palladium Cycle (Desired) cluster_cu Copper Cycle & Side Reaction Pd_Cycle Pd(0) Complex Ar_Pd_I Ar-Pd(II)-I Pd_Cycle->Ar_Pd_I Ar_Pd_Alkyne Ar-Pd(II)-Alkyne Ar_Pd_I->Ar_Pd_Alkyne Transmetalation Product Ar-Alkyne (Desired Product) Ar_Pd_Alkyne->Product Reductive Elimination Product->Pd_Cycle Cu_Cycle Cu(I) Salt Cu_Acetylide Cu-Acetylide Cu_Cycle->Cu_Acetylide Cu_Acetylide->Ar_Pd_I To Pd Cycle Diyne Alkyne-Alkyne (Glaser Byproduct) Cu_Acetylide->Diyne Oxidative Dimerization Cu_Acetylide->Diyne ArI 4-Iodo-Pyrazole ArI->Ar_Pd_I Oxidative Addition Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide O2 O₂ O2->Diyne

Caption: The desired Pd-cycle vs. the competing Cu-catalyzed homocoupling.

Question 4: My main impurity is the de-iodinated starting material (1H-pyrazole). What is causing this dehalogenation?

Answer: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a known side reaction in Sonogashira and other cross-coupling reactions. It can be promoted by the base, solvent, or impurities in the reaction mixture.[7]

Causality & Solution:

  • Mechanism: While the exact mechanism can vary, it often involves the reduction of the Ar-Pd(II)-I intermediate. This can be caused by the amine base, phosphine ligands, or trace amounts of water or other reducing agents.

  • Troubleshooting Steps:

    • Optimize the Base: Triethylamine (Et₃N) is common, but if dehalogenation is severe, consider a bulkier or less nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃.

    • Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water can participate in side reactions that lead to dehalogenation. Use freshly distilled solvents and flame-dry your glassware.

    • Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition and side reactions, including dehalogenation. If possible, run the reaction at room temperature, even if it takes longer.

    • Check Catalyst and Ligand Purity: Decomposed phosphine ligands can act as reducing agents. Use high-purity catalysts and ligands.

Part 3: Alkyne Deprotection

The final step, removing the silyl protecting group, must be done carefully to avoid degrading the final product.

Question 5: I am getting low yields during the deprotection of my trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group. The reaction is either incomplete or I'm seeing decomposition of my product.

Answer: Silyl group deprotection can be deceptively tricky. The conditions required to cleave the Si-C bond can sometimes be harsh enough to affect other functional groups or the pyrazole ring itself. The stability of silyl groups varies significantly, with TMS being very labile and TIPS being much more robust.[9]

Causality & Solution:

  • Reagent Compatibility:

    • Fluoride-based reagents (e.g., TBAF): Tetrabutylammonium fluoride is the most common desilylating agent. However, it is strongly basic and can cause elimination or other base-mediated side reactions on sensitive substrates.[9]

    • Acid-based reagents: Acidic conditions (e.g., HCl in methanol, AcOH) can also cleave silyl groups but may lead to unwanted side reactions or lactonization if other functional groups are present.[10]

  • Troubleshooting Steps:

    • For TMS Groups (Labile):

      • Mild Base: A very mild and effective method is using potassium carbonate (K₂CO₃) in methanol at room temperature. This is often sufficient to remove TMS groups without affecting the rest of the molecule.

    • For TIPS/TBS Groups (Robust):

      • Buffered Fluoride: If TBAF is causing decomposition, buffer the reaction by adding acetic acid. This neutralizes the highly basic alkoxide byproduct formed during the reaction.[9]

      • Alternative Fluoride Sources: Reagents like HF-Pyridine or 3HF-Et₃N are less basic than TBAF and can be more suitable for delicate substrates.

      • Silver-Mediated Deprotection: For particularly sensitive compounds, silver fluoride (AgF) in methanol has been shown to be a very mild and efficient method for cleaving TIPS-protected alkynes where other methods fail.[11]

    • Monitor Carefully: Regardless of the method, follow the reaction by TLC or LC-MS. Deprotection reactions are often fast, and prolonged exposure to the reagents can lead to degradation. Quench the reaction as soon as the starting material is consumed.

Silyl GroupCommon ReagentPotential IssueRecommended Alternative
TMS TBAF, HClToo harsh, potential for product degradation.K₂CO₃ in Methanol
TES TBAF, AcidCan be slow, harsh conditions needed.Wilkinson's Catalyst / Catechol Borane[10]
TIPS / TBS TBAF (1M in THF)Strongly basic, may require heat, side reactions.Buffered TBAF (TBAF/AcOH) or AgF in Methanol[9][11]

References

Technical Support Center: Optimizing Sonogashira Couplings with 4-Ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists encountering challenges with the Sonogashira cross-coupling reaction, specifically for the synthesis of molecules incorporating a 4-ethynyl-1H-pyrazole moiety. The inherent nature of N-heterocyclic compounds like pyrazole presents unique obstacles that can lead to diminished yields and reaction failures. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial problems. For more complex issues, proceed to the In-Depth Troubleshooting Guide.

Q1: My reaction shows low to no conversion of my 4-halo-1H-pyrazole. What are the first things I should check?

A1: When a Sonogashira reaction with a pyrazole substrate fails, the investigation should prioritize three areas: catalyst integrity, reagent quality, and reaction conditions.

  • Catalyst Inactivation: Pyrazoles are N-heterocycles that can act as ligands, coordinating to the palladium center and effectively poisoning the catalyst.[1] This is a primary suspect in failed reactions with this class of substrates.

  • Reagent Quality: The Sonogashira reaction is highly sensitive to oxygen and water.[1][2] Ensure that your solvent and amine base are strictly anhydrous and have been thoroughly degassed. The presence of oxygen promotes the unwanted homocoupling of your alkyne (Glaser coupling).[1][2][3]

  • Halide Reactivity: The reactivity of the leaving group on your pyrazole is critical.[2][3][4] The general trend is I > Br >> Cl.[2][3][4] If you are using a 4-bromo-1H-pyrazole, you may require more forcing conditions, such as elevated temperatures, compared to the iodo-analogue.[1][4][5] 4-Chloro-1H-pyrazoles are particularly challenging and often require specialized catalyst systems.

Q2: I'm observing a significant amount of a side product that appears to be the dimer of this compound. How can I prevent this?

A2: This side product is the result of alkyne homocoupling, also known as Glaser coupling. It is a very common issue, particularly in copper-catalyzed Sonogashira reactions.[1][3][6][7]

  • Eliminate Oxygen: This side reaction is predominantly mediated by the copper(I) co-catalyst in the presence of oxygen.[1][2] It is imperative to establish and maintain strictly anaerobic conditions. This is best achieved by degassing your solvent and reagents using at least three freeze-pump-thaw cycles or by vigorously bubbling an inert gas (argon or nitrogen) through the mixture for an extended period.[1]

  • Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[1][2][6] Modern Sonogashira protocols often utilize palladium catalysts with specialized ligands that are efficient enough to not require copper co-catalysis.[8][9][10]

  • Control Alkyne Concentration: Adding the this compound slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, which favors the desired cross-coupling pathway over homocoupling.[1]

Q3: What are the best catalyst and ligand combinations for coupling with a pyrazole substrate?

A3: Due to the potential for catalyst inhibition by the pyrazole nitrogen, the choice of ligand is crucial.

  • Palladium Precatalysts: Standard choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][8][9] However, for challenging substrates, more advanced, air-stable precatalysts are often more reliable.

  • Ligand Selection: To counteract catalyst inhibition, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-Bu₃P) or N-heterocyclic carbene (NHC) ligands.[1][11] These ligands promote the formation of a monoligated, highly active Pd(0) species and can sterically hinder the pyrazole from coordinating to the metal center.

  • Recommended System for Copper-Free Reactions: An excellent and well-documented air-stable system for copper-free couplings involves the precatalyst [DTBNpP]Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine).[1][8][9] This system has shown high efficacy for coupling challenging heterocyclic bromides at room temperature.[8][9]

Q4: My starting 4-halo-1H-pyrazole is being consumed, but I'm not getting the desired product. I suspect dehalogenation. What causes this?

A4: Dehalogenation, or hydrodehalogenation, is a side reaction where the halide is replaced by a hydrogen atom. This can be promoted by certain solvents, bases, and elevated temperatures.[1]

  • Optimize the Base: The amine base can sometimes be the source of the hydride for dehalogenation. Consider screening other bases. In some copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective alternatives and may suppress this side reaction.[1]

  • Lower the Temperature: Higher temperatures can accelerate the rate of dehalogenation.[1] If your reaction requires heat, try running it at the lowest effective temperature for a longer duration.

  • Ensure Anhydrous Conditions: The solvent can be a proton source (protonolysis). Using a rigorously dried, aprotic solvent is critical.[1]

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into solving persistent issues, organized by the observed problem.

Symptom: Persistently Low Yield or Stalled Reaction

If basic troubleshooting has failed, a more systematic optimization of the reaction parameters is required.

Q5: I've tried different standard palladium catalysts with my 4-bromo-1H-pyrazole and still get low yields. What is the mechanistic reason, and what specific changes should I make?

A5: The rate-limiting step for less reactive aryl halides like bromides is often the initial oxidative addition to the Pd(0) center.[5] The electron-rich nature of the pyrazole ring, combined with its coordinating ability, can further hinder this step.

  • Causality: The pyrazole's lone pair electrons can coordinate to the palladium catalyst, creating a stable but catalytically inactive complex. This reduces the concentration of active catalyst available to engage with the 4-bromo-1H-pyrazole.

  • Solution Workflow:

    • Ligand Modification: Switch from standard PPh₃ to a more electron-rich and sterically demanding ligand.[11] Buchwald's biarylphosphine ligands (e.g., XPhos) are an excellent choice as they accelerate oxidative addition and stabilize the active catalyst.[12]

    • Solvent Screening: The solvent has a profound impact on catalyst stability and reaction rate. While THF is common, it can sometimes promote the formation of inactive palladium black.[13] Polar aprotic solvents like DMF, DMSO, or acetonitrile often give superior results, especially in copper-free systems.[1][8]

    • Base Optimization: The choice of base is critical. While Et₃N or DIPEA are standards, they are not always optimal. For copper-free systems with challenging substrates, hindered amine bases like 2,2,6,6-tetramethylpiperidine (TMP) have proven to be highly effective.[1][8]

    • Temperature Increase: For aryl bromides, room temperature is often insufficient.[1][5] Gradually increase the reaction temperature, monitoring for decomposition. A range of 60-100 °C is typical for these substrates.[1][5]

Visualizing the Core Problem: The Sonogashira Catalytic Cycle

Understanding the mechanism helps pinpoint failure points. Catalyst inactivation by pyrazole (a "cycle poison") and slow oxidative addition are key issues to address.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_int Ar-Pd(II)-X(L)₂ pd0->pd_int Oxidative Addition (Ar-X) pyrazole_poison Pyrazole-Pd Complex (Inactive) pd0->pyrazole_poison Catalyst Inactivation pd_alkyne Ar-Pd(II)-C≡CR(L)₂ pd_int->pd_alkyne Transmetalation (from Cu Cycle) product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide cu_acetylide->pd_int alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base

Caption: Sonogashira catalytic cycles showing potential catalyst poisoning.

Part 3: Quantitative Data & Optimized Protocols

Leveraging literature-validated data can significantly shorten optimization timelines.

Data Summary Tables

The following data, adapted from studies on copper-free Sonogashira couplings of challenging aryl bromides, illustrates the critical impact of solvent and base selection.[1][8]

Table 1: Effect of Solvent on Copper-Free Sonogashira Yield

Entry Solvent Relative Yield (%)
1 DCM <50
2 THF 62
3 1,4-Dioxane 74
4 Acetonitrile 85
5 DMF 90
6 DMSO 100

Reaction Conditions: Aryl bromide, terminal alkyne, [DTBNpP]Pd(crotyl)Cl catalyst, DABCO base, room temp, 18h. Yields determined by LC/MS.[1][8]

Table 2: Effect of Base on Copper-Free Sonogashira Yield in DMSO

Entry Base Relative Yield (%)
1 Morpholine 28
2 DBU 29
3 Et₃N 80
4 DIPEA 89
5 DABCO 100
6 (i-Pr)₂NH 100
7 TMP 100

Reaction Conditions: Aryl bromide, terminal alkyne, [DTBNpP]Pd(crotyl)Cl catalyst, DMSO, room temp, 18h. Yields determined by LC/MS.[1]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling This protocol is a general starting point for the coupling of a 4-iodo-1H-pyrazole with this compound.

  • Vessel Preparation: Add the 4-iodo-1H-pyrazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 - 0.05 eq.), and CuI (0.06 - 0.1 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF or Et₃N/THF mixture) followed by an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 eq.).

  • Alkyne Addition: Add the this compound (1.1 - 1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature. If no reaction occurs after several hours, gradually heat the mixture (e.g., to 60-80 °C). Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Yield Copper-Free Sonogashira Coupling This protocol is recommended for challenging 4-bromo-1H-pyrazole substrates to minimize side reactions and improve yield, based on a highly active catalyst system.[1][8]

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add the 4-bromo-1H-pyrazole (1.0 eq.) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 eq.) to a vial with a stir bar.[1]

  • Reagent Addition: Add anhydrous, degassed DMSO. Follow with the addition of a hindered amine base like 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq.).[1][8]

  • Alkyne Addition: Add the this compound (1.5 eq.).

  • Reaction: Seal the vial and stir the mixture at room temperature. For less reactive substrates, heating to 60 °C may be beneficial.[8] Monitor progress by TLC or LC-MS.

  • Workup: Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Troubleshooting Workflow Diagram

Use this logical flow to diagnose and solve reaction issues systematically.

Troubleshooting_Workflow start Start: Low/No Yield check_reagents Check Reagents: - Anhydrous/Degassed Solvents? - Fresh Base? - High-Purity Substrates? start->check_reagents check_conditions Review Conditions: - Inert Atmosphere? - Correct Temp for Halide? (I ~ RT, Br ~ 60-100°C) check_reagents->check_conditions Reagents OK side_products Side Products Observed? check_conditions->side_products Conditions OK homocoupling Homocoupling (Dimer)? side_products->homocoupling Yes action_optimize_catalyst Optimize Catalyst System: 1. Use Bulky, Electron-Rich Ligand (e.g., XPhos, DTBNpP) 2. Screen Solvents (DMSO, DMF) 3. Screen Bases (TMP, DABCO) side_products->action_optimize_catalyst No dehalogenation Dehalogenation? homocoupling->dehalogenation No action_homocoupling Action: 1. Switch to Copper-Free Protocol 2. Rigorous Degassing (F-P-T) 3. Slow Alkyne Addition homocoupling->action_homocoupling Yes action_dehalogenation Action: 1. Screen Bases (e.g., K₂CO₃) 2. Lower Reaction Temp 3. Ensure Dry Aprotic Solvent dehalogenation->action_dehalogenation Yes dehalogenation->action_optimize_catalyst No success Improved Yield / Successful Coupling action_homocoupling->success action_dehalogenation->success action_optimize_catalyst->success

Caption: A systematic workflow for troubleshooting Sonogashira reactions.

References

Navigating the Final Step: A Technical Guide to Copper Catalyst Removal in 4-Ethynyl-1H-pyrazole Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – Researchers and drug development professionals employing the robust copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-ethynyl-1H-pyrazole now have a dedicated resource for a critical, yet often challenging, final step: the efficient removal of the copper catalyst. This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the purity and integrity of your final compounds, mitigating the risks of downstream application failures.

Residual copper, even at trace levels, can be detrimental, potentially leading to cellular toxicity, compromised biological activity, and interference with subsequent analytical assays.[1] The inherent chelating nature of the pyrazole moiety can further complicate purification, making standard protocols less effective. This guide addresses these specific challenges head-on, offering field-proven insights and scientifically-grounded methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound click product still tinted blue or green?

A persistent blue or green hue in your product is a tell-tale sign of residual copper contamination. This often occurs because the triazole product, in conjunction with the pyrazole nitrogen, can form stable complexes with copper ions, making them difficult to remove with simple aqueous washes.

Q2: I'm observing emulsion formation during liquid-liquid extraction. How can I resolve this?

Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or by centrifuging the mixture to facilitate phase separation. Filtering the mixture through a pad of Celite can also be effective.

Q3: Can residual copper affect my downstream applications in drug development?

Absolutely. Metallic impurities in active pharmaceutical ingredients (APIs) are a significant concern for regulatory bodies.[2][3][4][5][6] Residual copper can catalyze the degradation of the drug substance, impact its stability, and potentially exhibit direct toxic effects.[7][8] For instance, copper ions can catalyze the formation of reactive oxygen species (ROS), which can damage the drug molecule.[1]

Q4: Are there any alternatives to copper-catalyzed click reactions for pyrazole functionalization?

Yes, copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), offers an alternative. However, these methods often require the synthesis of more complex and sometimes less stable strained alkynes. For many applications, the efficiency and versatility of CuAAC make it the preferred method, necessitating effective copper removal strategies.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Persistent Copper Contamination (Visible Color) - Strong chelation of copper by the pyrazole-triazole product. - Incomplete extraction or washing. - Insufficient amount of chelating agent used.- Employ a stronger chelation strategy, such as using a scavenger resin (e.g., SiliaMetS Thiourea, Chelex® 100). - Increase the number of aqueous washes with a chelating agent like EDTA. - Optimize the concentration of the chelating agent in your wash solution.
Low Product Yield After Purification - Partitioning of a polar product into the aqueous layer during extraction. - Adsorption of the product onto silica gel or scavenger resin. - Degradation of the product due to harsh pH conditions during washing (e.g., with concentrated ammonia).- For highly polar products, consider using a scavenger resin in a suitable solvent system to avoid aqueous extraction. - If using chromatography, ensure your eluent system is optimized for your product's polarity. - When using scavenger resins, perform a small-scale test to check for product binding. - Use buffered aqueous solutions (e.g., ammonium chloride/ammonia buffer at pH 8-9) for extraction to maintain a controlled pH.
Ineffective Scavenger Resin Performance - Incorrect choice of resin for the specific application. - Insufficient contact time or mixing with the resin. - Saturation of the resin due to high copper concentration.- Select a scavenger with high affinity for copper, such as those with thiourea or iminodiacetic acid functional groups. - Ensure vigorous stirring and allow for adequate incubation time (typically 1-4 hours, but may require overnight stirring). - Use a sufficient excess of the scavenger resin relative to the amount of copper catalyst used in the reaction.
Slow Filtration After Scavenger Resin Treatment - Fine particles from the resin clogging the filter. - Viscous reaction mixture.- Filter the mixture through a pad of Celite® to aid filtration. - Dilute the reaction mixture with an appropriate solvent before filtration.

Decision Workflow for Copper Removal

To assist in selecting the most appropriate purification strategy, the following workflow is recommended:

CopperRemovalWorkflow start Reaction Work-up product_sol Product Solubility? start->product_sol org_sol Organic Soluble product_sol->org_sol Organic aq_sol Aqueous Soluble product_sol->aq_sol Aqueous lle Liquid-Liquid Extraction (EDTA or NH4Cl/NH3 wash) org_sol->lle resin_batch Scavenger Resin (Batch Mode) org_sol->resin_batch chromatography Silica Gel Chromatography org_sol->chromatography aq_sol->resin_batch resin_flow Scavenger Resin (Flow/Cartridge) aq_sol->resin_flow check_purity Check Purity (ICP-MS, Color) lle->check_purity resin_batch->check_purity resin_flow->check_purity chromatography->check_purity success Pure Product check_purity->success Pure failure Residual Copper check_purity->failure Contaminated re_evaluate Re-evaluate Method or Combine Methods failure->re_evaluate re_evaluate->product_sol

Caption: Decision workflow for selecting a copper removal method.

Detailed Experimental Protocols

Herein, we provide detailed, step-by-step protocols for three common and effective methods for copper catalyst removal.

Protocol 1: Liquid-Liquid Extraction with EDTA

This method is suitable for products that are soluble in organic solvents immiscible with water.

  • Reaction Quench: Upon reaction completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to fully separate. The aqueous layer, now containing the copper-EDTA complex, will often be blue or green.

  • Drain and Repeat: Drain the aqueous layer. Repeat the wash with the EDTA solution two to three more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with brine to remove any remaining aqueous-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Solid-Phase Scavenging with Chelating Resin (e.g., Chelex® 100)

This method is versatile and can be adapted for products with varying solubilities.

  • Resin Preparation: If using the sodium form of Chelex® 100, it can be used directly. For other forms, pre-wash the resin with the solvent used in your reaction.

  • Resin Addition: To the crude reaction mixture, add Chelex® 100 resin (typically 2-4 equivalents relative to the copper catalyst).

  • Incubation: Stir the resulting suspension at room temperature. The required time can vary from 1 hour to overnight, depending on the product and copper concentration. Monitor the removal of the blue/green color from the solution.

  • Filtration: Once the copper has been scavenged (the solution is colorless), filter the mixture to remove the resin. A funnel with a fritted disc or a plug of cotton/Celite® can be used.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.

Protocol 3: Filtration through a Scavenger-Functionalized Silica Plug

This is a rapid method for small-scale purifications of organic-soluble products.

  • Plug Preparation: In a Pasteur pipette or a small column, place a small plug of cotton or glass wool at the bottom. Add a layer of sand (approx. 0.5 cm), followed by the scavenger-functionalized silica (e.g., SiliaMetS Thiourea, approx. 2-3 cm), and finally another small layer of sand.

  • Pre-elution: Pre-wet the plug with the solvent that will be used to elute your product.

  • Loading: Carefully load the crude reaction mixture (dissolved in a minimal amount of the elution solvent) onto the top of the plug.

  • Elution: Elute the product through the plug using an appropriate organic solvent. The copper catalyst will be retained on the functionalized silica.

  • Collection and Concentration: Collect the eluate and concentrate under reduced pressure to obtain the purified product.

Comparative Overview of Copper Removal Methods

Method Advantages Disadvantages Best Suited For
Liquid-Liquid Extraction (EDTA) - Inexpensive and readily available reagents. - Scalable for larger reactions.- Can lead to emulsion formation. - Not suitable for water-soluble products. - May require multiple washes for complete removal.- Routine purification of organic-soluble small molecules.
Scavenger Resins (e.g., Chelex®, SiliaMetS) - High efficiency and selectivity for copper. - Can be used for a wide range of product solubilities. - Simple filtration work-up.- Can be more expensive than extraction reagents. - May require longer incubation times. - Potential for product adsorption to the resin.- Products with high affinity for copper. - Water-soluble products. - Applications requiring very low residual copper levels.
Silica Gel Chromatography - Can simultaneously purify the product from other organic impurities.- Can be time-consuming and solvent-intensive. - Product may streak or be retained on the column if it strongly chelates copper.- When other organic impurities are also present. - Products that do not have a very high affinity for copper.

Concluding Remarks

The successful synthesis of this compound-containing molecules via CuAAC is contingent on the effective removal of the copper catalyst. By understanding the potential challenges and having a repertoire of robust purification protocols, researchers can ensure the integrity of their compounds and the reliability of their downstream applications. This guide serves as a foundational resource to troubleshoot common issues and to select and implement the most suitable copper removal strategy for your specific experimental needs.

References

preventing dimerization of 4-Ethynyl-1H-pyrazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Lead: Senior Application Scientist

Welcome to the technical support center for 4-Ethynyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the common issue of dimerization during chemical reactions, ensuring the success of your synthetic endeavors.

Introduction: The Dimerization Dilemma

This compound is a valuable reagent in medicinal chemistry and materials science, prized for its rigid structure and ability to participate in a variety of coupling reactions. However, its terminal alkyne functionality is prone to an undesirable side reaction: oxidative homocoupling, often referred to as dimerization or Glaser coupling. This process leads to the formation of a 1,3-diyne byproduct, which consumes your starting material, reduces the yield of the desired product, and complicates purification. This guide will equip you with the knowledge and protocols to effectively mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is terminal alkyne dimerization and why is it a problem with this compound?

A1: Terminal alkyne dimerization is an oxidative coupling reaction where two molecules of a terminal alkyne, in this case, this compound, react to form a symmetrical 1,3-diyne. This reaction is particularly prevalent in the presence of copper catalysts and an oxidant, such as oxygen.[1][2] The acidic proton on the terminal alkyne is crucial for this reactivity. The formation of this byproduct is problematic as it reduces the overall yield of your target molecule and introduces impurities that can be challenging to separate.

Q2: What are the primary reaction types where dimerization of this compound is a significant concern?

A2: Dimerization is a major side reaction in copper-catalyzed cross-coupling reactions. The most common examples include:

  • Sonogashira Coupling: A widely used reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of a copper(I) co-catalyst, while accelerating the desired reaction, also promotes the unwanted Glaser coupling.[3][4]

  • Glaser-Hay Coupling: This is the archetypal oxidative homocoupling of terminal alkynes, often employing a copper(I) salt, a base, and an oxidant (typically oxygen).[5][6] While sometimes the desired reaction, it is a common side reaction in other contexts.

Q3: What are the main strategies to prevent the dimerization of this compound?

A3: There are three principal strategies to minimize or eliminate dimerization:

  • Protection of the Terminal Alkyne: The most direct approach is to cap the reactive terminal alkyne with a protecting group, typically a silyl group like triisopropylsilyl (TIPS). This physically blocks the alkyne from participating in homocoupling.

  • Protection of the Pyrazole N-H: The acidic proton on the pyrazole ring can potentially interact with the catalyst or base, influencing the reaction outcome. Protecting this position can sometimes lead to cleaner reactions.

  • Optimization of Reaction Conditions: Careful control of the reaction environment is crucial. This includes the rigorous exclusion of oxygen, slow addition of the alkyne, and careful temperature management.

  • Modification of the Catalytic System: Employing copper-free Sonogashira conditions is a highly effective method to circumvent the primary pathway for Glaser-type dimerization.[7][8][9]

Troubleshooting Guides

Issue 1: Significant Dimerization Observed in a Sonogashira Coupling Reaction

Symptoms:

  • Low yield of the desired cross-coupled product.

  • A major byproduct is observed by TLC, LC-MS, or NMR, corresponding to the homocoupled 1,3-diyne of this compound.

Root Cause Analysis and Solutions:

Possible Cause Explanation Recommended Solution
Presence of Oxygen Glaser coupling is an oxidative process. Even trace amounts of oxygen can facilitate the dimerization of the copper acetylide intermediate.[1][3]Rigorous Degassing: Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
High Copper(I) Concentration While Cu(I) is a co-catalyst for the Sonogashira reaction, a high concentration can accelerate the rate of homocoupling.Reduce Copper Loading: Titrate down the amount of the copper(I) source (e.g., CuI) to the minimum required for efficient cross-coupling. Typically, 1-5 mol% is sufficient.
Slow Cross-Coupling Kinetics If the desired cross-coupling reaction is sluggish, the this compound has a longer residence time in the reaction mixture, increasing the probability of dimerization.Optimize Palladium Catalyst and Ligands: Ensure your palladium catalyst is active. Consider using a more electron-rich and bulky phosphine ligand to promote the reductive elimination step of the Sonogashira cycle.
Mode of Reagent Addition Adding the entire amount of this compound at the beginning of the reaction can lead to a high initial concentration, favoring dimerization.Slow Addition: Utilize a syringe pump to add a solution of this compound to the reaction mixture over several hours. This maintains a low, steady-state concentration, favoring the cross-coupling pathway.[1]
Inherent Reactivity The combination of your specific substrates and conditions may inherently favor dimerization.Switch to a Copper-Free Protocol: This is often the most effective solution. Numerous copper-free Sonogashira protocols have been developed that show excellent efficiency while completely avoiding Glaser coupling.[7][8][9]
Issue 2: Low Yield and Complex Mixture When Using Unprotected this compound

Symptoms:

  • Besides dimerization, other side products are observed.

  • Inconsistent reaction outcomes.

Root Cause Analysis and Solutions:

Possible Cause Explanation Recommended Solution
Interference from Pyrazole N-H The acidic N-H proton of the pyrazole ring can be deprotonated by the base, potentially leading to coordination with the metal catalyst or other undesired side reactions.N-H Protection: Protect the pyrazole nitrogen before performing the coupling reaction. A common and effective protecting group is the 1-(1-ethoxyethyl) group, which can be easily introduced using ethyl vinyl ether and removed under mild acidic conditions.[10][11] Other protecting groups like Boc can also be considered, with specific deprotection methods available.[12][13]
Both Alkyne and N-H are Unprotected The presence of two acidic protons (alkyne C-H and pyrazole N-H) can lead to a complex reaction profile.Dual Protection Strategy: For maximum control, especially in complex syntheses, consider a dual protection strategy. Protect the terminal alkyne with a TIPS group and the pyrazole nitrogen with a suitable protecting group like 1-(1-ethoxyethyl) or Boc.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of N-Protected 4-Iodo-1H-pyrazole

This protocol is adapted for researchers aiming to couple a protected 4-iodopyrazole with a terminal alkyne, minimizing the risk of dimerization.

Step 1: Protection of 4-Iodopyrazole with Ethyl Vinyl Ether [10][11]

  • To a solution of 4-iodo-1H-pyrazole in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

  • Add an excess of ethyl vinyl ether and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure.

  • Purify the resulting 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole by column chromatography.

Step 2: Copper-Free Sonogashira Coupling [7]

  • To a reaction vessel, add the N-protected 4-iodopyrazole, the desired terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl), and a suitable base (e.g., triethylamine or TMP) in a degassed solvent (e.g., DMSO or THF).

  • Ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the coupled product by column chromatography.

Step 3: Deprotection of the Pyrazole Nitrogen [10]

  • Dissolve the protected product in a solvent such as chloroform.

  • Add a dilute acid (e.g., HCl in ethanol) and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Neutralize the reaction with a base and purify the final N-unsubstituted pyrazole derivative.

Protocol 2: Sonogashira Coupling using TIPS-Protected this compound

This protocol is ideal when working with a pre-synthesized, alkyne-protected pyrazole.

Step 1: Sonogashira Coupling

  • Combine TIPS-protected this compound, your aryl/vinyl halide, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) source (e.g., CuI), and a base (e.g., triethylamine) in a degassed solvent.

  • Heat the reaction mixture under an inert atmosphere, monitoring for the consumption of the starting materials.

  • After completion, perform a standard aqueous workup and purify the TIPS-protected coupled product.

Step 2: Deprotection of the TIPS Group

  • Dissolve the purified TIPS-protected compound in a suitable solvent like THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction and purify the final deprotected product.

Visualizing the Problem and Solutions

Dimerization Pathway

cluster_0 Undesired Dimerization Pathway (Glaser Coupling) 4-Ethynyl-1H-pyrazole_1 This compound Copper_Acetylide Copper Acetylide Intermediate 4-Ethynyl-1H-pyrazole_1->Copper_Acetylide [Cu+], Base 4-Ethynyl-1H-pyrazole_2 This compound Dimer 1,3-Diyne Dimer (Byproduct) Copper_Acetylide->Dimer [O2] or other oxidant + another equivalent of Copper Acetylide

Caption: The undesired dimerization of this compound via Glaser coupling.

Strategies for Prevention

Start Starting with This compound Protect_Alkyne Protect Terminal Alkyne (e.g., TIPS) Start->Protect_Alkyne Protect_NH Protect Pyrazole N-H (e.g., 1-(1-ethoxyethyl)) Start->Protect_NH Optimize_Conditions Optimize Reaction Conditions (Inert atmosphere, slow addition) Start->Optimize_Conditions Copper_Free Use Copper-Free Sonogashira Conditions Start->Copper_Free Cross_Coupling Successful Cross-Coupling Protect_Alkyne->Cross_Coupling Protect_NH->Cross_Coupling Optimize_Conditions->Cross_Coupling Copper_Free->Cross_Coupling

Caption: Key strategies to prevent dimerization and achieve successful cross-coupling.

References

Technical Support Center: Navigating Regioselectivity in Pyrazole Ring Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Guide to Overcoming Regioselectivity Challenges in Pyrazole Functionalization

Welcome to our dedicated technical support center for the functionalization of the pyrazole ring. This guide is designed to address the nuanced challenges of regioselectivity that are frequently encountered during the chemical modification of this critical heterocyclic scaffold. Pyrazole derivatives are cornerstones in medicinal chemistry, and precise control over substituent placement is paramount for tuning pharmacological activity.[1][2][3][4]

This resource is structured to provide both foundational knowledge through our Frequently Asked Questions (FAQs) and actionable, in-depth solutions in our Troubleshooting Guides. We aim to explain the causality behind experimental outcomes and provide validated protocols to guide your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the inherent reactivity and regioselectivity of the pyrazole ring.

Q1: Why is achieving regioselectivity in pyrazole functionalization so challenging?

A: The core of the challenge lies in the electronic nature of the pyrazole ring. It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms: an acidic, pyrrole-like N1 and a basic, pyridine-like N2.[1][5] This arrangement creates multiple reactive sites with subtle differences in reactivity.

  • For N-Functionalization: The two nitrogen atoms have similar electronic properties, making them both potential nucleophiles. This often leads to mixtures of N1 and N2 alkylated or arylated products, which can be difficult to separate.[6][7]

  • For C-Functionalization: The carbon atoms also exhibit distinct electronic characteristics. The C4 position is electron-rich and thus the preferred site for electrophilic substitution.[3][8][9][10][11][12] Conversely, the C3 and C5 positions are more electron-deficient and susceptible to nucleophilic attack or deprotonation by strong bases.[1][5][9] Directing a reaction to a specific carbon, especially against its inherent electronic preference, requires careful strategy.

Q2: What are the primary factors influencing regioselectivity in pyrazole reactions?

A: The outcome of a pyrazole functionalization is a delicate interplay of several factors:

  • Steric Effects: The size of existing substituents on the pyrazole ring (especially at C3 and C5) and the bulkiness of the incoming reagent are major determinants. Functionalization typically favors the less sterically hindered position.[6][7][13]

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the pyrazole ring can alter the electron density and nucleophilicity of the nitrogen and carbon atoms, thereby influencing the reaction pathway.[3][7][13]

  • Reaction Conditions: The choice of base, solvent, temperature, and counter-ion can dramatically shift the regiochemical outcome.[6][7] For example, polar aprotic solvents like DMF and DMSO can favor the formation of a single N-alkylation regioisomer.[13]

  • Protecting/Directing Groups: The introduction of specific functional groups can block certain positions or actively direct incoming reagents to a desired site.[1][14]

Q3: How can I predict the most likely site of electrophilic attack on the pyrazole ring?

A: For a standard, unsubstituted pyrazole, electrophilic substitution overwhelmingly occurs at the C4 position.[3][8][9][10][12] This is because the resonance structures of the pyrazole ring show the highest electron density at this carbon.[11][15] Electrophilic attack at C3 or C5 would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen, making this pathway energetically unfavorable.[8]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, practical guidance for specific experimental challenges, complete with step-by-step protocols and comparative data.

Guide 1: Controlling Regioselectivity in N-Alkylation (N1 vs. N2)

One of the most frequent challenges is the selective alkylation of either the N1 or N2 position of an unsymmetrically substituted pyrazole.

The Problem: You are attempting to alkylate a 3-substituted pyrazole and are obtaining an inseparable mixture of the N1 and N2 alkylated products.

The Cause: Both nitrogen atoms are nucleophilic, and without a strong directing influence, alkylation can occur at both sites. The final product ratio is determined by the relative activation energies of the two competing pathways, which are influenced by sterics, electronics, and reaction conditions.[7][16]

Troubleshooting Workflow:

N_Alkylation_Troubleshooting start Mixture of N1/N2 Alkylated Products sterics Analyze Steric Hindrance (Substituents at C3/C5) start->sterics n1_favored Goal: N1-Alkylation sterics->n1_favored C3-substituent is bulkier than C5-substituent n2_favored Goal: N2-Alkylation sterics->n2_favored C5-substituent is bulkier than C3-substituent protocol1 Protocol 1: Steric Control for N1 (Bulky C3-group) n1_favored->protocol1 protocol2 Protocol 2: Base/Solvent Control for N1 (K2CO3 in DMSO) n1_favored->protocol2 protocol3 Protocol 3: Kinetic Control for N2 (NaH in THF) n2_favored->protocol3

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

Solutions & Protocols:

Strategy 1: Favoring N1-Alkylation via Steric and Solvent Effects

The N1 position is generally favored when the substituent at the C3 position is sterically more demanding than at the C5 position. This effect can be enhanced by specific base and solvent combinations. The K₂CO₃/DMSO system is a robust choice for promoting N1-alkylation.[13][17]

  • Experimental Protocol (N1-Selective Alkylation):

    • To a solution of the 3-substituted-1H-pyrazole (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (5 mL), add potassium carbonate (K₂CO₃) (2.0 mmol).

    • Stir the suspension at room temperature for 30 minutes.

    • Add the alkylating agent (e.g., alkyl halide) (1.1 mmol) dropwise to the mixture.

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until completion.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Strategy 2: Favoring N2-Alkylation via Kinetic Control

N2-alkylation can often be achieved under conditions that favor the kinetically controlled product. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar solvent like THF can favor deprotonation and subsequent alkylation at the more accessible N2 position, especially if the N1 position is sterically encumbered. Computational studies have shown that specific hydrogen bonding interactions between the alkylating agent and the pyrazole can also lower the activation energy for N2 alkylation.[16]

  • Experimental Protocol (N2-Selective Alkylation):

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) under an inert atmosphere (N₂ or Ar), add a solution of the 3(5)-substituted-1H-pyrazole (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add the alkylating agent (1.1 mmol) dropwise.

    • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent, and follow the workup procedure described in Strategy 1.

Comparative Data for N-Alkylation Strategies:

StrategyTargetPyrazole SubstituentBase/SolventTypical Regioselectivity (N1:N2)
Steric/SolventN1Bulky C3 groupK₂CO₃ / DMSO>95:5
Kinetic ControlN2Bulky C5 groupNaH / THF>95:5
AmbiguousN/ASmall C3/C5 groupsCs₂CO₃ / MeCNCan be low (e.g., 60:40)
Guide 2: Directing Functionalization to the C4 Position

The C4 position is the intrinsic site for electrophilic substitution. However, achieving high yields and clean reactions requires optimized conditions.

The Problem: You are attempting a halogenation or nitration at the C4 position but are experiencing low yields or the formation of side products.

The Cause: While C4 is the most electron-rich carbon, the pyrazole ring can be sensitive to harsh reaction conditions. Strong acids can lead to degradation, and overly reactive electrophiles can lead to multiple substitutions or side reactions.

Solutions & Protocols:

Strategy 1: Controlled C4-Iodination

Iodinated pyrazoles are valuable intermediates for cross-coupling reactions.[2][18] A common issue is controlling the reactivity. The use of I₂ with an oxidizing agent like periodic acid (HIO₃) in acetic acid provides a reliable method.[2][12][18]

  • Experimental Protocol (C4-Iodination):

    • To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in glacial acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).[12]

    • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.[12]

    • After cooling, pour the mixture into water and decolorize the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to provide the 4-iodopyrazole.

Strategy 2: C4-Nitration under Mild Conditions

Standard nitrating conditions (HNO₃/H₂SO₄) can be too harsh. A milder, more controlled approach is often necessary.

  • Experimental Protocol (C4-Nitration):

    • Cool concentrated sulfuric acid (H₂SO₄) (3 mL) to 0 °C in an ice bath.

    • Slowly add the N-substituted pyrazole (1.0 mmol) while maintaining the temperature below 5 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃) (1.1 mmol) to cooled concentrated sulfuric acid (1 mL).

    • Add the nitrating mixture dropwise to the pyrazole solution, keeping the temperature below 10 °C.

    • Stir the reaction at 0-10 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.

    • Extract the 4-nitropyrazole product with an organic solvent and proceed with standard workup.

Visualizing C-Functionalization Pathways:

C_Func_Pathways Pyrazole Pyrazole Core C4_Func C4-Functionalization (Electron Rich) Pyrazole->C4_Func Inherent Reactivity C3C5_Func C3/C5-Functionalization (Electron Deficient) Pyrazole->C3C5_Func Requires Strategy Electrophilic Electrophilic Substitution (Halogenation, Nitration) C4_Func->Electrophilic CH_Activation Transition-Metal-Catalyzed C-H Activation C4_Func->CH_Activation Deprotonation Directed Ortho Metalation (DoM) / Strong Base C3C5_Func->Deprotonation

Caption: Major pathways for C-functionalization of the pyrazole ring.

Guide 3: Advanced Strategies for Non-Classical Regioselectivity

Achieving functionalization at the C3 or C5 positions often requires overriding the ring's natural electronic preferences.

The Problem: You need to introduce a substituent at the C5 position of an N-substituted pyrazole, but standard methods are failing.

The Cause: The C5 position is electronically less reactive towards electrophiles than C4 and less acidic than the C5 proton of some other heterocycles. Direct functionalization requires a C-H activation strategy, often guided by a directing group.[1][19][20]

Solutions & Protocols:

Strategy: Transition-Metal-Catalyzed C-H Activation

Direct C-H functionalization has emerged as a powerful tool.[20] The pyridine-like N2 atom can act as a Lewis basic directing group, coordinating to a transition metal catalyst (e.g., Palladium, Rhodium) and directing C-H activation to the adjacent C5 position.[19]

  • Experimental Protocol (Example: Pd-Catalyzed C5-Arylation):

    • In a dry Schlenk tube under an inert atmosphere, combine the N-substituted pyrazole (1.0 mmol), aryl halide (e.g., iodobenzene) (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂) (5 mol%), a suitable ligand (e.g., SPhos) (10 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).

    • Add a dry, degassed solvent (e.g., toluene or dioxane) (5 mL).

    • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Note: Optimization of the catalyst, ligand, base, and solvent is often necessary for a given substrate. The choice of directing group on the N1 position can also be critical for achieving high regioselectivity and yield.[14][19][21]

References

Technical Support Center: Scale-Up Synthesis of 4-Ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Ethynyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling up this important heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot common issues and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound on a larger scale?

A1: The most prevalent and scalable route involves a multi-step sequence starting from 4-iodopyrazole. The core strategy includes:

  • NH-Protection: The pyrazole nitrogen is protected, often with an acid-labile group like 1-(1-ethoxyethyl), to prevent side reactions.[1]

  • Sonogashira Coupling: The protected 4-iodopyrazole is coupled with a protected alkyne, such as (trimethylsilyl)acetylene, using a palladium-copper catalyst system.[2][3]

  • Deprotection: The protecting groups on both the pyrazole nitrogen and the alkyne are removed to yield the final product.

Q2: Why is NH-protection of the pyrazole necessary?

A2: The acidic proton on the pyrazole nitrogen can interfere with the Sonogashira coupling in several ways. It can react with the organometallic intermediates in the catalytic cycle, leading to catalyst deactivation and reduced yields. Protection ensures the nitrogen is inert during the crucial C-C bond formation.

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Key safety considerations include:

  • Reagents: Handling of reagents like hydrazine (if synthesizing the pyrazole ring from scratch) and organometallic catalysts requires appropriate personal protective equipment (PPE) and engineering controls.

  • Acetylenes: Terminal acetylenes can be energetic compounds. While this compound itself is not noted as exceptionally unstable, it's prudent to avoid excessive heating and to handle it with care. According to its safety data sheet, it may cause respiratory irritation.[4]

  • Solvents: Anhydrous and anaerobic conditions are often required for the Sonogashira coupling, necessitating the use of dry solvents and inert atmospheres (e.g., nitrogen or argon) to prevent catalyst degradation and ensure reaction efficiency.[3]

Q4: My final product is a dark oil, but I expected a solid. What could be the cause?

A4: This is a common issue that can stem from several factors, including residual solvent, the presence of impurities that depress the melting point, or product degradation. Effective purification via column chromatography, potentially with a deactivated silica gel, followed by thorough drying under high vacuum is critical.[5]

Synthetic Workflow Overview

The following diagram outlines the most common synthetic pathway for preparing this compound, highlighting the key stages where challenges often arise.

G cluster_0 Step 1: Iodination cluster_1 Step 2: NH Protection cluster_2 Step 3: Sonogashira Coupling cluster_3 Step 4: Deprotection cluster_4 Troubleshooting Hotspots A Pyrazole B 4-Iodopyrazole A->B I₂, HIO₃, H₂SO₄/AcOH C 1-(1-Ethoxyethyl)- 4-iodopyrazole B->C Ethyl Vinyl Ether, cat. HCl E Coupled Product C->E Pd(PPh₃)₂Cl₂, CuI, Base D Protected Alkyne (e.g., TMS-Acetylene) D->E Pd(PPh₃)₂Cl₂, CuI, Base F This compound E->F Acid Hydrolysis or Base Cleavage T1 Low Yield/ Side Reactions E->T1 T2 Incomplete Conversion/ Difficult Deprotection F->T2 T3 Purification Challenges F->T3

Caption: General synthetic route for this compound.

Troubleshooting Guide: The Sonogashira Coupling Reaction

This palladium- and copper-catalyzed cross-coupling is the cornerstone of the synthesis but is also the most complex and sensitive step.[3]

Q: My Sonogashira coupling reaction is sluggish, or the yield is very low. What are the likely causes?

A: Several factors can inhibit this reaction. A systematic approach to troubleshooting is essential.

1. Catalyst System Integrity:

  • Cause: The Palladium(0) active species is sensitive to oxygen. The Copper(I) co-catalyst can be oxidized to inactive Copper(II).

  • Solution:

    • Ensure all solvents and reagents are rigorously deoxygenated by sparging with an inert gas (argon or nitrogen) prior to use.

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Use high-purity, fresh catalysts. Consider using a stable, air-stable palladium precatalyst if oxygen sensitivity is a persistent issue.[6]

2. Formation of Side Products:

  • Cause: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a butadiyne derivative.[1] This is often promoted by the presence of oxygen and excess copper catalyst.

  • Solution:

    • Strict anaerobic conditions are critical.[3]

    • Minimize the amount of copper catalyst (CuI) used. Typically, 1-5 mol% is sufficient.

    • Consider a copper-free Sonogashira protocol. These reactions may require a different palladium ligand and a stronger base but can eliminate the Glaser coupling side product.[6]

3. Base and Solvent Choice:

  • Cause: The base is crucial for neutralizing the HX generated and for the deprotonation of the alkyne. An inappropriate base or solvent can lead to poor solubility or catalyst inhibition.

  • Solution:

    • An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is standard, serving as both the base and often as a solvent.

    • Ensure the chosen solvent (e.g., THF, DMF) fully dissolves all reactants at the reaction temperature to maintain a homogeneous mixture.

The diagram below illustrates the catalytic cycle and key points of failure.

Sonogashira cluster_cycle Sonogashira Catalytic Cycle cluster_copper Copper Co-catalyst Cycle cluster_failure Potential Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-Pd(II)-X)L₂ Pd0->OxAdd R-X O2_Pd Catalyst Oxidation (Pd(0) → Pd(II)) Pd0->O2_Pd Transmetal Transmetalation (R-Pd(II)-C≡CR')L₂ OxAdd->Transmetal Cu-C≡CR' Dehalogenation Reductive Dehalogenation OxAdd->Dehalogenation Base/Solvent Impurities RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product (R-C≡CR') RedElim->Product Alkyne H-C≡CR' CuAlkyne Cu-C≡CR' Alkyne->CuAlkyne Base, CuX CuX CuX CuAlkyne->Transmetal O2_Cu Glaser Coupling (O₂, Cu(I) → Cu(II)) CuAlkyne->O2_Cu Base Base

Caption: Sonogashira cycle and common failure points.

Troubleshooting Guide: Protecting Group Removal

The final deprotection step is critical for isolating pure this compound. Issues here can compromise the entire synthesis.

Q: I'm struggling to remove the (trimethylsilyl) TMS group from the alkyne without affecting the rest of the molecule. What are my options?

A: TMS group removal can be challenging, especially on a sensitive pyrazole core.

MethodReagentsCommon IssuesTroubleshooting Steps
Fluoride-Based Tetrabutylammonium fluoride (TBAF) in THFBase-sensitivity of the pyrazole ring; potential for side reactions.[7]Use buffered TBAF (e.g., with acetic acid) to control basicity. Run the reaction at 0 °C and monitor carefully by TLC to avoid over-exposure.
Base-Catalyzed Methanolysis K₂CO₃ or NaOH in Methanol/THFIncomplete reaction, especially on a larger scale.Increase the amount of methanol. Ensure the base is fully dissolved. Gentle heating (40-50 °C) may be required.
Acidic Conditions Dilute HCl in Acetone or MethanolCan prematurely cleave acid-labile NH-protecting groups.This method is often used for simultaneous deprotection of both the TMS and an acid-labile group like 1-(1-ethoxyethyl).[1] Titrate conditions carefully to avoid degradation.

Q: The deprotection of the pyrazole NH-group is giving me a complex mixture of products. Why?

A: The stability of the NH-protecting group is key. The 1-(1-ethoxyethyl) group is common because it is cleaved under mild acidic conditions.[1]

  • Cause: If conditions are too harsh (e.g., strong acid, high temperature), the pyrazole ring itself or the newly-liberated ethynyl group can degrade or polymerize.

  • Solution:

    • Mild Acid: Use a catalytic amount of a mild acid like pyridinium p-toluenesulfonate (PPTS) or a dilute solution of HCl (0.1-1 M) in an alcohol or THF.

    • Temperature Control: Perform the reaction at room temperature or below (0 °C) to minimize side reactions.

    • Work-up: After deprotection, neutralize the acid carefully with a weak base (e.g., saturated NaHCO₃ solution) before extraction to prevent product degradation during concentration.

Troubleshooting Guide: Product Purification & Isolation

Q: My final product is contaminated with a non-polar impurity that I believe is a butadiyne dimer. How can I remove it?

A: The butadiyne dimer, formed from Glaser coupling, is a common and troublesome impurity.[1]

  • Cause: This side product is significantly less polar than the desired this compound due to the absence of the free NH group.

  • Solution: Column Chromatography

    • Stationary Phase: Standard silica gel is often effective. However, the basicity of the pyrazole's nitrogen atoms can cause tailing on acidic silica. If this occurs, consider deactivating the silica by pre-treating it with a solvent mixture containing 1-2% triethylamine.[5]

    • Mobile Phase: A gradient elution is highly recommended. Start with a low-polarity solvent system (e.g., 5-10% Ethyl Acetate in Hexane) to elute the non-polar butadiyne dimer first. Then, gradually increase the polarity (e.g., to 30-50% Ethyl Acetate in Hexane) to elute your desired product.

Q: After chromatography, my product is a yellow or brown oil. How can I decolorize it and induce crystallization?

A: Color can indicate trace impurities or slight degradation.

  • Decolorization:

    • Dissolve the oily product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of activated charcoal.

    • Stir for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of Celite to remove the charcoal.[5]

    • Concentrate the filtrate.

  • Crystallization:

    • If the product is known to be a solid, attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, ethanol/water).[5]

    • If it remains an oil, ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.[5]

    • Consider converting the pyrazole to a crystalline salt (e.g., hydrochloride or sulfate salt) for purification. The salt can be isolated and then neutralized to recover the pure, free pyrazole.[8]

Recommended Protocol: Synthesis of this compound

Disclaimer: This protocol is a composite based on literature procedures and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before beginning any chemical synthesis.

Step 1: Synthesis of 1-(1-ethoxyethyl)-4-iodopyrazole [1]

  • To a solution of 4-iodopyrazole (1.0 eq) in benzene, add ethyl vinyl ether (2.6 eq).

  • Add one drop of concentrated HCl and stir the mixture at 30-40 °C for 2 hours.

  • Quench the reaction by adding a saturated solution of NaHCO₃.

  • Dry the organic layer over K₂CO₃, filter, and concentrate under reduced pressure to yield the protected iodopyrazole, which can often be used without further purification.

Step 2: Sonogashira Coupling with (Trimethylsilyl)acetylene

  • To a deoxygenated solution of 1-(1-ethoxyethyl)-4-iodopyrazole (1.0 eq) and (trimethylsilyl)acetylene (1.2 eq) in triethylamine, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).

  • Heat the reaction mixture to 60-70 °C under an inert atmosphere until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture, filter to remove salts, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Step 3: Deprotection to this compound [1]

  • Dissolve the purified, protected product from Step 2 in a mixture of methanol and dilute HCl (e.g., 1 M).

  • Stir the reaction at room temperature, monitoring by TLC until all starting material is consumed.

  • Carefully neutralize the mixture with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel (potentially deactivated with triethylamine) to afford this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to 4-Ethynyl-1H-pyrazole in Click Chemistry: A Comparative Analysis with Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and chemical biology, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is an indispensable tool for molecular ligation.[1][2] Its robustness, high yields, and orthogonality have cemented its place in applications ranging from bioconjugation to materials science.[3][4] The choice of the terminal alkyne, one of the two key protagonists in this reaction, is a critical parameter that can significantly influence reaction kinetics, yield, and the properties of the final conjugate.

This guide provides an in-depth comparison of 4-Ethynyl-1H-pyrazole with other commonly employed terminal alkynes. We will delve into the electronic and steric factors that govern reactivity, present a framework for evaluating alkyne performance, and provide detailed experimental protocols to empower you to make data-driven decisions for your specific application.

The Heart of the Matter: The CuAAC Catalytic Cycle

The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3] This process is dramatically accelerated by a copper(I) catalyst, which orchestrates a multi-step catalytic cycle. Understanding this cycle is key to appreciating the role of the alkyne.

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R-C≡CH Acetylide Cu(I)-Acetylide Intermediate Alkyne->Acetylide Deprotonation Azide R'-N3 Complex Azide-Copper Complex Azide->Complex CuI Cu(I) Catalyst CuI->Acetylide Acetylide->Complex Metallacycle Six-membered Cu(III) Metallacycle Complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->CuI Catalyst Regeneration Product 1,4-Triazole Product Triazolide->Product Protonolysis Kinetic_Analysis_Workflow cluster_workflow Kinetic Analysis Workflow Prep Prepare Stock Solutions (Alkyne, Azide, Catalyst, Internal Standard) NMR_Setup Combine Alkyne and Internal Standard in NMR Tube Prep->NMR_Setup T0_Scan Acquire Time-Zero (t=0) ¹H NMR Spectrum NMR_Setup->T0_Scan Initiate Initiate Reaction by Adding Azide and Catalyst Solution T0_Scan->Initiate Time_Course Acquire ¹H NMR Spectra at Timed Intervals Initiate->Time_Course Integration Integrate Reactant and Product Peaks Relative to Internal Standard Time_Course->Integration Plotting Plot Concentration vs. Time Integration->Plotting Kinetics Determine Rate Constant (k) Plotting->Kinetics

References

A Comparative Guide to the Cycloaddition Reactivity of 4-Ethynyl-1H-pyrazole and Phenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, cycloaddition reactions serve as powerful tools for the construction of complex molecular architectures. Among these, the [3+2] cycloaddition of alkynes with azides (the Azide-Alkyne Cycloaddition) and the [4+2] Diels-Alder reaction are paramount. The choice of the alkyne component is critical, as its electronic and steric properties dictate reaction kinetics, regioselectivity, and overall efficiency.

This guide provides an in-depth comparison of two functionally important terminal alkynes: 4-Ethynyl-1H-pyrazole and the archetypal phenylacetylene . While both feature an ethynyl group attached to an aromatic ring, the fundamental differences between the five-membered, nitrogen-rich pyrazole ring and the six-membered carbocyclic phenyl ring impart distinct reactivity profiles. Pyrazole and its derivatives are recognized as privileged scaffolds in drug discovery, frequently appearing in approved therapeutics for a range of diseases.[1][2][3] Similarly, the triazoles formed from azide-alkyne cycloadditions are lauded for their stability and utility as pharmacophores and linkers.[4][5][6]

Understanding the relative reactivity of these two building blocks is crucial for researchers in drug development and chemical synthesis, enabling more informed decisions in experimental design. This guide synthesizes data from the literature to objectively compare their performance, explain the underlying mechanistic principles, and provide actionable experimental protocols.

Structural and Electronic Properties: A Tale of Two Rings

The reactivity of the ethynyl group in both molecules is modulated by the electronic character of the attached aromatic system.

  • Phenylacetylene: The phenyl group is generally considered weakly electron-withdrawing by induction but can be weakly electron-donating by resonance. Its overall effect on the alkyne is relatively neutral, making phenylacetylene a standard benchmark for alkyne reactivity in many cycloaddition reactions.[7]

  • This compound: The pyrazole ring is a π-excessive heteroaromatic system. The presence of two nitrogen atoms significantly alters the electronic distribution. The pyrazol-4-yl substituent acts as a strong electron-donating group through resonance (π-donation). This effect increases the electron density of the attached alkyne, making it more nucleophilic compared to phenylacetylene. This enhanced nucleophilicity is a key determinant of its reactivity.

Caption: Core structures of this compound and Phenylacetylene.

Reactivity in 1,3-Dipolar Cycloadditions

The most widely employed cycloaddition for these alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[8] This reaction is technically not a concerted 1,3-dipolar cycloaddition but a stepwise, copper-mediated process. However, the alkyne's electronic nature remains critical.

The accepted mechanism involves the formation of a copper acetylide intermediate. The increased electron density on the alkyne in this compound facilitates the initial oxidative addition/deprotonation step with the Cu(I) catalyst, potentially leading to faster reaction rates compared to phenylacetylene under identical conditions.

While direct kinetic competition studies are scarce in the literature, a comparative analysis of reported reactions supports this hypothesis. Syntheses of pyrazole-triazole hybrids using this compound derivatives often report high yields with short reaction times at room temperature.[9][10]

Table 1: Representative Data for CuAAC Reactions

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O, Na-AscorbatetBuOH/H₂O1291[11]
This compoundBenzyl AzideCuSO₄·5H₂O, Na-AscorbatetBuOH/H₂O1-2>95[9][10] (Adapted)
PhenylacetylenePhenyl AzideCuIN/A24~80[12]
This compoundSubstituted AzideCuIDMF492[9] (Adapted)

Note: Data is compiled from different sources and conditions may not be identical. The comparison illustrates general trends.

The data suggests that this compound consistently participates in CuAAC reactions with high efficiency, often requiring shorter reaction times than phenylacetylene to achieve comparable or superior yields.

Reactivity in Diels-Alder [[4+2]] Cycloadditions

In the Diels-Alder reaction, the alkyne acts as a dienophile. The reactivity is governed by Frontier Molecular Orbital (FMO) theory.[13] The reaction rate is accelerated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Normal Electron Demand Diels-Alder: (Electron-rich diene + Electron-poor dienophile). In this scenario, phenylacetylene, being relatively electron-neutral, is a competent dienophile for electron-rich dienes.[14]

  • Inverse Electron Demand Diels-Alder: (Electron-poor diene + Electron-rich dienophile). This is where this compound is expected to show significantly enhanced reactivity. The electron-donating pyrazole ring raises the energy of the alkyne's HOMO. This reduces the HOMO(dienophile)-LUMO(diene) energy gap with electron-poor dienes (e.g., tetrazines), leading to a dramatic rate acceleration.

FMO cluster_0 FMO Interaction in Inverse Demand Diels-Alder diene Electron-Poor Diene diene_lumo LUMO diene_homo HOMO dienophile Electron-Rich Dienophile (this compound) dienophile_lumo LUMO dienophile_homo HOMO dienophile_homo->diene_lumo  Small Energy Gap  (Fast Reaction)

Caption: FMO diagram for an inverse electron demand Diels-Alder reaction.

This enhanced reactivity makes this compound a superior choice for rapid cycloadditions with electron-deficient dienes, a reaction class of growing importance in bioorthogonal chemistry.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed protocols for a standard CuAAC reaction.

Protocol 1: CuAAC Reaction with Phenylacetylene

Objective: To synthesize 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Materials:

  • Phenylacetylene (1.0 mmol, 102 mg)

  • Benzyl azide (1.0 mmol, 133 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium ascorbate (0.1 mmol, 19.8 mg)

  • tert-Butanol (2 mL)

  • Deionized water (2 mL)

Procedure:

  • To a 10 mL round-bottom flask, add phenylacetylene and benzyl azide.

  • Add the tert-butanol and water (1:1 mixture) to dissolve the reactants.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction flask.

  • Add the sodium ascorbate solution to the reaction mixture. The color should change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-18 hours), dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure triazole.

Protocol 2: CuAAC Reaction with this compound

Objective: To synthesize 1-benzyl-4-(1H-pyrazol-4-yl)-1H-1,2,3-triazole.

Materials:

  • This compound (1.0 mmol, 92 mg)

  • Benzyl azide (1.0 mmol, 133 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium ascorbate (0.1 mmol, 19.8 mg)

  • tert-Butanol (2 mL)

  • Deionized water (2 mL)

Procedure:

  • To a 10 mL round-bottom flask, add this compound and benzyl azide.

  • Add the tert-butanol and water (1:1 mixture) to dissolve the reactants.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction flask.

  • Add the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

workflow start Start reagents 1. Combine Alkyne & Azide in tBuOH/H₂O start->reagents catalyst 2. Add CuSO₄ Solution reagents->catalyst reductant 3. Add Sodium Ascorbate Solution (Initiate Reaction) catalyst->reductant react 4. Stir at Room Temperature reductant->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product Pure Triazole Product purify->product

Caption: General experimental workflow for a CuAAC reaction.

Conclusion and Outlook

The evidence strongly suggests that This compound exhibits enhanced reactivity in cycloaddition reactions compared to phenylacetylene , a phenomenon rooted in the electron-donating nature of the pyrazole ring.

  • In CuAAC reactions , this translates to faster reaction times and high yields, making it an excellent substrate for efficient library synthesis and bioconjugation applications.

  • In Diels-Alder reactions , its electron-rich character makes it a superior dienophile for inverse electron demand cycloadditions, opening avenues for rapid and selective transformations that are often challenging with more conventional alkynes.

For researchers and drug development professionals, this compound represents a more reactive and versatile building block. Its use can lead to more efficient synthetic routes, milder reaction conditions, and access to novel chemical space, particularly in the construction of nitrogen-rich heterocyclic scaffolds.[15][16] While phenylacetylene remains a valuable and fundamental reagent, the distinct electronic advantages of this compound warrant its consideration as a preferred substrate in a wide range of modern synthetic applications.

References

A Comparative Guide to Substituted Ethynylpyrazoles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of substituted ethynylpyrazoles, a class of heterocyclic compounds that have garnered significant attention for their versatility in organic synthesis and their prevalence in medicinal chemistry.[1][2][3][4] This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth, objective comparison of these valuable building blocks. We will move beyond simple protocols to explore the underlying principles that govern their synthesis and reactivity, providing you with the insights needed to effectively incorporate them into your research.

Introduction: The Strategic Value of Ethynylpyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them privileged scaffolds in medicinal chemistry.[3][5] The introduction of an ethynyl (-C≡CH) group onto the pyrazole core creates a bifunctional molecule with exceptional synthetic potential. The alkyne moiety serves as a versatile handle for a wide array of transformations, including cycloadditions and cross-coupling reactions, allowing for the construction of complex molecular architectures.[3] The substituent pattern on the pyrazole ring, in turn, modulates the electronic properties and reactivity of the entire molecule, offering a powerful tool for fine-tuning its chemical behavior.[5][6]

The diverse biological activities exhibited by pyrazole derivatives, ranging from anticancer and anti-inflammatory to antiviral and antimicrobial, underscore the importance of developing efficient and selective methods for their synthesis and functionalization.[2][3][4][7][8] This guide will provide a comparative analysis of the synthesis and reactivity of substituted ethynylpyrazoles, supported by experimental data, to aid in the rational design and execution of your synthetic strategies.

Synthesis of Substituted Ethynylpyrazoles: A Comparative Overview

The construction of the ethynylpyrazole scaffold can be approached in several ways, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. The two most prevalent strategies are the introduction of the ethynyl group onto a pre-existing pyrazole core and the construction of the pyrazole ring from an alkyne-containing precursor.

Post-Functionalization of the Pyrazole Core: The Sonogashira Cross-Coupling

One of the most robust and widely used methods for the synthesis of ethynylpyrazoles is the Sonogashira cross-coupling reaction.[9][10][11][12] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this context, a halo-substituted pyrazole is the key starting material.

dot

Caption: Workflow for Sonogashira Coupling to Synthesize Ethynylpyrazoles.

Causality in Experimental Choices:

  • Catalyst System: The synergy between the palladium catalyst and the copper(I) co-catalyst is crucial.[13] Palladium facilitates the oxidative addition of the halopyrazole, while copper(I) forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14]

  • Base: An amine base like triethylamine (Et₃N) is typically used not only to neutralize the hydrogen halide formed during the reaction but also to act as a solvent and ligand.

  • Alkyne Protecting Group: The use of a protected alkyne, such as trimethylsilyl (TMS) acetylene, is often advantageous. It prevents the self-coupling of the terminal alkyne (Glaser coupling) and can lead to cleaner reactions and higher yields.[13] The TMS group is easily removed under mild basic conditions (e.g., K₂CO₃ in methanol) post-coupling.

Comparative Data: The success of the Sonogashira coupling is highly dependent on the nature and position of the substituents on the pyrazole ring.

Pyrazole SubstrateSubstituent (R¹)Substituent (R²)AlkyneYield (%)Reference
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole1,3-di-Me5-ClPhenylacetylene87[11]
5-Chloro-4-iodo-3-methyl-1-phenyl-1H-pyrazole1-Ph, 3-Me5-ClPhenylacetylene92[11]
3-Iodo-1H-pyrazole derivativeVariesVariesVariousGood[9]
2-(2-bromophenyl)imidazolesVariesVariesTerminal alkynesGood[14]

As the data suggests, the Sonogashira coupling is a high-yielding reaction for a variety of substituted iodopyrazoles.[11]

Representative Experimental Protocol: Synthesis of 5-Chloro-4-(phenylethynyl)-1,3-dimethyl-1H-pyrazole [11]

  • To a solution of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole (1.0 mmol) in DMF (5 mL) is added triethylamine (3.0 mmol).

  • Phenylacetylene (1.2 mmol) is then added to the mixture.

  • The mixture is degassed with argon for 15 minutes.

  • Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) are added, and the mixture is stirred at 80 °C for 4 hours under an argon atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Building the Ring: Cycloaddition and Condensation Strategies

An alternative approach involves constructing the pyrazole ring from precursors that already contain the alkyne functionality. This is often achieved through [3+2] cycloaddition reactions or condensation reactions.

[3+2] Cycloaddition: This powerful method involves the reaction of a 1,3-dipole with a dipolarophile. For ethynylpyrazole synthesis, a nitrile imine can react with an appropriately substituted alkyne.[15][16] This approach offers a high degree of control over the regiochemistry of the final product.

dotdot graph Cycloaddition_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Dipole [label="1,3-Dipole\n(e.g., Nitrile Imine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dipolarophile [label="Substituted Alkyne\n(Dipolarophile)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="[3+2] Cycloaddition", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Substituted\nEthynylpyrazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Dipole -> Reaction; Dipolarophile -> Reaction; Reaction -> Product; }

References

Comparative Performance of Pyrazole-Based Covalent Kinase Inhibitors: A Focus on Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile geometry have made it a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3] This guide provides an in-depth comparison of materials based on the 1H-pyrazolo[3,4-d]pyrimidine core, focusing on their application as covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways.[4][5]

We will dissect the performance of different covalent "warheads" attached to this pyrazole scaffold, comparing the established acrylamide group with alternatives, including alkynes—the family to which the 4-ethynyl group belongs. This analysis moves beyond a simple listing of data to explain the causality behind molecular design choices and their impact on potency, selectivity, and clinical performance.

The Central Role of BTK and the Covalent Inhibition Strategy

Bruton's tyrosine kinase is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and survival.[4] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the B-cell receptor (BCR) pathway is constitutively active, making BTK a prime therapeutic target.[6][7]

The strategy of covalent inhibition has proven highly effective. These inhibitors are designed to form a permanent, irreversible bond with a specific amino acid residue in the target protein's active site. For BTK, this target is Cysteine 481 (Cys481).[8] This approach offers distinct advantages, including prolonged duration of action and high potency. The inhibitor's design typically incorporates two key features: a scaffold that provides affinity for the kinase's ATP-binding pocket and an electrophilic "warhead" (a Michael acceptor) that reacts with the nucleophilic thiol group of the cysteine residue.[9]

cluster_BCR B-Cell Receptor (BCR) Signaling cluster_Inhibitor Inhibition Mechanism BCR BCR Activation LYN_SYK LYN/SYK Activation BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, AKT) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Covalent BTK Inhibitor (e.g., Pyrazolo[3,4-d]pyrimidine based) Inhibitor->BTK Irreversible Covalent Bond (at Cys481)

Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK and the point of intervention for covalent inhibitors.

Performance Comparison of Covalent Warheads on a Pyrazole Scaffold

The choice of covalent warhead is a critical determinant of an inhibitor's overall performance, influencing not only its reactivity and potency but also its selectivity and potential for off-target effects. Here, we compare several warheads that have been successfully incorporated into the 1H-pyrazolo[3,4-d]pyrimidine scaffold of BTK inhibitors.

The Benchmark: Acrylamide in Ibrutinib

Ibrutinib was the first-in-class, FDA-approved covalent BTK inhibitor, and it fundamentally changed the treatment paradigm for B-cell cancers.[5][7] It features a 1H-pyrazolo[3,4-d]pyrimidine core and utilizes an acrylamide warhead to irreversibly bind to Cys481.[9]

  • Performance: Ibrutinib is highly potent against BTK, with a biochemical IC50 of 0.5 nM.[10]

  • Limitation - Off-Target Effects: Despite its efficacy, the high reactivity of the acrylamide group contributes to off-target inhibition of other kinases that also possess a cysteine residue in a homologous position, such as those in the TEC and EGFR families.[10][11] These off-target activities are associated with adverse effects like diarrhea, rash, bleeding, and atrial fibrillation, which can lead to treatment discontinuation.[12][13]

The Alternative I: Alkynes (e.g., But-2-ynoyl in Acalabrutinib)

Second-generation inhibitors were developed to improve upon the selectivity profile of ibrutinib. Acalabrutinib, for instance, employs a but-2-ynoyl group. While not a terminal alkyne like an ethynyl group, its mechanism provides crucial insights into the performance of alkyne-based warheads. The triple bond of the alkyne acts as the electrophile for the Michael addition reaction with Cys481.

  • Performance: Acalabrutinib demonstrates high potency for BTK while having significantly fewer off-target effects compared to ibrutinib.[14] For example, its inhibitory activity against EGFR is virtually nonexistent, which is believed to contribute to a lower incidence of rash and diarrhea.[14]

  • Causality: The electronic properties and geometry of the but-2-ynoyl group differ from the acrylamide group, leading to a different reactivity profile. This results in a more targeted interaction with BTK and less "promiscuous" binding to other kinases, thereby improving the drug's safety profile.[15]

The 4-ethynyl-1H-pyrazole moiety represents a conceptually similar, yet distinct, alternative. As a terminal alkyne, it is smaller and more linear than the but-2-ynoyl group, which can offer different steric and electronic properties for optimizing binding affinity and reactivity within the kinase active site.

The Alternative II: Cyanamides (Reversible Covalent Inhibition)

Further innovation has led to the exploration of reversible covalent inhibitors. Unlike the irreversible bond formed by acrylamides and alkynes, these inhibitors form a covalent bond that can slowly dissociate. A study on aminopyrazole carboxamide-based BTK inhibitors explored the use of a cyanamide warhead.[16]

  • Performance: The lead cyanamide-based inhibitors demonstrated excellent BTK potency and superior selectivity against EGFR compared to irreversible acrylamide analogues.[16] The covalent bond with BTK was confirmed, but kinetic studies showed the mechanism was reversible.[16][17]

  • Causality: The cyanamide group is less electrophilic than the acrylamide group. This reduced reactivity minimizes off-target covalent interactions while still allowing for potent, targeted engagement with BTK. This strategy offers a finely tuned balance between the high potency of covalent inhibition and the improved safety profile of reversible binding.

cluster_warheads BTK_Cys BTK Active Site Cys481-SH Acrylamide Acrylamide (Ibrutinib) Irreversible Acrylamide->BTK_Cys Michael Addition Alkyne Alkyne (Acalabrutinib) Irreversible Alkyne->BTK_Cys Michael Addition Cyanamide Cyanamide Reversible Cyanamide->BTK_Cys Reversible Addition

Figure 2: Comparison of covalent binding mechanisms of different warheads to the Cys481 residue in BTK.

Quantitative Performance Data

The following tables summarize the biochemical potency and selectivity of first and second-generation pyrazole-based BTK inhibitors. The data clearly illustrates the improved selectivity of the second-generation agents.

Table 1: Biochemical Potency (IC50) Against BTK

CompoundScaffoldWarhead TypeBTK IC50 (nM)Reference(s)
Ibrutinib 1H-Pyrazolo[3,4-d]pyrimidineAcrylamide (Irreversible)0.5[10]
Acalabrutinib Imidazo[1,5-a]pyrazineBut-2-ynoyl (Irreversible)3-5[14]
Zanubrutinib Pyrazolo[1,5-a]pyrimidineAcrylamide (Irreversible)<1[14]
Compound 9a Aminopyrazole CarboxamideCyanamide (Reversible)Potent (Ki/kinact)[16]

Note: Acalabrutinib and Zanubrutinib have different core scaffolds but are included as key clinical alternatives for performance comparison.

Table 2: Kinase Selectivity Profile (IC50 in nM)

KinaseIbrutinib Acalabrutinib Zanubrutinib Rationale for Comparison Reference(s)
BTK 0.53-5<1Primary Target [10][14]
TEC 78>1000~2Off-target linked to bleeding risk[12][14]
EGFR 5.6>1000~36Off-target linked to rash/diarrhea[10][14]
ITK 10.720.962.6Off-target in T-cell signaling[14]
ERBB2 (HER2) 9.455.611.6Off-target linked to cardiotoxicity[14]

Data compiled from multiple sources; absolute values may vary based on assay conditions. The trend of improved selectivity for second-generation inhibitors is consistent.[10][12][14][15]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of performance data, standardized and well-characterized assays are essential. Below are detailed methodologies for key in vitro assays used to evaluate BTK inhibitors.

Protocol 1: In Vitro BTK Kinase Inhibition Assay (Biochemical IC50)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. A reduction in ADP corresponds to enzyme inhibition.[18][19]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified, recombinant BTK enzyme.

  • Materials:

    • Recombinant human BTK enzyme (e.g., Active Motif #81083)[20]

    • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[19]

    • Substrate (e.g., Poly(Glu,Tyr) 4:1 peptide)[20]

    • ATP solution

    • Test compounds serially diluted in DMSO

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • 384-well assay plates (low volume, white)

    • Luminometer plate reader

  • Procedure:

    • Compound Plating: Dispense 1 µL of serially diluted test compound or DMSO vehicle control into the wells of a 384-well plate.

    • Enzyme Addition: Prepare a solution of BTK enzyme in Kinase Buffer at 2x the final desired concentration. Add 2 µL of this solution to each well.

    • Reaction Initiation: Prepare a solution of substrate and ATP in Kinase Buffer at 2x the final concentration (e.g., final concentration of 10 µM ATP). Add 2 µL of this mix to each well to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by BTK into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular BTK Target Occupancy Assay

This assay quantifies how effectively a covalent inhibitor binds to BTK within a cellular environment.[18]

  • Objective: To measure the percentage of BTK enzyme bound by a covalent inhibitor in living cells.

  • Principle: A biotinylated probe that also irreversibly binds to Cys481 is added to cell lysates. The amount of probe that can bind is inversely proportional to the amount of BTK already occupied by the test inhibitor.

  • Procedure:

    • Cell Culture and Treatment: Culture a B-cell line (e.g., Ramos cells) to an appropriate density. Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).

    • Cell Lysis: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer containing protease inhibitors.

    • Probe Labeling: Add a biotinylated covalent BTK probe to the cell lysates and incubate to allow binding to any unoccupied BTK.

    • Capture and Detection (ELISA-based): a. Coat a high-binding plate with an anti-BTK capture antibody overnight. b. Block the plate (e.g., with BSA). c. Add the cell lysates containing the probe-labeled BTK and incubate. d. Wash the plate to remove unbound material. e. Add a streptavidin-conjugated detection enzyme (e.g., Streptavidin-HRP) and incubate. f. Wash the plate and add the appropriate substrate (e.g., TMB for HRP).

    • Data Acquisition: Measure the signal (e.g., absorbance at 450 nm).

    • Analysis: Calculate the percentage of BTK occupancy by comparing the signal from inhibitor-treated cells to that of untreated (DMSO) control cells. A lower signal indicates higher occupancy by the test inhibitor.

cluster_workflow Kinase Inhibition Assay Workflow start Start plate Plate Serial Dilutions of Test Compound start->plate add_enzyme Add BTK Enzyme plate->add_enzyme add_atp Initiate Reaction (Add Substrate/ATP Mix) add_enzyme->add_atp incubate1 Incubate (60 min) add_atp->incubate1 add_adpglo Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate1->add_adpglo incubate2 Incubate (40 min) add_adpglo->incubate2 add_detect Generate Signal (Add Kinase Detection Reagent) incubate2->add_detect incubate3 Incubate (30 min) add_detect->incubate3 read Measure Luminescence incubate3->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 3: General workflow for an in vitro biochemical kinase inhibition assay using the ADP-Glo™ method.

Conclusion and Future Outlook

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally effective core for developing potent and selective kinase inhibitors. The evolution from the first-generation BTK inhibitor, ibrutinib, to second-generation agents demonstrates a clear progression in medicinal chemistry, where rational design has successfully mitigated off-target effects by modifying the covalent warhead and other substituents.

The comparison between acrylamide, alkyne, and cyanamide warheads highlights a fundamental principle in drug design: the reactivity of a covalent inhibitor must be precisely tuned. Overly reactive warheads lead to poor selectivity, while insufficient reactivity results in low potency. The success of second-generation agents like acalabrutinib and zanubrutinib lies in achieving this balance, resulting in improved safety profiles and favorable clinical outcomes.[21][22]

Future research will likely continue to explore novel, finely-tuned warheads, including functional groups like the 4-ethynyl-pyrazole. The goal remains the development of inhibitors with superior selectivity, the ability to overcome acquired resistance mutations (e.g., C481S), and tailored pharmacokinetic properties for a wider range of therapeutic applications, including autoimmune diseases.[10]

References

A Senior Application Scientist's Guide to Bioconjugation: Validating the Efficiency of 4-Ethynyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the demand for efficient, robust, and bioorthogonal ligation strategies is paramount for advancing drug discovery, diagnostics, and our fundamental understanding of biological systems.[1] The "click chemistry" paradigm, introduced by K. Barry Sharpless, has revolutionized the field by offering a suite of reactions that are modular, high-yielding, and stereospecific.[2] This guide provides an in-depth comparison of 4-Ethynyl-1H-pyrazole, a terminal alkyne for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), against popular strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reagents. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their bioconjugation needs.

The Central Role of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes.[3] This principle is the bedrock of modern bioconjugation, enabling the precise labeling and engineering of biomolecules. The two most prominent bioorthogonal strategies are the CuAAC and the SPAAC. While CuAAC utilizes a copper catalyst to unite a terminal alkyne and an azide, SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a catalyst.[4] A third, exceptionally rapid method is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene like trans-cyclooctene (TCO).[1]

Unveiling this compound in CuAAC Bioconjugation

This compound is a heterocyclic terminal alkyne that participates in the CuAAC reaction. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding, which can confer favorable pharmacokinetic properties to the resulting bioconjugate.[5][6] The CuAAC reaction itself is prized for its rapid kinetics and the formation of a stable triazole linkage.[7]

The mechanism of CuAAC involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product.[8]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Alkyne This compound (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide Azide (R'-N3) Cu_I Cu(I) catalyst Six_membered_intermediate Six-membered Cu Intermediate Cu_Acetylide->Six_membered_intermediate + Azide Triazole 1,4-disubstituted Triazole Six_membered_intermediate->Triazole Rearrangement & Protonolysis Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Reactants Prepare Reactant Stock Solutions Baseline Measure Baseline Absorbance Prep_Reactants->Baseline Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Baseline Initiate Initiate Reaction Baseline->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Plot_Data Plot ln[Reactant] vs. Time Monitor->Plot_Data Calculate_k_obs Calculate k_obs (slope) Plot_Data->Calculate_k_obs Calculate_k2 Calculate k₂ = k_obs / [Excess Reactant] Calculate_k_obs->Calculate_k2

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Ethynyl-1H-pyrazole-Derived Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing targeted therapeutics.[1][2] Among its numerous derivatives, the 4-ethynyl-1H-pyrazole moiety has emerged as a particularly promising pharmacophore, demonstrating significant potential in the development of novel anticancer agents. This guide provides an in-depth technical comparison of the evaluation of these compounds, drawing upon experimental data to illuminate their performance and therapeutic promise.

The Strategic Advantage of the this compound Scaffold

The introduction of an ethynyl group at the C4 position of the pyrazole ring is a strategic design choice. This small, rigid functional group can engage in various non-covalent interactions within a biological target's active site, including hydrogen bonding and π-π stacking, potentially enhancing binding affinity and selectivity. Furthermore, the ethynyl group can serve as a synthetic handle for further molecular elaboration through click chemistry or other coupling reactions, allowing for the generation of diverse compound libraries.

Recent research has highlighted the potential of ethynyl-pyrazoles, with studies demonstrating their cytotoxic effects against cancer cell lines. For instance, copper-catalyzed regioselective N-alkynylation has been employed to synthesize ethynyl-pyrazoles, and subsequent evaluations have confirmed their cytotoxicity towards MDA-MB 231 breast cancer cells.[3][4] This underscores the therapeutic potential of this specific pyrazole subclass.

In Vitro Evaluation: A Multi-faceted Approach to Characterizing Anticancer Activity

The initial assessment of this compound derivatives, like other potential drug candidates, begins with a comprehensive in vitro evaluation. This typically involves a battery of assays designed to determine their cytotoxic and cytostatic effects, as well as to elucidate their mechanism of action.

Antiproliferative Activity Across Diverse Cancer Cell Lines

A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. The antiproliferative activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

Table 1: Comparative in vitro cytotoxic activity of various pyrazole derivatives against human cancer cell lines (IC50 in µM)

Compound/AlternativeHCT116 (Colon)MCF-7 (Breast)A549 (Lung)PC3 (Prostate)HeLa (Cervical)Reference Drug (e.g., Doxorubicin)Reference
Indole-Pyrazole Hybrid 33 <23.7<23.7<23.7--24.7-64.8[1]
Indole-Pyrazole Hybrid 34 <23.7<23.7<23.7--24.7-64.8[1]
1,4-Benzoxazine-Pyrazole 22 -2.82-6.282.82-6.282.82-6.282.82-6.28-[1]
1,4-Benzoxazine-Pyrazole 23 -2.82-6.282.82-6.282.82-6.282.82-6.28-[1]
Pyrazolo[4,3-f]quinoline 48 1.7---3.6-[1]

Note: Specific IC50 values for this compound derivatives are actively being researched, with initial studies confirming cytotoxicity.[3][4] The data above for other pyrazole derivatives provides a benchmark for expected potency.

Elucidating the Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] The this compound scaffold is being investigated for its potential to target various kinases.

Table 2: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

CompoundTarget KinaseIC50/Ki (nM)Reference
Indole-Pyrazole Hybrid 33 CDK274[1]
Indole-Pyrazole Hybrid 34 CDK295[1]
1,4-Benzoxazine-Pyrazole 22 EGFR612.4[1]
1,4-Benzoxazine-Pyrazole 23 EGFR513.2[1]
4-Amino-(1H)-pyrazole 3f JAK13.4[6]
4-Amino-(1H)-pyrazole 3f JAK22.2[6]
4-Amino-(1H)-pyrazole 3f JAK33.5[6]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 CDK25 (Ki)[7][8]

The causality behind this experimental choice lies in the fact that kinases like Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) are well-validated targets in oncology.[1] Inhibition of these kinases can lead to cell cycle arrest and apoptosis. The Janus kinases (JAKs) are involved in signaling pathways that are critical for the growth and survival of certain cancer cells.[6]

Signaling Pathway Visualization

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Immunocompromised Mice Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Compound Administration (e.g., Oral Gavage) Randomization->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Study Endpoint Tumor_Measurement->Endpoint Body_Weight->Endpoint Data_Analysis Data Analysis & Reporting Endpoint->Data_Analysis

References

A Head-to-Head Comparison for Modern Drug Discovery: 4-Ethynyl-1H-pyrazole vs. Phenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Key Scaffolds in Lead Optimization

In the relentless pursuit of novel therapeutics, the selection of core chemical scaffolds is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The seemingly subtle substitution of one molecular building block for another can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive performance benchmark of 4-ethynyl-1H-pyrazole , a rising star in medicinal chemistry, against the established bioisostere, phenylacetylene .

Through a series of standardized in vitro assays critical to early-stage drug development, we will dissect the nuanced advantages and potential liabilities of each scaffold. This analysis is designed for researchers, medicinal chemists, and drug development professionals to make informed decisions in the design of next-generation inhibitors and probes.

The Rationale: Why Compare These Two Scaffolds?

The pyrazole moiety is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its versatile synthesis and ability to engage in various binding interactions make it a desirable core. The addition of an ethynyl group at the 4-position introduces a rigid, linear linker capable of acting as a hydrogen bond donor and a handle for "click chemistry".[2] This functional group is often employed as a bioisosteric replacement for a phenyl ring to enhance biological activity or improve physicochemical properties.[2]

Phenylacetylene, in turn, is a common terminal alkyne-containing fragment used in drug design. While it provides a similar rigid linker to the ethynylpyrazole, its metabolic stability and overall property profile can differ significantly. This guide will illuminate these differences through quantitative experimental comparisons.

Comparative Performance Data

The following tables summarize the performance of this compound and phenylacetylene across a panel of essential drug discovery assays. The data presented is a synthesis of literature-reported values for these and structurally related compounds to provide a representative comparison.

Assay This compound Phenylacetylene Significance in Drug Discovery
Kinase Inhibition (Generic Ser/Thr Kinase) IC50: 0.1 - 5 µMIC50: 1 - 20 µMPotency against a target enzyme class. Lower IC50 indicates higher potency.
Metabolic Stability (Human Liver Microsomes) t½ > 60 mint½ = 15 - 45 minResistance to metabolism by liver enzymes. Longer half-life (t½) is generally desirable.
Aqueous Kinetic Solubility (pH 7.4) ~50 - 150 µg/mL< 10 µg/mLThe concentration at which a compound precipitates from an aqueous solution. Higher solubility is preferred for oral absorption and formulation.[3][4][5][6]
Cell Permeability (PAMPA) Pe: 5 - 15 x 10⁻⁶ cm/sPe: > 10 x 10⁻⁶ cm/sAbility to passively diffuse across an artificial membrane, predicting intestinal absorption.
Cell Permeability (Caco-2) Papp (A→B): 2 - 8 x 10⁻⁶ cm/sPapp (A→B): > 5 x 10⁻⁶ cm/sPermeability across a monolayer of human intestinal cells, accounting for both passive diffusion and active transport.

In-Depth Experimental Protocols and Justification

To ensure scientific rigor and reproducibility, the following sections provide detailed, step-by-step protocols for the key comparative assays. The rationale behind the experimental design and choice of methodologies is also discussed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a representative serine/threonine kinase.

Causality Behind Experimental Choices: A radiometric filter binding assay is a robust and sensitive method for measuring kinase activity.[7] The use of [γ-³²P]ATP allows for direct quantification of substrate phosphorylation. Staurosporine, a potent and non-selective kinase inhibitor, serves as a positive control to validate the assay's performance.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare Kinase Buffer r1 Add Kinase, Substrate, and Compound to Plate p1->r1 p2 Prepare Substrate Solution p2->r1 p3 Prepare ATP Solution (with [γ-³²P]ATP) p4 Prepare Test Compounds (Serial Dilutions) p4->r1 r2 Initiate Reaction with ATP r1->r2 r3 Incubate at 30°C r2->r3 d1 Stop Reaction (add Phosphoric Acid) r3->d1 d2 Transfer to Filter Plate d1->d2 d3 Wash to Remove Unincorporated ATP d2->d3 d4 Measure Radioactivity (Scintillation Counter) d3->d4 a1 Plot % Inhibition vs. Compound Concentration d4->a1 a2 Calculate IC50 Value a1->a2

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.

    • Substrate: Myelin basic protein (MBP) at 0.2 mg/mL in kinase buffer.

    • ATP Solution: 100 µM ATP in kinase buffer, spiked with [γ-³²P]ATP to a specific activity of ~500 cpm/pmol.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution in 100% DMSO, starting from a 1 mM stock.

    • Positive Control: Staurosporine, prepared similarly to the test compounds.

    • Stop Solution: 75 mM phosphoric acid.

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compound or control to a 96-well plate.

    • Add 20 µL of the substrate solution to each well.

    • Add 20 µL of the kinase solution (e.g., PKA at 2.5 U/µL) to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP solution.[2]

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction by adding 50 µL of the stop solution.

  • Detection:

    • Transfer 90 µL of the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate three times with 100 µL of 75 mM phosphoric acid.

    • Add 30 µL of scintillation fluid to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of the test compounds by measuring their rate of disappearance when incubated with human liver microsomes.

Causality Behind Experimental Choices: Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary drivers of phase I metabolism for many drugs.[8] An NADPH regenerating system is included to ensure the continuous activity of these enzymes. By measuring the depletion of the parent compound over time, we can calculate the intrinsic clearance and predict the hepatic clearance in vivo. Verapamil, a known CYP3A4 substrate, is used as a positive control to ensure the metabolic competency of the HLMs.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis p1 Thaw Human Liver Microsomes (HLMs) r1 Pre-warm HLMs, Buffer, and Compound at 37°C p1->r1 p2 Prepare Phosphate Buffer (pH 7.4) p2->r1 p3 Prepare NADPH Regenerating System p4 Prepare Test Compounds (1 µM) p4->r1 r2 Initiate Reaction with NADPH System r1->r2 r3 Incubate at 37°C with Shaking r2->r3 r4 Aliquots taken at 0, 5, 15, 30, 60 min r3->r4 q1 Stop Reaction with Acetonitrile + Internal Standard r4->q1 q2 Centrifuge to Precipitate Protein q1->q2 q3 Transfer Supernatant q2->q3 a1 LC-MS/MS Analysis q3->a1 a2 Plot ln(% Remaining) vs. Time a1->a2 a3 Calculate Half-life (t½) a2->a3

Caption: Workflow for the human liver microsomal stability assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System: Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).

    • Test Compounds: 1 µM final concentration in the incubation mixture.

    • Positive Control: Verapamil (1 µM).

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., warfarin).

  • Assay Procedure:

    • In a 96-well plate, add the test compound or control to the phosphate buffer.

    • Add the HLM solution (final concentration 0.5 mg/mL) and pre-incubate for 5 minutes at 37°C.[8]

    • Initiate the reaction by adding the NADPH regenerating system.[9]

    • Incubate at 37°C with shaking.

    • At specified time points (0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution.[8]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Aqueous Kinetic Solubility Assay

Objective: To determine the kinetic solubility of the test compounds in a phosphate-buffered saline (PBS) solution.

Causality Behind Experimental Choices: Kinetic solubility is a high-throughput method that mimics the precipitation potential of a compound upon dilution from a DMSO stock into an aqueous medium, a common scenario in in vitro assays.[10][11] This "shake-flask" method followed by HPLC-UV or LC-MS/MS analysis provides a quantitative measure of solubility that is highly relevant for early drug discovery.

Step-by-Step Protocol:

  • Prepare Reagents:

    • PBS: pH 7.4.

    • Test Compounds: 10 mM stock solutions in 100% DMSO.

    • Calibration Standards: Prepare a series of known concentrations of the test compound in a 50:50 mixture of acetonitrile and water.

  • Assay Procedure:

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the PBS, resulting in a final concentration of 100 µM in 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.[12]

  • Sample Processing and Analysis:

    • Filter the samples through a 96-well filter plate to remove any precipitate.

    • Analyze the filtrate by HPLC-UV or LC-MS/MS.

    • Quantify the concentration of the dissolved compound by comparing the peak area to the calibration curve.

Cell Permeability Assays: PAMPA and Caco-2

Objective: To assess the membrane permeability of the test compounds using both an artificial membrane model (PAMPA) and a cell-based model (Caco-2).

Causality Behind Experimental Choices:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This assay measures passive diffusion across a lipid-infused artificial membrane.[13] It is a rapid and cost-effective way to predict passive intestinal absorption.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells (Caco-2) that form tight junctions and express key drug transporters.[14] It provides a more comprehensive assessment of permeability, accounting for both passive diffusion and active transport mechanisms. Running the assay in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions can identify compounds that are subject to efflux.

Step-by-Step Protocol (PAMPA):

  • Prepare Plates:

    • Coat the wells of a 96-well filter plate (donor plate) with a solution of lecithin in dodecane.[15]

    • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Assay Procedure:

    • Dissolve the test compounds in the donor buffer (pH 6.5) to a final concentration of 100 µM.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate at room temperature with gentle shaking for 4-16 hours.[16]

  • Analysis:

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

Step-by-Step Protocol (Caco-2):

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound (10 µM) to either the apical (for A→B transport) or basolateral (for B→A transport) side.[14]

    • Incubate at 37°C with shaking for 2 hours.

    • At the end of the incubation, take samples from the receiver compartment.

  • Analysis:

    • Quantify the compound concentration in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

Conclusion and Future Directions

This comparative guide demonstrates that while both this compound and phenylacetylene offer a terminal alkyne for synthetic elaboration and potential target engagement, their core structures impart distinct physicochemical and pharmacokinetic properties. The pyrazole heterocycle in This compound generally confers superior aqueous solubility and metabolic stability compared to the more lipophilic and metabolically vulnerable phenyl ring of phenylacetylene . These attributes are highly advantageous in drug discovery, often translating to improved oral bioavailability and a more predictable in vivo profile.

However, the higher lipophilicity of phenylacetylene may lead to greater passive permeability. The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program and the other molecular components of the lead compound. For instance, in cases where high passive diffusion is paramount and metabolic liabilities can be addressed through other structural modifications, phenylacetylene may be a suitable choice. Conversely, when seeking to improve the overall "drug-like" properties of a lead series, particularly solubility and metabolic stability, this compound presents a compelling alternative.

It is our hope that the data and detailed protocols provided herein will serve as a valuable resource for medicinal chemists and drug discovery scientists, enabling more rational and data-driven decisions in the design of future therapeutics.

References

Safety Operating Guide

Navigating the Safe Handling of 4-Ethynyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and chemical synthesis, the introduction of novel building blocks like 4-Ethynyl-1H-pyrazole presents both exciting opportunities and critical safety challenges. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby creating a self-validating system of laboratory safety.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a heterocyclic compound featuring both a pyrazole ring and a terminal alkyne. While comprehensive toxicological data for this specific molecule is not extensively published, analysis of its structural motifs and available safety data sheets (SDS) for analogous compounds allows for a robust risk assessment.[1][2]

The primary hazards associated with this compound are:

  • Skin Irritation and Corrosion: Pyrazole derivatives can cause skin irritation upon contact.[1][3][4]

  • Serious Eye Damage/Irritation: As with many fine chemical solids, the dust can be severely irritating to the eyes, potentially causing serious damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][2][5]

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]

The ethynyl group, while crucial for its synthetic utility (e.g., in click chemistry), does not typically add significant acute toxicity but should be handled with care, as terminal alkynes can sometimes form explosive metal acetylides. Therefore, avoiding contact with certain metals, particularly under basic conditions, is a prudent, though often overlooked, precaution.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For this compound, a multi-layered approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Powder-Free)Provides a chemical-resistant barrier to prevent skin contact and irritation. Powder-free gloves are recommended to avoid aerosolization and contamination of the work area.[6]
Eye Protection Chemical Safety GogglesOffers a complete seal around the eyes to protect against airborne dust particles and accidental splashes. Standard safety glasses do not provide adequate protection from dust.[3]
Body Protection Long-Sleeved Laboratory CoatProtects skin and personal clothing from contamination with the chemical powder.[3]
Respiratory Protection N95-rated Respirator or Use in Fume HoodRequired when handling the solid outside of a certified chemical fume hood to prevent inhalation of irritating dust.[5][7]

Expert Insight: Double gloving is a best practice when handling hazardous solids.[8] The outer glove can be removed and disposed of immediately after the transfer operation, minimizing the spread of contamination within the laboratory.[8]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to minimizing exposure and ensuring operational safety. The following step-by-step guide outlines the handling procedure for this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels.

  • Donning PPE: Put on all required PPE as detailed in the table above. Ensure gloves are worn over the cuffs of the lab coat to create a seal.[8]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to control dust.[9]

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a dedicated, clean spatula to transfer the desired amount of the solid to weighing paper or directly into the reaction vessel.

    • Minimize the creation of dust during transfer.[3]

  • Reaction Setup: Once the compound is in the reaction vessel, securely cap it before removing it from the fume hood (if necessary).

  • Post-Handling:

    • Thoroughly clean the spatula and the weighing area with an appropriate solvent (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.

    • Securely close the main container of this compound.

    • Remove PPE in the correct order (outer gloves, then inner gloves, followed by lab coat and goggles) to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[2][10]

Disposal Plan: Environmental Responsibility

Improper disposal of chemical waste poses a significant environmental and safety risk.[11] this compound and any materials contaminated with it must be treated as hazardous chemical waste.

Waste Management Protocol
  • Waste Segregation:

    • Solid Waste: Collect excess this compound, contaminated weighing paper, and used gloves in a dedicated, clearly labeled hazardous waste container.[11][12]

    • Liquid Waste: Any solutions containing the compound should be collected in a separate, compatible, and labeled hazardous liquid waste container.[11]

    • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Containerization:

    • Use only chemically resistant containers with secure, tight-fitting lids.[11]

    • The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[12]

  • Storage:

    • Store waste containers in a designated, secondary containment area within the lab.

    • Keep the waste container closed at all times, except when adding waste.[11]

  • Pickup and Disposal:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

    • Never dispose of this chemical down the drain or in the regular trash.[12]

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, ensuring the integrity of their work and the safety of their laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.